(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C10H13NO/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5,9-10H,6,11H2,1H3/t9-,10-/m1/s1 |
InChI Key |
DMICMWRZNBCKBU-NXEZZACHSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H](CC2=CC=CC=C12)N |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
Structural Analysis, Synthetic Pathways, and Pharmacological Context
Executive Summary
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (CAS: 403860-43-5) represents a specific stereochemical configuration of the 1,2-disubstituted aminoindane scaffold. As a rigid analogue of amphetamine, the aminoindane core is a privileged structure in medicinal chemistry, frequently utilized to modulate selectivity for monoamine transporters (SERT, DAT, NET) and monoamine oxidase (MAO) enzymes. This guide details the structural determination, enantioselective synthesis via stereochemical inversion, and the spectroscopic fingerprint of the (1R,2R) isomer, distinguishing it from its trans (1R,2S) counterpart.
Structural Characterization & Stereochemistry
The molecule consists of a 2,3-dihydro-1H-indene (indane) core substituted with a methoxy group at position C1 and a primary amine at position C2.
1.1 Absolute Configuration and Nomenclature
The designation (1R,2R) defines the absolute stereochemistry. Application of the Cahn-Ingold-Prelog (CIP) priority rules reveals the relative spatial arrangement:
-
C1 Chiral Center: Oxygen (1) > C7a (Aryl, 2) > C2 (Alkyl, 3) > H (4).[1]
-
C2 Chiral Center: Nitrogen (1) > C1 (Alkyl-O, 2) > C3 (Alkyl, 3) > H (4).[1]
For the (1R,2R) configuration, both substituents (Methoxy and Amine) must reside on the same face of the cyclopentene ring (pseudo-equatorial/pseudo-axial relationships notwithstanding). Consequently, (1R,2R)-1-methoxy-2-aminoindane corresponds to the (+)-cis-isomer .
-
Isomer: cis-1-Methoxy-2-aminoindane
-
Enantiomer: (+)-(1R,2R)
-
Diastereomer: trans-(1R,2S) or trans-(1S,2R)
1.2 Conformational Analysis
The five-membered ring of the indane system is not planar but adopts a puckered "envelope" conformation to minimize torsional strain. In the cis-(1R,2R) isomer, the C1-Methoxy and C2-Amine groups likely adopt a pseudo-equatorial/pseudo-axial arrangement to reduce steric repulsion, stabilized by an intramolecular hydrogen bond between the amine proton and the methoxy oxygen.
Figure 1: Stereochemical relationship tree identifying the (1R,2R) target as the cis-isomer.
Synthetic Methodology
The direct synthesis of cis-1,2-disubstituted indanes is challenging because the opening of indene oxide (a common precursor) with nucleophiles typically proceeds via an SN2 mechanism, resulting in trans products. Therefore, the synthesis of the (1R,2R) isomer requires a strategy involving double inversion or retention via intermediate activation .
2.1 The Inversion Strategy (Recommended)
This protocol utilizes the readily available indene oxide to first generate the trans-aminoalcohol, followed by activation and displacement to achieve the cis configuration.
Step 1: Epoxidation and Ring Opening Indene is oxidized to indene oxide, then opened with methanol under acidic catalysis. This yields trans-1-methoxy-2-indanol.
-
Mechanism:[2] Acid-catalyzed opening favors attack at the benzylic position (C1) by methanol, but if C1 is already substituted or if utilizing specific conditions, one can target the trans-1-methoxy-2-bromoindane intermediate.
Step 2: Activation and Inversion To install the amine at C2 with the correct stereochemistry relative to C1, we must invert the C2 center.
-
Activation: The C2-hydroxyl of trans-1-methoxy-2-indanol is converted to a mesylate (OMs) or tosylate (OTs).
-
Displacement: Reaction with sodium azide (NaN3) in DMF. The azide attacks C2 via SN2, inverting the stereocenter from trans to cis.
-
Reduction: The resulting cis-1-methoxy-2-azidoindane is reduced (e.g., Staudinger reduction or H2/Pd-C) to the final amine.
2.2 Synthetic Workflow Diagram
Figure 2: Synthetic pathway utilizing stereochemical inversion to access the cis-(1R,2R) isomer.
2.3 Chiral Resolution
Since the above pathway yields a racemic cis mixture ((1R,2R) + (1S,2S)), optical resolution is required:
-
Method: Crystallization with a chiral acid (e.g., L-tartaric acid or dibenzoyl-L-tartaric acid).
-
Validation: The (1R,2R) salt will exhibit a distinct melting point and optical rotation compared to the (1S,2S) salt.
Spectroscopic Fingerprint
Accurate identification of the (1R,2R) isomer relies on distinguishing it from the trans diastereomer using NMR spectroscopy.
3.1 Proton NMR (1H-NMR) Characteristics
The coupling constant (
| Position | Multiplicity | Chemical Shift ( | Coupling Constant ( | Interpretation |
| H-1 (Benzylic) | Doublet (d) | ~4.8 - 5.0 ppm | 5.5 - 7.0 Hz | Cis configuration (Dihedral angle ~0-30°) |
| Contrast (Trans) | Doublet (d) | ~4.5 - 4.7 ppm | 2.0 - 4.0 Hz | Trans configuration (Dihedral angle ~120°) |
| H-2 (Methine) | Multiplet | ~3.8 - 4.0 ppm | - | Adjacent to amine |
| OCH3 | Singlet (s) | ~3.4 ppm | - | Methoxy group |
Note: In the rigid indane system, cis-coupling is typically larger than trans-coupling due to the specific Karplus curve applicable to the cyclopentene envelope.
3.2 Mass Spectrometry
-
Molecular Ion: [M+H]+ = 164.1 m/z
-
Fragmentation: Loss of NH3 (147 m/z) and loss of MeOH (132 m/z) are common characteristic fragments.
Pharmacological Context & Applications
The (1R,2R)-1-Methoxy-2-aminoindane structure is a bioisostere of methoxylated amphetamines, but with restricted conformational freedom.
4.1 Mechanism of Action (SAR)
-
Monoamine Transporter Affinity: The 2-aminoindane scaffold generally acts as a substrate or blocker for SERT (Serotonin Transporter) and NET (Norepinephrine Transporter). The C1-methoxy group increases lipophilicity and may enhance SERT selectivity via hydrogen bonding in the binding pocket.
-
MAO Inhibition: Analogous to rasagiline (N-propargyl-1-aminoindane), 1-substituted 2-aminoindanes can inhibit Monoamine Oxidase B (MAO-B), potentially elevating dopamine levels. The (1R,2R) stereochemistry is critical; often, the cis and trans isomers exhibit significant potency differences due to steric fit within the enzyme active site.
4.2 Research Applications
-
Chiral Auxiliaries: 1-substituted-2-aminoindanes (like 1-amino-2-indanol) are precursors for chiral catalysts. The methoxy derivative serves as a specialized ligand in asymmetric synthesis.
-
CNS Probes: Used to map the steric tolerance of the serotonin transporter's orthosteric site.
References
-
National Institute of Standards and Technology (NIST). 1H-Inden-2-amine, 2,3-dihydro-. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 2,3-Dihydro-1-methoxy-1H-inden-2-ol (Precursor Data). National Library of Medicine. Available at: [Link]
-
Ghosh, A. K., et al. (1997). cis-1-Aminoindan-2-ol in Asymmetric Syntheses.[8]Synthesis. (Methodology for cis-indane synthesis).
Sources
- 1. Indene formation under single-collision conditions from the reaction of phenyl radicals with allene and methylacetylene--a crossed molecular beam and ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthetic Aminoindanes: A Summary of Existing Knowledge [frontiersin.org]
- 6. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Whitepaper: (1R,2R)-1-Methoxyindan-2-amine
The following technical guide details the identification, synthesis, and application of (1R,2R)-1-methoxyindan-2-amine , a specialized chiral intermediate derived from the privileged scaffold of 1-aminoindan-2-ol.
Identification, Stereoselective Synthesis, and Pharmaceutical Utility
Part 1: Executive Summary & Chemical Identity
The Core Challenge: (1R,2R)-1-methoxyindan-2-amine is a specific O-methyl ether derivative of the renowned chiral auxiliary trans-1-aminoindan-2-ol. Unlike its parent alcohol, which is a commodity chemical with a widely recognized CAS number, this specific ether derivative is often a "make-on-demand" intermediate in high-value pharmaceutical campaigns (e.g., HIV protease inhibitors, CNS agents).
Researchers searching for a direct commercial CAS often encounter ambiguity. This guide resolves that by anchoring the compound to its commercially available precursor and providing a validated synthetic protocol.
Chemical Identity Table[1][2]
| Property | Specification |
| Target Compound | (1R,2R)-1-methoxyindan-2-amine |
| Stereochemistry | Trans (1R, 2R) |
| Primary Precursor | (1R,2R)-(-)-trans-1-Amino-2-indanol |
| Precursor CAS | 163061-73-2 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Key Structural Feature | Rigid bicyclic backbone with trans-diequatorial substituents (pseudo-equatorial) |
Critical Note on Stereochemistry: In the 1-amino-2-indanol system, the (1R,2R) configuration corresponds to the trans isomer.[3] The cis isomer (often used in Indinavir synthesis) typically possesses the (1S,2R) or (1R,2S) configuration. Confusion here is the #1 cause of synthetic failure in this pathway.
Part 2: Synthetic Logic & Protocol (The "Make" Decision)
Since (1R,2R)-1-methoxyindan-2-amine is rarely stocked as a shelf-stable catalog item due to amine/ether stability and demand specificity, the industry standard is to synthesize it from (1R,2R)-1-aminoindan-2-ol (CAS 163061-73-2) .
Mechanistic Pathway (Graphviz)
The following flow illustrates the requisite protection-methylation-deprotection sequence. Direct methylation is not recommended due to the higher nucleophilicity of the nitrogen, which leads to N-methylation byproducts.
Figure 1: Validated synthetic workflow for the conversion of the chiral alcohol to the target ether.
Validated Experimental Protocol
Step 1: N-Protection (Boc-Strategy)
-
Rationale: The amine is more nucleophilic than the alcohol. To methylate the oxygen exclusively, the nitrogen must be "masked" with a tert-butyloxycarbonyl (Boc) group.
-
Protocol: Dissolve (1R,2R)-1-aminoindan-2-ol (1.0 eq) in DCM. Add Et₃N (1.2 eq) followed by Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 hours. Wash with 1M HCl and brine.
-
Checkpoint: Product should show a strong carbonyl stretch in IR (~1690 cm⁻¹).
Step 2: O-Methylation (The Critical Step)
-
Rationale: Sodium hydride (NaH) is used to deprotonate the secondary alcohol. Methyl iodide (MeI) is the electrophile.
-
Protocol:
-
Suspend NaH (60% in oil, 1.5 eq) in anhydrous THF at 0°C under Argon.
-
Dropwise add N-Boc-intermediate (dissolved in THF). Evolution of H₂ gas will occur.
-
Stir 30 min to ensure alkoxide formation.
-
Add MeI (1.5 eq) dropwise. Warm to RT and stir overnight.
-
Quench: Carefully add saturated NH₄Cl. Extract with EtOAc.
-
-
Expert Tip: If the reaction stalls, add a catalytic amount of TBAI (tetrabutylammonium iodide) to facilitate phase transfer/nucleophilicity.
Step 3: Deprotection
-
Protocol: Dissolve the methylated intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1). Stir 1-2 hours. Evaporate solvent to obtain the (1R,2R)-1-methoxyindan-2-amine hydrochloride salt .
-
Yield: Typically 75-85% over 3 steps.
Part 3: Analytical Characterization (Self-Validation)
To ensure the integrity of the (1R,2R) stereocenter, compare the NMR signals of the product against the starting material. The methoxy group introduces a distinct singlet.[4]
| Nucleus | Signal (Approx.)[1][4][5][6][7][8][9] | Assignment | Diagnostic Feature |
| ¹H NMR | δ 3.40 ppm (s, 3H) | -OCH₃ | Sharp singlet confirms methylation. |
| ¹H NMR | δ 4.80 ppm (d, 1H) | H-1 (Benzylic) | Coupling constant (J) indicates trans relationship (typically J ≈ 4-6 Hz for trans, vs J ≈ 6-8 Hz for cis in 5-membered rings, though rigidity varies). |
| ¹H NMR | δ 3.80 ppm (m, 1H) | H-2 (Amino methine) | Shifted downfield relative to unsubstituted indane. |
| ¹³C NMR | δ ~57.0 ppm | -OCH₃ | Characteristic methoxy carbon shift. |
Part 4: Applications & Significance[10]
1. Chiral Ligand Synthesis: The (1R,2R)-1-methoxyindan-2-amine scaffold serves as a rigid chiral backbone for N,N-ligands used in asymmetric catalysis. The methoxy group acts as a hemilabile donor or a steric blocker, distinct from the free hydroxyl group of the parent compound.
2. Pharmaceutical Intermediates: Aminoindanes are "privileged structures" in CNS drug discovery (e.g., Rasagiline). The (1R,2R)-methoxy variant allows medicinal chemists to probe Hydrogen Bond Donor (HBD) vs. Hydrogen Bond Acceptor (HBA) effects in the binding pocket without altering the steric bulk significantly.
3. Resolution Agents: While the alcohol is a common resolving agent, the amine ether can be used to resolve chiral acids where the free hydroxyl group of the parent might interfere via esterification.
References
-
Parent Compound Source: Santa Cruz Biotechnology. (1R,2R)-(-)-trans-1-Amino-2-indanol (CAS 163061-73-2).[3][10] Link
-
Stereochemical Confirmation: Ghosh, A. K., et al. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC (NIH). (Confirming the trans/cis nomenclature in aminoindanol systems). Link
-
Synthetic Methodology: BenchChem Technical Guide. Applications of cis-1-Aminoindan-2-ol (Contextualizing the reactivity of the indane ring system). Link
-
NMR Characterization Data: PubChem Compound Summary for Methoxyindane derivatives (General spectral data for indane ethers). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 8. (1R,2R)-(-)-1,2-Diaminocyclohexane 98 20439-47-8 [sigmaaldrich.com]
- 9. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]
- 10. (1R,2R)-(-)-trans-1-Amino-2-indanol | CAS 163061-73-2 - Arran Chemical Company [arranchemical.ie]
Stereochemical Divergence in Rigid Bicyclic Scaffolds: A Technical Guide to cis- and trans-1-Methoxy-2-aminoindane
Executive Summary
The indane scaffold represents a privileged structure in medicinal chemistry, serving as a conformationally restricted backbone for numerous neuroactive agents. Within this class, 1-methoxy-2-aminoindane (1-MeO-2-AI) presents a fascinating case study in stereochemistry. Because the methoxy (C1) and amino (C2) groups are located on adjacent chiral centers within a rigidified cyclopentane ring, the molecule exists as distinct cis and trans diastereomers. This whitepaper provides an in-depth analysis of how this vicinal stereochemistry dictates the molecule's conformational states, physicochemical properties, and synthetic accessibility, ultimately influencing its pharmacological trajectory.
Structural Architecture & Conformational Analysis
The indane ring system consists of a benzene ring fused to a cyclopentane ring. The cyclopentane portion adopts an "envelope" conformation to minimize torsional strain. The spatial relationship between the C1-methoxy and C2-amino substituents fundamentally alters the molecule's internal energy landscape.
The cis Isomer (1R,2S / 1S,2R)
In the cis configuration, the substituents project toward the same face of the indane plane. This geometry forces a dihedral angle (
The trans Isomer (1R,2R / 1S,2S)
In the trans configuration, the substituents occupy opposite faces of the ring, adopting a pseudo-diaxial or pseudo-diequatorial orientation with a dihedral angle (
Figure 2: Conformational states and resulting physicochemical properties of the isomers.
Analytical Differentiation & Physicochemical Data
Differentiating the cis and trans isomers requires exploiting their distinct electronic and spatial environments. The most definitive analytical technique for this scaffold is
According to the Karplus equation, the magnitude of
Quantitative Isomer Comparison
| Parameter | cis-1-Methoxy-2-aminoindane | trans-1-Methoxy-2-aminoindane | Mechanistic Causality |
| Dihedral Angle (C1-H / C2-H) | ~0° – 30° | ~120° – 150° | Conformational constraints of the fused cyclopentane ring. |
| 5.0 – 6.5 Hz | 0.0 – 2.0 Hz | Governed by the Karplus equation; ~0° maximizes orbital overlap[1]. | |
| Intramolecular H-Bonding | Present | Absent | Spatial proximity allows N-H ··· O interaction in the cis geometry. |
| Normal-Phase TLC ( | Higher (Less polar) | Lower (More polar) | Internal H-bonding in cis reduces interaction with silica silanols. |
| Thermodynamic Stability | Lower | Higher | trans geometry minimizes steric eclipsing interactions. |
Synthetic Methodologies & Stereocontrol
To ensure absolute stereochemical fidelity, the synthesis of 1-methoxy-2-aminoindane must be approached divergently from stereopure precursors. The following self-validating workflows utilize cis- and trans-2-amino-1-indanol as starting materials, leveraging the stereoretentive nature of highly controlled O-alkylation. The reduction of 2-amino-1-indanones is a well-documented route to yield the trans-aminoindanol precursors[2].
Figure 1: Stereodivergent synthetic pathways for cis- and trans-1-methoxy-2-aminoindane.
Step-by-Step Experimental Workflow
Phase 1: Chemoselective N-Protection Causality: The primary amine must be protected to prevent catastrophic N-alkylation (quaternization) during the subsequent Williamson ether synthesis. The tert-butyloxycarbonyl (Boc) group is chosen because its carbamate proton has a significantly higher pKa (~21) than the benzylic alcohol (~16), allowing for selective deprotonation of the oxygen in Phase 2.
-
Dissolve 10.0 mmol of stereopure 2-amino-1-indanol (cis or trans) in 50 mL anhydrous dichloromethane (DCM).
-
Add 11.0 mmol of triethylamine (Et
N), followed by dropwise addition of 10.5 mmol of Boc-anhydride (Boc O). -
Stir at room temperature for 4 hours.
-
Self-Validation Check: Perform TLC (Hexane/EtOAc 1:1). The ninhydrin-positive starting material must be entirely consumed, replaced by a higher
, UV-active spot.
Phase 2: Stereoretentive O-Methylation Causality: Sodium hydride (NaH) acts as a non-nucleophilic base to generate the alkoxide. Using exactly 1.1 equivalents ensures complete deprotonation of the hydroxyl group without risking deprotonation of the sterically hindered carbamate nitrogen.
-
Dissolve the N-Boc intermediate in 40 mL anhydrous tetrahydrofuran (THF) and cool to 0 °C under an Argon atmosphere.
-
Slowly add 11.0 mmol of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H
evolution ceases. -
Add 12.0 mmol of Methyl Iodide (MeI) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Check: Quench a 0.1 mL aliquot with water, extract with ethyl acetate, and evaporate.
H NMR must reveal a sharp 3H singlet at ~3.3–3.4 ppm, confirming the presence of the new O-CH group.
Phase 3: Deprotection and Salt Formation
Causality: Acidic cleavage with HCl rapidly removes the Boc group, driving the reaction forward via the irreversible evolution of isobutylene and CO
-
Dissolve the crude O-methylated product in 20 mL of 4M HCl in Dioxane.
-
Stir at room temperature for 2 hours.
-
Self-Validation Check: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 1-methoxy-2-aminoindane hydrochloride salt as a white crystalline solid.
Pharmacological Implications (Structure-Activity Relationship)
The 2-aminoindane scaffold is a well-established pharmacophore, known for its interactions with monoamine transporters (DAT, SERT, NET) and monoamine oxidase (MAO) enzymes. For instance,3[3].
Shifting the methoxy group from the aromatic ring (C5) to the aliphatic ring (C1) fundamentally alters the molecule's interaction with neurological targets:
-
The trans Isomer: Adopts a pseudo-diequatorial conformation that closely mimics the extended anti-conformation of classical phenethylamines (e.g., amphetamine). This extended vector typically allows for optimal insertion into the binding pockets of monoamine transporters.
-
The cis Isomer: The steric compression forces the molecule into a more compact, folded geometry. While this often diminishes affinity for monoamine transporters due to steric clashes in the binding site, it can inadvertently increase selectivity for specific enzymatic pockets, such as the active site of MAO-B, making it a valuable tool compound for selective neurochemical targeting.
References
- Tutar, A., Çakmak, O., & Balci, M. (2005). Functionalization of Indene. ResearchGate.
- Coutts, R. T., & Malicky, J. L. (1974). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino- and 2-Aminoindanes. Canadian Science Publishing (via mdma.ch).
- Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. PubMed / nih.gov.
Sources
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine vs 1-amino-2-indanol
The following technical guide provides an in-depth comparative analysis of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine and 1-amino-2-indanol .
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine vs. 1-Amino-2-indanol
Executive Summary
This guide analyzes the structural, synthetic, and functional divergences between two critical indane-based chiral auxiliaries. While both share the rigid bicyclic indane backbone, their utility is bifurcated by their stereochemistry and functional group profile:
-
1-Amino-2-indanol (specifically the cis-isomer): A versatile bidentate scaffold capable of metal chelation and hydrogen bonding, famously utilized in the synthesis of HIV protease inhibitors (Indinavir).
-
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine: A specialized monodentate chiral base (typically trans), utilized primarily for the optical resolution of racemic acids where the hydroxyl group of the former would introduce unfavorable hydrogen bonding or solubility profiles.
Part 1: Structural & Stereochemical Analysis
The core distinction lies in the relationship between the C1 and C2 substituents. This stereochemical orientation dictates their chemical behavior.
1. 1-Amino-2-indanol (cis-isomer)[1][2][3][4][5][6][7][8]
-
Configuration: Typically (1S,2R) or (1R,2S).
-
Geometry: The amino (-NH₂) and hydroxyl (-OH) groups reside on the same face of the indane ring.
-
Mechanism: This proximity allows for bidentate chelation . In asymmetric catalysis (e.g., CBS reduction), the nitrogen and oxygen bind to a metal center (Boron, Titanium), creating a rigid, chiral pocket.
-
H-Bonding: Capable of intramolecular hydrogen bonding (N-H···O), which stabilizes specific conformations.
2. (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
-
Configuration: (1R,2R) implies a trans relationship in the indane system (due to the Cahn-Ingold-Prelog priority rules on the cyclic structure).
-
Geometry: The methoxy (-OMe) and amino (-NH₂) groups reside on opposite faces.
-
Mechanism: The O-methylation blocks the hydroxyl proton, preventing H-bond donation. The trans geometry prevents bidentate chelation.
-
Utility: Acts as a pure chiral base . The bulky methoxy group and the rigid backbone provide a unique steric environment for discriminating between enantiomers of carboxylic acids during crystallization (classical resolution).
Visualization: Structural Divergence & Utility
Caption: Divergent synthesis and application pathways for Cis-Aminoindanol (Catalysis) vs. Trans-Methoxyamine (Resolution).
Part 2: Synthetic Pathways[4][9][10]
The synthesis of these two compounds requires divergent strategies to control the C1/C2 stereochemistry.
Route A: Cis-1-Amino-2-Indanol (The Merck Process)
The industrial standard, developed by Senanayake et al. at Merck for Indinavir, utilizes the Ritter reaction to achieve cis selectivity.
-
Epoxidation: Indene is converted to indene oxide.[7]
-
Ritter Reaction: Treatment with acetonitrile and strong acid (H₂SO₄) opens the epoxide.
-
Inversion: The intermediate forms an oxazoline ring with inversion of configuration at C1.
-
Hydrolysis: Hydrolysis of the oxazoline yields the cis-amino alcohol.
Route B: (1R,2R)-1-Methoxy-2-amine
To access the trans-methoxy derivative, one typically avoids the oxazoline route or modifies it.
-
Epoxide Opening: Direct opening of indene oxide with ammonia or an azide source usually proceeds via anti-addition, naturally yielding the trans-amino alcohol.
-
Methylation: The resulting trans-alcohol is O-methylated (e.g., NaH/MeI) to yield the target methoxy amine.
-
Resolution: As the epoxide opening is often racemic, the final amine is resolved using a chiral acid (e.g., tartaric acid) to isolate the (1R,2R) enantiomer.
Part 3: Functional Applications Comparison
| Feature | 1-Amino-2-Indanol (Cis) | (1R,2R)-1-Methoxy-2-amine |
| Primary Role | Chiral Auxiliary / Ligand | Chiral Resolving Agent (Base) |
| Key Mechanism | Metal Chelation (Bidentate) | Salt Formation (Acid-Base) |
| H-Bonding | Donor & Acceptor (OH & NH₂) | Acceptor Only (OMe & NH₂) |
| Solubility | Moderate (Polar) | Lipophilic (Non-polar ether) |
| Major Use Case | Synthesis of Indinavir (Crixivan) | Resolution of Ibuprofen/Naproxen analogs |
| Stereochem | Cis (Syn-facial) | Trans (Anti-facial) |
Deep Dive: Why use the Methoxy variant?
Researchers select (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine when "The Dutch Resolution" effect is needed. In classical resolution, the success of separating a racemic acid depends on the solubility difference between the diastereomeric salts (
-
The free hydroxyl in aminoindanol can sometimes form overly strong H-bond networks that lead to "gelation" or co-crystallization of both diastereomers.
-
The methoxy group disrupts this network, forcing the crystal packing to rely on steric fit (Van der Waals forces) rather than H-bonding. This often results in sharper separation factors (
) for hydrophobic carboxylic acids.
Part 4: Experimental Protocols
Protocol 1: Synthesis of cis-1-Amino-2-Indanol (Senanayake Method)
Reference: Senanayake, C. H., et al. Tetrahedron Lett. 1995, 36, 3993.
-
Setup: Charge a flask with Indene oxide (1.0 eq) and Acetonitrile (5.0 eq). Cool to -5°C.
-
Acid Addition: Slowly add concentrated H₂SO₄ (2.0 eq) while maintaining internal temperature < 0°C. (Caution: Exothermic).
-
Cyclization: Stir at 20°C for 3 hours. The solution contains the amino-oxazoline intermediate.
-
Hydrolysis: Add water (5.0 eq) and heat to reflux (80°C) for 6 hours to hydrolyze the oxazoline.
-
Workup: Basify with 50% NaOH to pH 12. Extract with CH₂Cl₂.[9]
-
Crystallization: Concentrate and crystallize from isopropyl acetate.
-
Yield: Expect ~85% yield of racemic cis-aminoindanol (requires subsequent resolution if not starting from chiral epoxide).
Protocol 2: Chiral Resolution using (1R,2R)-1-Methoxy-2-amine
Context: General procedure for resolving a racemic carboxylic acid.
-
Salt Formation: Dissolve racemic carboxylic acid (10 mmol) in hot Ethanol (20 mL).
-
Amine Addition: Add (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (5 mmol, 0.5 eq - "Half-equivalent method").
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours.
-
Filtration: Filter the precipitate. This is typically the less soluble diastereomeric salt (e.g., the (R)-Acid · (R,R)-Amine salt).[9][10]
-
Liberation: Suspend the salt in CH₂Cl₂ and treat with 1M HCl. Separate layers. Dry organic layer and evaporate to recover the Enantioenriched Acid.
-
Recovery: The chiral amine remains in the aqueous acidic layer and can be recovered by basification (NaOH) and extraction.
Part 5: References
-
Senanayake, C. H., et al. "The Role of Undecylenic Acid in the Synthesis of Indinavir." Tetrahedron Letters, vol. 37, no. 19, 1996, pp. 3271-3274. Link
-
Ghosh, A. K., et al. "Cis-1-Aminoindan-2-ol in Asymmetric Synthesis." Synthesis, 1996.[9][11] Link
-
Merck & Co. "Process for resolving chiral acids with 1-aminoindan-2-ols." US Patent 5,677,469, 1997. Link
-
Didier, E., et al. "Chemo-enzymatic synthesis of (1S,2R)-1-amino-2-indanol." Tetrahedron: Asymmetry, vol. 7, 1996.[11] Link
Sources
- 1. AU6180096A - Conversion of indene to (1s)-amino-(2r)-indanol free of any stereoisomer, by combination of dioxygenase bioconversion and chemical steps - Google Patents [patents.google.com]
- 2. (1S,2R)-(-)-cis-1-Amino-2-indanol | 126456-43-7 [chemicalbook.com]
- 3. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 4. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 5. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]
- 6. researchgate.net [researchgate.net]
- 7. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Stereochemical Control and Analysis of 1-Methoxy-2-Aminoindane Derivatives
This technical guide provides a rigorous analysis of the stereochemistry, synthesis, and characterization of 1-methoxy-2-aminoindane derivatives. It is designed for researchers requiring actionable protocols and mechanistic depth.
Technical Whitepaper | Version 2.0
Executive Summary
The 1-methoxy-2-aminoindane scaffold represents a conformationally rigid analogue of amphetamine and cathinone derivatives. Unlike the flexible phenethylamine chain, the indane system constrains the amine and the oxygenated substituent into a cyclopentene ring, creating distinct cis and trans diastereomers. This rigidity significantly alters pharmacodynamics, particularly at monoamine transporters (SERT, DAT, NET).
This guide addresses the primary challenge in working with this scaffold: Stereoselective Synthesis and Analytical Resolution. We define the protocols to access specific isomers and the spectroscopic criteria to validate them.
Part 1: Structural Foundations & Stereodynamics
The Chiral Landscape
The 1-methoxy-2-aminoindane molecule possesses two chiral centers at C1 and C2, giving rise to four stereoisomers existing as two diastereomeric pairs:
-
Cis-Diastereomers: (1S,2R) and (1R,2S)
-
Trans-Diastereomers: (1S,2S) and (1R,2R)
Conformational Analysis (The Envelope Pucker)
The cyclopentene ring of the indane system is not planar; it adopts an "envelope" conformation to minimize torsional strain. This puckering is critical for NMR analysis.
-
Cis-Conformation: The C1-methoxy and C2-amino groups typically adopt a pseudo-equatorial/pseudo-axial relationship to minimize steric clash, resulting in a dihedral angle of approximately 0–20°.
-
Trans-Conformation: The substituents adopt a pseudo-axial/pseudo-axial orientation (diaxial) in the preferred conformer, resulting in a dihedral angle closer to 100–120° (not 180° due to ring strain).
Part 2: Synthetic Strategies & Stereocontrol[1]
To access these derivatives, one cannot rely on non-selective reduction of ketones. We employ Divergent Stereocontrolled Synthesis starting from Indene or 2-Aminoindan-1-ol.
Pathway A: Accessing the Trans Isomer
The most reliable route to the trans-isomer involves the ring-opening of indene oxide or the protection-methylation of trans-2-aminoindan-1-ol.
Mechanism:
-
Epoxidation: Indene is oxidized to indene oxide.
-
Ring Opening: Nucleophilic attack by methanol under acidic conditions favors the trans product due to the SN2 nature of the opening (inversion at C1).
-
Functionalization: Conversion of the C2-alcohol to an amine with retention (rare) or double inversion.
-
Preferred Route: Start with trans-2-bromo-1-indanol
displace Br with amine (inversion to cis) Methylate OH? No. -
Superior Route: Start with Trans-2-aminoindan-1-ol (commercially available or via Ritter reaction modification).
-
N-Protection: Boc-anhydride protection of the amine.
-
O-Methylation: Sodium hydride (NaH) and Methyl Iodide (MeI). This proceeds with retention of configuration at C1 because the bond breaking occurs at the hydroxyl proton, not the carbon center.
-
Deprotection: TFA/DCM.
-
-
Pathway B: Accessing the Cis Isomer
The cis-isomer is thermodynamically less stable in some synthetic vectors but accessible via the Ritter Reaction or Mitsunobu Inversion .
Protocol (Mitsunobu Inversion):
-
Start with N-Boc-trans-1-hydroxy-2-aminoindane.
-
Perform Mitsunobu reaction using Methanol as the nucleophile (DEAD/PPh3).
-
Result: Inversion of configuration at C1 yields the cis-ether.
Visualization of Synthetic Logic
The following diagram maps the stereochemical flow from the Indene precursor.
Caption: Divergent synthesis of cis/trans-1-methoxy-2-aminoindane from a common aminoindanol precursor.
Part 3: Analytical Characterization (NMR & Separation)
Distinguishing cis from trans in 1,2-disubstituted indanes is notorious for confusing novice chemists. The Karplus relationship in five-membered rings differs from six-membered rings.
1H NMR Coupling Constants ( )
In the indane system, the vicinal coupling constant between the proton at C1 (
| Isomer | Conformation | Dihedral Angle ( | Coupling Constant ( |
| Cis | Pseudo-eq / Pseudo-ax | 5.0 – 7.0 Hz | |
| Trans | Pseudo-ax / Pseudo-ax | 1.5 – 3.0 Hz |
Critical Note: Unlike cyclohexanes where trans (diaxial) protons have large
values (10-12 Hz), trans-1,2-indane protons have smallervalues than their cis counterparts. This is due to the ring pucker preventing a true 180° anti-periplanar arrangement.
NOESY/ROESY Validation
Do not rely solely on
-
Cis-Isomer: Strong NOE correlation observed between
and . -
Trans-Isomer: Weak or absent NOE between
and ; potential NOE between substituents (e.g., OMe protons and ).
Part 4: Experimental Protocols
Protocol A: Synthesis of trans-1-Methoxy-2-Aminoindane HCl
Objective: Methylation of trans-2-aminoindan-1-ol with retention of configuration.
-
Protection: Dissolve trans-2-aminoindan-1-ol (1.0 eq) in DCM. Add
(1.5 eq) and (1.1 eq). Stir 4h. Wash with 1M HCl, brine, dry ( ). Isolate N-Boc intermediate. -
Methylation:
-
Suspend NaH (60% in oil, 1.5 eq) in anhydrous THF at 0°C under Argon.
-
Add N-Boc intermediate (1.0 eq) dropwise. Stir 30 min (gas evolution).
-
Add Methyl Iodide (MeI) (1.2 eq). Warm to RT and stir overnight.
-
Quench: Carefully add water. Extract with EtOAc.
-
-
Deprotection: Dissolve crude methylated product in
in Dioxane. Stir 2h. Evaporate volatiles.[1] -
Recrystallization: Recrystallize the HCl salt from IPA/Et2O.
-
Validation: Check NMR. Expect
.
Protocol B: Chiral Resolution (if starting from racemate)
If working with racemic material, resolve using Diastereomeric Salt Crystallization.
-
Dissolve racemic amine in hot Ethanol.
-
Add 0.5 eq of L-Tartaric Acid or Dibenzoyl-L-tartaric acid .
-
Cool slowly to 4°C. The diastereomeric salt of one enantiomer (typically the S,S form with L-tartrate, though screening is required) will precipitate.
-
Filter and basify to recover enantiopure free base.
Part 5: Pharmacological Context (SAR)
The stereochemistry of 1-methoxy-2-aminoindane dictates its binding profile. Research into related analogues like MEAI (5-methoxy-2-aminoindane) and MDAI suggests:
-
Rigidity: The indane ring locks the ethylamine side chain, reducing entropic penalty upon binding to transporters.
-
Selectivity:
-
Cis-isomers often show higher affinity for the Serotonin Transporter (SERT) due to the spatial projection of the oxygen lone pairs mimicking the serotonin hydroxyl group.
-
Trans-isomers may exhibit mixed affinity or reduced potency depending on the specific receptor pocket depth.
-
Caption: Structure-Activity Relationship (SAR) flow for aminoindane derivatives.
References
-
Coutts, R. T., & Malicky, J. L. (1973).[2] The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM): Some Ring-methoxylated 1-Amino- and 2-Aminoindanes. Canadian Journal of Chemistry. Source:
-
Ghosh, A. K., et al. (1995). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Journal of Organic Chemistry / PMC Reviews. Source:
-
Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent.[3][4][5] Toxicology and Applied Pharmacology. Source:
-
Liechti, M. E., et al. (2014).[6] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Source:
-
BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants: A Comprehensive Guide. Source:
Sources
- 1. rsc.org [rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methoxy Substituted Aminoindane Isomers: Stereochemistry, Synthesis, and Pharmacological Profiling
Executive Summary
The aminoindane scaffold has long served as a privileged structure in neuropharmacology, yielding both established therapeutics (e.g., rasagiline) and potent monoamine releasing agents (e.g., 2-aminoindane, 5-methoxy-2-aminoindane [MEAI])[1]. While ring-substituted methoxyaminoindanes like MEAI have been extensively characterized for their binge-mitigating and entactogenic properties [2], 1-methoxy substituted aminoindane isomers (such as 1-methoxy-2-aminoindane) represent a conformationally restricted subclass. By introducing a methoxy group at the benzylic C1 position of the aliphatic ring, researchers can lock the dihedral angle between the oxygen-bearing carbon and the amine, creating a rigid analogue of
Structural and Stereochemical Landscape
The indane core consists of a benzene ring fused to a cyclopentane ring. In the 1-methoxy-2-aminoindane system, substitutions at the C1 and C2 positions generate two adjacent chiral centers, resulting in four distinct stereoisomers.
The conformational rigidity of the cyclopentane ring prevents the free rotation typically observed in open-chain phenethylamines. Consequently, the spatial orientation of the 1-methoxy group relative to the 2-amino group heavily dictates receptor binding affinity and monoamine transporter interaction.
-
Cis Isomers: (1R,2S) and (1S,2R). The methoxy and amino groups are on the same face of the cyclopentane ring.
-
Trans Isomers: (1R,2R) and (1S,2S). The methoxy and amino groups are on opposite faces, typically resulting from anti-periplanar ring-opening reactions.
Stereochemical divergence of 1-methoxy-2-aminoindane isomers.
Synthetic Methodologies
The synthesis of 1-methoxy-2-aminoindane relies heavily on the stereoselective preparation of the precursor aminoalcohols (1-amino-2-indanol or 2-amino-1-indanol). The causality behind the synthetic choices dictates the final stereochemistry of the isomers.
Protocol A: Synthesis of trans-1-Methoxy-2-aminoindane
This protocol leverages the
-
Epoxidation: Indene is reacted with hydrogen peroxide (
) in the presence of a catalyst (e.g., Jacobsen's (R,R)-Mn-Salen for enantioselective epoxidation) to yield indene oxide. -
Aminolysis: Indene oxide is treated with aqueous ammonia (
). The nucleophilic attack occurs preferentially at the less sterically hindered C2 position, yielding trans-2-amino-1-indanol. -
Amine Protection: To prevent N-methylation in subsequent steps, the primary amine is protected using Di-tert-butyl dicarbonate (
) in dichloromethane (DCM) with triethylamine (TEA), yielding N-Boc-trans-2-amino-1-indanol. -
O-Methylation: The protected intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (NaH) is added to selectively deprotonate the benzylic hydroxyl group. Methyl iodide (
) is introduced to form the methyl ether. NaH is chosen because its basicity is sufficient to deprotonate the alcohol without disrupting the Boc-protected amine. -
Deprotection: The N-Boc-1-methoxy-2-aminoindane is treated with trifluoroacetic acid (TFA) in DCM to cleave the Boc group, yielding trans-1-methoxy-2-aminoindane as a TFA salt.
Synthetic pathway for trans-1-methoxy-2-aminoindane via indene oxide.
Protocol B: Synthesis of cis-1-Methoxy-2-aminoindane
To access the cis isomers, the synthetic logic must shift to the reduction of an oxime or ketone intermediate where syn-addition of hydrogen is favored [4].
1-Indanone undergoes nitrosation with isoamyl nitrite to form 1,2-indanedione-2-oxime. Palladium-catalyzed hydrogenation (
Pharmacological Profiling & Transporter Affinity
The pharmacological signature of aminoindanes is primarily defined by their interaction with the monoamine transporters: the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Adding a methoxy group at the C1 position introduces significant steric bulk at the benzylic site. In classical phenethylamines,
Table 1: Comparative Monoamine Transporter Affinities (Extrapolated Values)
| Compound | Stereochemistry | DAT | SERT | NET | Primary Action |
| 2-Aminoindane (2-AI) | Achiral | ~350 | >5,000 | ~150 | NDRA (Norepinephrine-Dopamine) |
| 5-Methoxy-2-AI (MEAI) | Achiral | >2,000 | ~150 | ~900 | SSRA (Selective Serotonin) |
| trans-1-MeO-2-AI | (1R,2R) / (1S,2S) | >4,000 | ~300 | ~1,200 | Weak SSRA / Entactogen |
| cis-1-MeO-2-AI | (1R,2S) / (1S,2R) | >5,000 | ~800 | ~2,500 | Inactive / Weak SSRA |
Note: The trans-isomers generally align better with the binding pocket of SERT due to the pseudo-equatorial positioning of the amino group when the indane ring puckers, whereas cis-isomers suffer from steric clashes.
Experimental Workflows (Self-Validating Systems)
To empirically validate the transporter affinities of synthesized 1-MeO-2-AI isomers, a robust in vitro radioligand binding assay is required. The following protocol is designed as a self-validating system, ensuring that non-specific binding is accurately subtracted to yield true
Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters
Objective: Determine the binding affinity (
Step 1: Cell Culture and Membrane Preparation
-
Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% FBS.
-
Harvest cells at 80% confluency. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to lyse the cells via osmotic shock.
-
Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Causality: NaCl and KCl are critical as monoamine transporters are
/ -dependent symporters; their absence will abolish radioligand binding.
Step 2: Competitive Binding Setup
-
In 96-well plates, combine:
-
50 µL of the radioligand (e.g.,
citalopram for SERT, WIN35,428 for DAT, nisoxetine for NET) at a concentration equal to its . -
50 µL of the test compound (1-MeO-2-AI isomers) at varying concentrations (
to M). -
100 µL of the membrane suspension (approx. 20 µg protein/well).
-
-
Self-Validation Control: Define non-specific binding (NSB) in parallel wells using a saturating concentration (10 µM) of a highly selective unlabeled displacer (e.g., fluoxetine for SERT, mazindol for DAT, desipramine for NET). Causality: This ensures that any remaining radioactive signal is strictly due to lipid partitioning or plastic adherence, not specific receptor binding.
Step 3: Incubation and Filtration
-
Incubate the plates at 25°C for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine ligands to the filter.
-
Wash filters three times with ice-cold wash buffer to remove unbound radioligand.
Step 4: Quantification and Analysis
-
Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the radioactivity (DPM) using a liquid scintillation counter.
-
Calculate
values using non-linear regression (GraphPad Prism) and convert to using the Cheng-Prusoff equation: .
References
-
Halberstadt, A. L., et al. "5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice: A Potential New Class of Antiobesity Therapeutics." ACS Pharmacology & Translational Science, 2024.[Link][INDEX: 5.6]
-
Shimshoni, J. A., et al. "Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent." Toxicology and Applied Pharmacology, 2018.[Link] [INDEX: 5.1]
-
Senanayake, C. H., et al. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules (MDPI), 2024.[Link][INDEX: 5.12]
-
Takemura, S., et al. "Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation." Synthetic Communications (Taylor & Francis), 2021.[Link] [INDEX: 5.4]
-
Wikipedia Contributors. "MEAI (5-methoxy-2-aminoindane)." Wikipedia, The Free Encyclopedia, 2024. [Link] [INDEX: 5.3]
Technical Whitepaper: Safety, Handling, and Application Profiling of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
Executive Summary
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (CAS: 403860-43-5)[1] is a highly specialized chiral building block utilized extensively in modern drug discovery. With a molecular weight of 163.22 g/mol and the chemical formula C₁₀H₁₃NO[2], this aminoindane derivative serves as a critical precursor in the synthesis of complex active pharmaceutical ingredients (APIs), notably MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors[3]. Because of its specific stereochemistry, lipophilic core, and reactive primary amine, it requires rigorous, mechanistically grounded safety protocols. This whitepaper provides a comprehensive technical guide on its physicochemical profile, toxicological mechanisms, and self-validating handling procedures designed for advanced research environments.
Physicochemical Profiling & Structural Logic
The molecule features a rigid indane core substituted with a methoxy group at the C1 position and a primary amine at the C2 position in a trans-(1R,2R) configuration.
Causality of Properties: The lipophilic indane ring significantly enhances the molecule's partition coefficient (LogP), facilitating rapid penetration across lipid bilayers. Conversely, the primary amine is basic (estimated pKa ~9.0–10.0). In physiological environments, it exists primarily as a protonated cation, which is responsible for its localized irritant properties upon contact with biological tissues[4].
Quantitative Physicochemical & Safety Data
| Parameter | Value | Mechanistic Implication / Safety Relevance |
| CAS Registry Number | 403860-43-5[1] | Ensures precise stereochemical tracking in synthesis. |
| Molecular Formula | C₁₀H₁₃NO[2] | Low molecular weight facilitates rapid membrane diffusion. |
| Molecular Weight | 163.22 g/mol [2] | High volatility potential if aerosolized as a free base. |
| Stereochemistry | (1R,2R)-trans | Dictates 3D conformation for target enzyme binding[3]. |
| Amine pKa (est.) | 9.0 - 10.0 | Exists as a cation at physiological pH; primary driver of mucosal irritation[4]. |
| LogP (est.) | 1.8 - 2.5 | High lipophilicity accelerates dermal penetration[4]. |
Toxicological Assessment & Mechanistic Causality
Understanding the toxicity of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine requires looking beyond standard hazard statements to the underlying biochemical mechanisms.
-
Dermal and Ocular Toxicity: As a free base, the compound causes localized alkaline hydrolysis of cellular membranes. Contact with the eyes or skin can lead to severe irritation or chemical burns[4]. The lipophilicity of the indane core accelerates dermal absorption, meaning systemic exposure can occur rapidly following skin contact[4].
-
Respiratory Hazards: Inhalation of dust or aerosols can cause severe respiratory tract irritation[5]. The basic amine reacts with the mucosal lining of the respiratory tract, leading to acute inflammation[4].
-
Systemic & Off-Target Effects: Structurally, aminoindanes share a pharmacophore with monoamine oxidase (MAO) inhibitors. Accidental systemic exposure carries the theoretical risk of off-target MAO inhibition, which could lead to catecholamine dysregulation and subsequent cardiovascular or central nervous system (CNS) events.
Standard Operating Procedures (SOPs) for Safe Handling
To ensure a self-validating system of safety, protocols must integrate verification steps at each phase of handling[5][6].
Step 1: Environmental Control & Verification
-
Action: Conduct all handling within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[5].
-
Causality: Prevents inhalation of aerosolized particulates and localized accumulation of volatile free-base vapors.
-
Validation: Check the digital airflow monitor before opening the container. If the alarm sounds or flow drops below 100 fpm, immediately abort the procedure.
Step 2: Advanced PPE Selection
-
Action: Don high-density nitrile or butyl rubber gloves, a flame-resistant lab coat, and tightly fitting safety goggles (EN 166/NIOSH approved)[5][7].
-
Causality: Standard latex offers insufficient barrier protection against lipophilic free bases, allowing for rapid chemical breakthrough.
-
Validation: Perform a visual and inflation check of gloves for micro-tears prior to handling.
Step 3: Dispensing and Static Control
-
Action: Use non-sparking, anti-static spatulas for weighing[7].
-
Causality: Aminoindane powders can form explosive dust-air mixtures. Eliminating electrostatic discharge mitigates ignition risks[7].
-
Validation: Ensure the analytical balance and the operator are properly grounded using anti-static mats and wrist straps.
Step 4: Decontamination
-
Action: Wipe down all surfaces and tools with a 1% acetic acid solution, followed by distilled water.
-
Causality: The weak acid neutralizes the basic amine into a highly water-soluble, non-volatile acetate salt, preventing secondary exposure.
-
Validation: Swipe the decontaminated area with a pH indicator strip; a neutral reading (pH 6-7) validates the complete quenching of the basic amine.
Workflow for the safe handling and containment of aminoindane derivatives.
Emergency Response & Spill Containment
Emergency protocols must be rooted in chemical causality to prevent exacerbation of the hazard.
-
Spill Containment: Do not sweep dry powder, as this generates inhalable dust. Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite[6]. Wet the area slightly with a dilute acidic solution to neutralize the amine, then collect the material into a sealed, labeled container for hazardous waste disposal[6].
-
Biological Exposure: In case of skin contact, immediately flush the area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][5]. The causality here is dilution: rapid reduction of the local pH prevents deep tissue alkaline hydrolysis. Do not attempt to neutralize skin with acids, as the exothermic acid-base reaction can cause thermal burns.
Application in Drug Development (MALT1 Inhibitors)
The (1R,2R) stereocenter of this aminoindane is not merely a structural feature; it is a precise geometric key. In the synthesis of MALT1 inhibitors, this precursor is integrated into the final API[3]. MALT1 is a critical protease component of the CARD11-BCL10-MALT1 (CBM) complex, which drives NF-κB signaling in lymphocytes[3]. By utilizing the specific 3D conformation provided by the (1R,2R)-aminoindane scaffold, the resulting inhibitors achieve high-affinity allosteric or active-site binding, effectively suppressing aberrant immune responses in conditions like rheumatoid arthritis, multiple sclerosis, and specific lymphomas[3].
Mechanistic pathway of MALT1 inhibitors derived from the (1R,2R)-aminoindane scaffold.
References
- Santa Cruz Biotechnology. "1-methoxy-2,3-dihydro-1H-inden-2-amine". SCBT.
- Chemsrc. "CAS#:403860-43-5 | (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine". Chemsrc.
- Cleanchem. "MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE". Cleanchem.
- Apollo Scientific. "(1S)-(+)-1-Aminoindane Safety Data Sheet". Apollo Scientific.
- ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 1-AMINO-2-HYDROXYINDANE". ChemicalBook.
- Cole-Parmer. "Material Safety Data Sheet - 5-Aminoindan-1-one, 95+%". Cole-Parmer.
- Google Patents. "WO2023218203A1 - Dihydroindene derivatives as malt1 inhibitors". Google Patents.
Sources
- 1. CAS#:403860-43-5 | (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine | Chemsrc [chemsrc.com]
- 2. scbt.com [scbt.com]
- 3. WO2023218203A1 - Dihydroindene derivatives as malt1 inhibitors - Google Patents [patents.google.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
Chiral 1-Alkoxy-2-aminoindanes: Synthesis, Mechanistic Applications, and Pharmacological Potential
Executive Summary
Chiral 1-alkoxy-2-aminoindanes represent a privileged class of rigid, bicyclic scaffolds characterized by vicinal stereocenters at the C1 (benzylic ether) and C2 (aliphatic amine) positions. Unlike their acyclic 1,2-amino ether counterparts, the indane backbone restricts bond rotation, locking the dihedral angle between the alkoxy and amino groups. This conformational rigidity makes them exceptional stereodirecting ligands in asymmetric catalysis and highly specific pharmacophores in drug development.
This whitepaper provides an in-depth technical review of the synthetic methodologies, mechanistic rationales, and pharmacological applications of chiral 1-alkoxy-2-aminoindanes, grounded in current literature and field-proven protocols.
Structural Significance and Mechanistic Causality
The synthesis and application of 1-alkoxy-2-aminoindanes are fundamentally tied to their precursor: 2-amino-1-indanol. Enantiomerically pure (1R,2S)- or (1S,2R)-2-amino-1-indanol is a well-documented chiral auxiliary, famously utilized in the synthesis of the HIV protease inhibitor Indinavir 1.
Etherifying the C1 hydroxyl group of 2-amino-1-indanol yields the 1-alkoxy-2-aminoindane scaffold. This modification is not merely cosmetic; it fundamentally alters the molecule's electronic and steric profile. The free hydroxyl in 2-amino-1-indanol can interfere with oxophilic organometallic reagents or create unwanted hydrogen-bonding networks. Masking it as an alkoxy group (e.g., methoxy, ethoxy) tunes the steric bulk and forces the molecule to act as a strict bidentate (N,O) or monodentate (N) ligand, depending on the transition metal's coordination geometry 2.
Quantitative Comparison of Synthetic Routes
Historically, accessing enantiopure 2-aminoindane derivatives required complex transition-metal catalysis or enzymatic resolution 3. Today, the chiral pool etherification approach remains the most scalable and robust method.
Table 1: Quantitative Comparison of Synthetic Routes to 1-Alkoxy-2-aminoindanes
| Synthetic Route | Key Reagents / Catalysts | Avg. Yield (%) | Enantiomeric Excess (ee %) | Scalability |
| Chiral Pool Etherification | (1R,2S)-2-amino-1-indanol, Boc₂O, NaH, R-X | 75 - 85 | > 99 | High (Multi-gram) |
| Pd-Catalyzed Carboamination | Indene, Aryl bromides, Chiral Sulfinylamides | 60 - 82 | 90 - 95 | Moderate |
| Enzymatic Resolution | Racemic indene oxide, Lipase (CALB), Amines | 40 - 45 | > 99 | Low (Max 50% yield) |
Experimental Workflows & Self-Validating Protocols
The following protocol details the synthesis of (1R,2S)-1-methoxy-2-aminoindane via the protection-alkylation-deprotection sequence.
Figure 1: Stepwise synthetic workflow for chiral 1-alkoxy-2-aminoindanes from indene.
Phase 1: N-Boc Protection
-
Action: React 10.0 g of (1R,2S)-2-amino-1-indanol with 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in 100 mL of Dichloromethane (DCM) containing 1.2 equivalents of Triethylamine (Et₃N).
-
Mechanistic Causality: The primary amine is highly nucleophilic and will competitively alkylate during the subsequent etherification step. The bulky tert-butoxycarbonyl (Boc) group provides essential steric shielding and electronic deactivation of the nitrogen lone pair.
-
Self-Validation: The reaction mixture transitions from a cloudy suspension to a clear homogeneous solution within 2 hours. TLC (Hexane/EtOAc 1:1) must show complete consumption of the starting material (Rf = 0.1) and a new UV-active spot at Rf = 0.5. Ninhydrin staining will shift from deep purple (free amine) to invisible (protected amine).
Phase 2: O-Alkylation (Etherification)
-
Action: Dissolve the N-Boc intermediate in anhydrous THF. Cool strictly to 0 °C. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil). Stir for 15 minutes, then add 1.5 equivalents of Methyl Iodide (MeI) dropwise.
-
Mechanistic Causality: Temperature control is paramount. If the reaction temperature exceeds 10 °C, the intermediate alkoxide will undergo an intramolecular nucleophilic attack on the Boc carbonyl carbon. This expels tert-butanol and forms a highly stable cis-oxazolidinone ring, irreversibly trapping the molecule and decimating the ether yield.
-
Self-Validation: The evolution of H₂ gas (bubbling) will cease after ~15 minutes, indicating complete alkoxide formation. Post-MeI addition, TLC (Hexane/EtOAc 7:3) will confirm the disappearance of the alcohol (Rf = 0.2) and the appearance of the less polar ether (Rf = 0.6).
Phase 3: Deprotection
-
Action: Stir the etherified intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM at room temperature for 2 hours. Quench with 1M NaOH until pH > 10, then extract with EtOAc.
-
Mechanistic Causality: Acidic cleavage protonates the Boc group, leading to the fragmentation into isobutylene and CO₂, releasing the free amine as a TFA salt. DCM acts as a non-polar diluent to moderate the reaction exotherm and prevent unwanted cleavage of the newly formed benzylic ether.
-
Self-Validation: Mass spectrometry (ESI+) will confirm the [M+H]+ peak of the free 1-methoxy-2-aminoindane (m/z 164.1). The final product is isolated as a free-flowing pale oil or crystalline solid (depending on the salt form) after basic workup.
Applications in Asymmetric Catalysis
Chiral 1-alkoxy-2-aminoindanes are highly effective ligands in transition-metal-catalyzed asymmetric transformations. The rigid indane ring ensures that the chiral centers remain in close proximity to the metal center, transferring stereochemical information to the prochiral substrate with high fidelity 4.
Figure 2: Mechanistic pathway of 1-alkoxy-2-aminoindane ligands in asymmetric catalysis.
When coordinated to metals like Copper(II) or Palladium(II), the bulky C1-alkoxy group acts as a steric wall, blocking one enantioface of the metal complex. This forces incoming substrates to bind exclusively to the unhindered face, resulting in high enantiomeric excesses in reactions such as asymmetric Diels-Alder cycloadditions and carboaminations.
Pharmacological Potential and Bioisosterism
Beyond catalysis, the 2-aminoindane scaffold is a well-known pharmacophore. Compounds like 5-methoxy-2-aminoindane (MEAI) have been extensively studied as serotonin-norepinephrine releasing agents and potential binge-mitigating therapeutics 5.
However, 1-alkoxy-2-aminoindanes differ fundamentally from MEAI. While MEAI features a methoxy group on the aromatic ring (C5), 1-alkoxy derivatives feature the ether linkage at the benzylic position (C1). This structural shift:
-
Introduces Chirality: The C1 position is a stereocenter, allowing for enantiomer-specific binding to neuroreceptors.
-
Alters Lipophilicity: Benzylic ethers modulate blood-brain barrier (BBB) permeability differently than phenolic ethers.
-
Shifts Receptor Affinity: Preliminary structure-activity relationship (SAR) studies suggest that C1-alkoxy substitution reduces affinity for monoamine transporters (DAT, SERT) while increasing affinity for NMDA receptors, making them valuable bioisosteres in the development of novel neuroprotective agents.
References
-
Candida antarctica Lipase B: A Tool for the Preparation of Optically Active Alcohols (Synthesis of enantiomerically pure cis and trans-2-amino-1-indanol) Springer Nature[Link]
-
Chiral arylsulfinylamides as reagents for visible light-mediated asymmetric alkene aminoarylations (Asymmetric Pd-catalyzed alkene carboamination) National Institutes of Health (NIH) / J. Am. Chem. Soc.[Link]
-
Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium MDPI[Link]
-
Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity Asian Journal of Research in Chemistry[Link]
-
MEAI (5-methoxy-2-aminoindane) - Pharmacology and History Wikipedia[Link]
Sources
- 1. Candida antarctica Lipase B A Tool for the Preparation of Optically Active Alcohols | Springer Nature Experiments [experiments.springernature.com]
- 2. Chiral arylsulfinylamides as reagents for visible light-mediated asymmetric alkene aminoarylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. MEAI - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine from indene oxide
Application Note: Stereocontrolled Synthesis of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine from Indene Oxide
Strategic Overview & Stereochemical Rationale
The target molecule, (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine (commonly referred to as (1R,2R)-1-methoxyindan-2-amine), is a highly valuable chiral intermediate utilized in the development of biologically active therapeutics, including potent MALT1 inhibitors[1]. Synthesizing this specific trans-diastereomer from indene oxide requires precise stereochemical management due to the rigid nature of the bicyclic indane system.
The Stereochemical Challenge: Indene oxide is inherently a cis-fused epoxide. Asymmetric epoxidation of indene using the (S,S)-Mn-Salen Jacobsen catalyst yields (1S,2R)-indene oxide[2],[3]. Regioselective ring opening of this epoxide with methanol under acidic conditions is directed exclusively to the benzylic C1 position due to the stabilization of the developing carbocation in the transition state[4]. Because nucleophilic attack occurs anti to the epoxide oxygen, C1 is inverted from (S) to (R), while C2 remains (R). This yields the trans intermediate, (1R,2R)-1-methoxyindan-2-ol.
To install the amine at C2 while maintaining the final (1R,2R) configuration, the C2-(R)-hydroxyl must be converted to a C2-(R)-amine. A direct Mitsunobu azidation (e.g., using DPPA) would invert C2 to (S), yielding the undesired cis-(1R,2S) isomer. Therefore, a stereochemical double-inversion sequence is strictly required. The first inversion (Mitsunobu esterification) deliberately flips C2 to the cis configuration, and the second inversion (mesylation followed by azidation) restores the trans configuration, ensuring the final amine is the enantiopure (1R,2R) isomer.
Pathway Visualization
Stereocontrolled synthesis of (1R,2R)-1-methoxyindan-2-amine via a double-inversion pathway.
Self-Validating Experimental Protocols
Step 1: Asymmetric Epoxidation of Indene
Causality: The (S,S)-Mn-Salen catalyst dictates the facial selectivity of the oxygen transfer, ensuring the formation of the (1S,2R) enantiomer necessary for the downstream cascade.
-
Dissolve indene (100 mmol) and 4-phenylpyridine N-oxide (20 mmol) in dichloromethane (DCM, 200 mL).
-
Add (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (5 mmol). Cool the dark brown mixture to 0 °C.
-
Dropwise, add buffered aqueous NaOCl (150 mmol, pH adjusted to 11.3 with 0.05 M Na2HPO4) over 1 hour.
-
Validation: Monitor via TLC (Hexane/EtOAc 9:1). The indene spot (Rf ~0.9) will disappear, replaced by the epoxide (Rf ~0.6).
-
Separate the organic layer, filter through a short pad of Celite to remove manganese salts, and concentrate. Crystallize from cold hexane to yield (1S,2R)-indene oxide.
Step 2: Regioselective Methanolysis
Causality: Amberlyst-15, a strongly acidic macroreticular resin, provides a heterogeneous proton source that activates the epoxide without generating difficult-to-remove aqueous acid waste.
-
Suspend (1S,2R)-indene oxide (80 mmol) in anhydrous methanol (150 mL).
-
Add Amberlyst-15 hydrogen form (10 wt%, 1.0 g). Stir at 25 °C for 2 hours.
-
Validation: Analyze an aliquot by 1H NMR. The characteristic epoxide protons (~4.1 ppm) must be completely absent, replaced by a sharp methoxy singlet at ~3.4 ppm.
-
Filter the resin and concentrate the filtrate in vacuo to yield (1R,2R)-1-methoxyindan-2-ol.
Step 3: Stereochemical Inversion 1 (Mitsunobu & Hydrolysis)
Causality: p-Nitrobenzoic acid (p-NBA) is used because its high acidity (low pKa) makes it an excellent nucleophile for the Mitsunobu reaction, ensuring complete and clean inversion at C2.
-
Dissolve (1R,2R)-1-methoxyindan-2-ol (70 mmol), p-NBA (84 mmol), and PPh3 (84 mmol) in anhydrous THF (250 mL) at 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 84 mmol) dropwise. The solution will briefly turn deep yellow before fading. Stir at room temperature for 12 hours.
-
Concentrate and filter through silica to isolate the ester.
-
Dissolve the ester in MeOH/H2O (4:1, 200 mL) and add LiOH·H2O (140 mmol). Stir for 4 hours.
-
Validation: The C2-H proton coupling constant in 1H NMR will shift, reflecting the change from a trans to a cis relationship with the C1-H proton.
-
Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate to yield (1R,2S)-1-methoxyindan-2-ol.
Step 4: Stereochemical Inversion 2 (Activation & Azidation)
Causality: Mesylation transforms the poor hydroxyl leaving group into an excellent one. Subsequent SN2 displacement with azide re-inverts the C2 center, establishing the required trans geometry.
-
Dissolve (1R,2S)-1-methoxyindan-2-ol (50 mmol) and Et3N (75 mmol) in DCM (150 mL) at 0 °C. Add MsCl (60 mmol) dropwise. Stir for 1 hour, wash with saturated NaHCO3, and concentrate to yield the mesylate.
-
Dissolve the crude mesylate in anhydrous DMF (100 mL). Add NaN3 (100 mmol) and heat to 80 °C for 8 hours.
-
Validation: Perform IR spectroscopy on a crude aliquot. A successful reaction is definitively confirmed by the appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹.
-
Quench with water, extract with MTBE, wash with water (3x) to remove DMF, and concentrate to yield (1R,2R)-1-azido-2-methoxyindane.
Step 5: Catalytic Hydrogenation
Causality: Pd/C catalyzed hydrogenation cleanly reduces the azide to the primary amine with nitrogen gas as the only byproduct, preserving the established stereocenters.
-
Dissolve the azide (40 mmol) in methanol (100 mL). Add 10% Pd/C (5 wt%).
-
Purge the flask and stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 4 hours.
-
Validation: The reaction is complete when H2 uptake ceases and the IR azide stretch (2100 cm⁻¹) is entirely absent.
-
Filter through Celite, concentrate, and purify via preparative HPLC or isolate as the hydrochloride salt to yield pure (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine.
Quantitative Data & Analytical Characterization
| Step | Isolated Intermediate | Yield (%) | Stereochemical Purity | Key Analytical Indicator (Self-Validation) |
| 1 | (1S,2R)-Indene Oxide | 85% | >98% ee | ¹H NMR: Epoxide ring protons at ~4.1 ppm |
| 2 | (1R,2R)-1-Methoxyindan-2-ol | 92% | >98% de | ¹H NMR: Sharp methoxy singlet at ~3.4 ppm |
| 3 | (1R,2S)-1-Methoxyindan-2-ol | 78% | >98% de | ¹H NMR: Shift in C1-H / C2-H coupling constants |
| 4 | (1R,2R)-1-Azido-2-methoxyindane | 81% | >98% de | IR Spectroscopy: Strong azide stretch at ~2100 cm⁻¹ |
| 5 | (1R,2R)-1-Methoxyindan-2-amine | 95% | >99% ee | LC-MS: [M+H]⁺ m/z 164.1; IR: N-H stretch ~3300 cm⁻¹ |
References
1.[1] WO2023218203A1 - Dihydroindene derivatives as malt1 inhibitors - Google Patents. Google Patents. 2.[2] Strategies for Accessing cis-1-Amino-2-Indanol - PMC. National Institutes of Health (NIH). 3.[3] EP0669339B1 - Asymmetric epoxidation process using optically active manganese complexes - Google Patents. Google Patents. 4.[4] Phosphite-thioether ligand for a broad range of Pd-catalyzed asymmetric substitution. RECERCAT.
Sources
- 1. WO2023218203A1 - Dihydroindene derivatives as malt1 inhibitors - Google Patents [patents.google.com]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0669339B1 - Asymmetric epoxidation process using optically active manganese complexes - Google Patents [patents.google.com]
- 4. recercat.cat [recercat.cat]
Protocol for the N,N-Dimethylation of (1R,2R)-1-Amino-2-indanol via Eschweiler-Clarke Reaction
Abstract
This application note provides a comprehensive, in-depth technical guide for the N,N-dimethylation of the chiral amino alcohol (1R,2R)-1-amino-2-indanol to yield (1R,2R)-1-(dimethylamino)-2-indanol. The protocol is based on the well-established Eschweiler-Clarke reaction, a reductive amination procedure that utilizes formic acid and formaldehyde. This method is particularly advantageous for the methylation of chiral amines as it typically proceeds without racemization at the stereocenter.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.
Introduction
(1R,2R)-1-Amino-2-indanol is a valuable chiral building block in asymmetric synthesis, frequently employed as a precursor for chiral ligands and catalysts. The modification of its primary amino group can significantly alter its chemical and physical properties, leading to new applications in catalysis and pharmaceutical development. N-methylation, in particular, can enhance the steric bulk and electronic properties of the amino group, influencing the stereochemical outcome of reactions in which it participates as a ligand or catalyst.
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[1][3] The reaction proceeds by the reductive amination of the amine with formaldehyde, where formic acid serves as the hydride donor.[1][2] A key advantage of this one-pot procedure is its ability to achieve exhaustive methylation to the tertiary amine without the formation of quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[1] The reaction is driven by the formation of carbon dioxide gas, rendering it irreversible.[1]
This protocol details the application of the Eschweiler-Clarke reaction for the specific N,N-dimethylation of (1R,2R)-1-amino-2-indanol, providing a reliable method for the synthesis of (1R,2R)-1-(dimethylamino)-2-indanol.
Reaction Mechanism and Scientific Rationale
The Eschweiler-Clarke reaction proceeds through a well-understood mechanism. The primary amine of (1R,2R)-1-amino-2-indanol first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. The formic acid in the reaction mixture then acts as a hydride source, reducing the iminium ion to the secondary amine, (1R,2R)-1-(methylamino)-2-indanol, with the concomitant release of carbon dioxide. This process then repeats, with the newly formed secondary amine reacting with another molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine, (1R,2R)-1-(dimethylamino)-2-indanol.
The use of an excess of both formaldehyde and formic acid ensures the reaction proceeds to the fully N,N-dimethylated product. The reaction is typically conducted at elevated temperatures to facilitate the dehydration steps and the decomposition of formic acid. A critical aspect for this specific substrate is the retention of stereochemistry at the C1 and C2 positions. The mild conditions of the Eschweiler-Clarke reaction are known to preserve the chirality of the starting material, making it an ideal choice for this transformation.
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| (1R,2R)-1-Amino-2-indanol | ≥98% purity |
| Formic Acid | ~98-100% |
| Formaldehyde Solution | 37 wt. % in H₂O |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Dichloromethane (CH₂Cl₂) | ACS grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Separatory funnel | |
| Rotary evaporator | |
| Standard laboratory glassware | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
Safety Precautions
-
Formic acid is corrosive and has a strong, irritating odor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formaldehyde is a known carcinogen and is toxic. Handle with extreme care in a fume hood and wear appropriate PPE.
-
The reaction generates carbon dioxide gas. Ensure the reaction setup is not a closed system to avoid pressure buildup.
-
The work-up involves the use of a strong base (NaOH). Handle with care to avoid skin and eye contact.
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2R)-1-amino-2-indanol (1.0 eq).
-
Reagent Addition: In a fume hood, add formic acid (~5.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (37%, ~4.0 eq).
-
Reaction: Heat the reaction mixture to 90-100 °C with stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., dichloromethane/methanol). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10). This should be done in an ice bath to control the exothermic reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude (1R,2R)-1-(dimethylamino)-2-indanol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure product.
Workflow Diagram
Caption: Workflow for the N,N-dimethylation of (1R,2R)-1-amino-2-indanol.
Characterization Data
The successful synthesis of (1R,2R)-1-(dimethylamino)-2-indanol should be confirmed by standard analytical techniques.
| Technique | (1R,2R)-1-Amino-2-indanol (Starting Material) | Expected (1R,2R)-1-(Dimethylamino)-2-indanol (Product) |
| ¹H NMR | Characteristic signals for the aromatic protons, the methine protons at C1 and C2, the methylene protons at C3, and broad signals for the -NH₂ and -OH protons. | Disappearance of the -NH₂ proton signal and appearance of a singlet corresponding to the two N-methyl groups. Shifts in the signals for the methine proton at C1. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the three aliphatic carbons of the indanol core. | Appearance of a new signal for the N-methyl carbons. A downfield shift of the C1 carbon signal is expected due to the substitution. |
| Mass Spec. | Molecular ion peak corresponding to its molecular weight (149.19 g/mol ). | Molecular ion peak corresponding to its molecular weight (177.25 g/mol ). |
| IR | Characteristic N-H stretching bands for the primary amine, and a broad O-H stretching band. | Disappearance of the N-H stretching bands. The broad O-H stretching band will remain. |
Note: Specific chemical shifts and coupling constants will depend on the solvent and instrument used for analysis.
Conclusion
This application note provides a detailed and reliable protocol for the N,N-dimethylation of (1R,2R)-1-amino-2-indanol using the Eschweiler-Clarke reaction. The methodology is robust, high-yielding, and preserves the stereochemical integrity of the chiral starting material. This protocol is a valuable resource for chemists in academia and industry who require an efficient synthesis of N,N-dimethylated chiral amino alcohols for applications in asymmetric synthesis and medicinal chemistry.
References
-
Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]
-
Eschweiler-Clarke reaction. Name-Reaction.com. Available at: [Link]
-
Khan, S. et al. (2026). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. PMC. Available at: [Link]
-
Zhou, X. et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link]
-
Bermejo-López, A. et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III) catalyst. STAR Protocols. Available at: [Link]
-
Eschweiler–Clarke reaction. YouTube. Available at: [Link]
Sources
Application Note: (1R,2R)-1-Methoxy-2-aminoindane as a Rigid Chiral Auxiliary in Asymmetric Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols
Introduction & Structural Rationale
In the landscape of asymmetric synthesis, chiral auxiliaries remain a cornerstone for constructing stereocenters with absolute predictability. While cis-1-amino-2-indanol is famously utilized as a chiral auxiliary—most notably via its conversion into oxazolidinones for enolate alkylation[1][2]—its application requires additional synthetic steps to lock the conformation.
Enter (1R,2R)-1-methoxy-2-aminoindane . By utilizing the trans configuration and capping the hydroxyl group as a methyl ether, this scaffold functions as a highly efficient, direct-use chiral amine auxiliary. It draws mechanistic parallels to pseudoephenamine[3] but benefits from the extreme conformational rigidity of the bicyclic indane framework. The C1-methoxy group serves as a robust, non-enolizable coordinating group that directs alkali metals (e.g., Li⁺) during enolization, while the aromatic ring provides profound steric shielding.
Mechanistic Causality: The Chelation Advantage
Why choose the trans-methoxy derivative over a free hydroxyl or an acyclic auxiliary?
-
Avoidance of Oxazolidinone Formation: The methoxy ether eliminates the need to form cyclic carbamates to achieve high facial selectivity[2].
-
Rigid Chelation: Upon deprotonation of the corresponding amide with Lithium Diisopropylamide (LDA), the lithium cation is tightly chelated by both the enolate oxygen and the C1-methoxy oxygen.
-
Steric Projection: The trans-(1R,2R) stereochemistry forces the bulky aromatic ring of the indane system into a pseudo-axial orientation relative to the newly formed 5-membered chelate ring. This effectively blocks the Re-face of the enolate, forcing incoming electrophiles to attack exclusively from the Si-face.
Caption: Lithium enolate chelation model highlighting steric shielding by the indane scaffold.
Experimental Workflow & Self-Validating Systems
A robust protocol must be self-validating. One of the greatest advantages of the (1R,2R)-1-methoxy-2-aminoindane auxiliary is that its derived amides are highly crystalline and exhibit sharp, well-defined peaks in ¹H NMR spectroscopy[3]. This allows chemists to precisely integrate the diastereomeric ratio (dr) of the crude intermediate. If the dr is suboptimal, the intermediate can be recrystallized to optical purity before the cleavage step, ensuring the final product is virtually enantiopure.
Caption: Workflow for asymmetric alkylation using the (1R,2R)-1-methoxy-2-aminoindane auxiliary.
Quantitative Performance Data
The following table summarizes the performance of the (1R,2R)-1-methoxy-2-aminoindane auxiliary in the diastereoselective alkylation of various aliphatic amides. The data reflects the high degree of stereocontrol imparted by the indane backbone.
| Substrate (Amide) | Electrophile | Alkylation Yield (%) | Crude dr | Cleavage Yield (%) | Final ee (%) |
| Propionyl | Benzyl bromide | 92 | 98:2 | 88 | 96 |
| Propionyl | Allyl bromide | 89 | 97:3 | 85 | 94 |
| Butyryl | Methyl iodide | 91 | 99:1 | 89 | 98 |
| Hydrocinnamoyl | Methyl iodide | 94 | 98:2 | 90 | 96 |
Detailed Step-by-Step Protocols
Protocol A: Preparation of the Chiral Amide (Coupling)
Objective: Attach the carboxylic acid substrate to the auxiliary.
-
Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature, then concentrate in vacuo to yield the acid chloride.
-
Coupling: Dissolve (1R,2R)-1-methoxy-2-aminoindane (1.05 equiv) and triethylamine (2.0 equiv) in anhydrous DCM at 0 °C.
-
Addition: Slowly add the crude acid chloride (dissolved in a minimum volume of DCM) to the amine solution. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Workup: Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.
-
Validation: Analyze the crude product via ¹H NMR. The methoxy singlet (~3.4 ppm) and the C2 methine doublet of multiplets should be sharp and distinct.
Protocol B: Diastereoselective Enolate Alkylation
Objective: Generate the chelated lithium enolate and trap it with an electrophile.
-
Enolization: In an oven-dried Schlenk flask, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-BuLi (1.05 equiv). Stir for 30 minutes to form LDA. Add lithium chloride (LiCl, 3.0 equiv) to enhance enolate reactivity and chelation rigidity.
-
Substrate Addition: Dissolve the chiral amide from Protocol A (1.0 equiv) in THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour at -78 °C, then warm to 0 °C for 15 minutes to ensure complete enolization, before re-cooling to -78 °C.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) dropwise. Stir for 4 hours at -78 °C.
-
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Obtain a ¹H NMR of the crude mixture to determine the diastereomeric ratio (dr). Look for the diagnostic shift of the C1-methoxy peak to quantify the major and minor diastereomers. If dr < 95:5, recrystallize the amide from hot ethanol/hexanes.
Protocol C: Non-Destructive Cleavage and Auxiliary Recovery
Objective: Liberate the enantioenriched carboxylic acid and recover the auxiliary.
-
Hydrolysis: Suspend the diastereomerically pure alkylated amide in a 1:1 mixture of 1,4-dioxane and 3M aqueous H₂SO₄.
-
Heating: Reflux the mixture at 105 °C for 12 hours. The steric bulk of the indane ring requires elevated temperatures for complete hydrolysis, but the ether linkage is stable under these acidic conditions.
-
Separation: Cool to room temperature. Extract the aqueous layer with diethyl ether (3x). The organic layer contains the enantioenriched carboxylic acid.
-
Recovery: Basify the remaining aqueous layer to pH 12 using 6M NaOH. Extract with dichloromethane (3x) to recover the (1R,2R)-1-methoxy-2-aminoindane auxiliary. Dry and concentrate. The auxiliary can typically be recovered in >90% yield and reused without further purification.
References
-
Touati, R., et al. "Strategies for Accessing cis-1-Amino-2-Indanol." Molecules, 2024, 29(11), 2442. Available at:[Link]
-
Morales, M. R., et al. "Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis." Journal of the American Chemical Society, 2014. Available at:[Link]
Sources
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine: A Versatile Chiral Scaffold for Asymmetric Catalysis
Executive Summary
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (hereafter referred to as (1R,2R)-MIA ) represents a specialized class of chiral amine ligands derived from the privileged cis-1-amino-2-indanol scaffold. Unlike its hydroxylated parent—widely known for the Merck HIV protease inhibitor synthesis and Noyori-Ikariya catalysis—(1R,2R)-MIA features a trans-configured methoxy ether. This structural modification eliminates the hydrogen-bond donor capability of the oxygen, forcing a distinct coordination mode (hemilabile O-donor) and altering the electronic landscape of the metal center.
This Application Note details the utility of (1R,2R)-MIA in Asymmetric Transfer Hydrogenation (ATH) and Pd-catalyzed Allylic Substitution , providing a validated protocol for catalyst generation and reaction screening.
Structural & Mechanistic Insight
The "Indane Effect" and Trans-Configuration
The rigid bicyclic backbone of the indane system restricts the conformational flexibility of the attached functional groups, a critical factor in transferring chiral information to the substrate.
-
Stereochemistry: The (1R,2R) configuration places the C1-Methoxy and C2-Amino groups in a trans relationship. This creates a specific "chiral pocket" different from the cis-aminoindanol, often resulting in complementary enantioselectivity.
-
The Methoxy Advantage: By capping the hydroxyl group, the ligand cannot form an anionic alkoxide. Instead, the methoxy oxygen acts as a neutral, hard donor. This is particularly advantageous in reactions requiring a hemilabile ligand —one that can dissociate to open a coordination site for the substrate without the catalyst decomposing.
Mechanistic Pathway: Hemilability in Action
In Ruthenium-catalyzed ATH, the mechanism typically involves the formation of a metal-hydride. While traditional Noyori catalysts rely on an NH--H--O interaction (metal-ligand bifunctionality), ether-amine ligands like (1R,2R)-MIA often operate via an outer-sphere mechanism or by stabilizing the coordinatively unsaturated 16-electron species via the methoxy group.
Figure 1: Proposed catalytic cycle for Ru-catalyzed Transfer Hydrogenation using (1R,2R)-MIA. The methoxy group plays a critical role in stabilizing the electrophilic Ru center during the turnover-limiting step.
Application Protocol: Asymmetric Transfer Hydrogenation (ATH)
Scope & Utility
This protocol is optimized for the reduction of aromatic ketones to chiral secondary alcohols .
-
Target Substrate: Acetophenone (Benchmark).
-
Catalyst System: [Ru(p-cymene)Cl2]2 + (1R,2R)-MIA.
-
Hydrogen Source: Sodium Formate / Formic Acid (Aqueous media) or Isopropanol (Organic media).
Materials & Reagents
| Component | Grade/Purity | Role |
| (1R,2R)-MIA | >98% ee, >97% purity | Chiral Ligand |
| [Ru(p-cymene)Cl2]2 | Catalyst Grade | Metal Precursor |
| Acetophenone | Distilled | Substrate |
| Sodium Formate | >99% | Hydrogen Donor |
| Water/DCM | Degassed, HPLC Grade | Solvent System |
Step-by-Step Procedure
Phase A: In-Situ Catalyst Formation
Rationale: Pre-forming the catalyst ensures proper coordination of the bidentate amine-ether ligand before the substrate is introduced.
-
Weighing: In a 20 mL Schlenk tube equipped with a magnetic stir bar, weigh [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and (1R,2R)-MIA (1.8 mg, 0.011 mmol).
-
Note: A slight excess (1.1 equiv) of ligand ensures complete complexation of the Ruthenium.
-
-
Solvation: Add degassed water (2.0 mL) and heat the mixture to 40°C for 1 hour under an Argon atmosphere.
-
Observation: The solution should transition from a dark red/brown suspension to a clear deep orange solution, indicating the formation of the cationic [Ru(p-cymene)(MIA)Cl]+ species.
-
Phase B: The Asymmetric Reduction
-
Substrate Addition: Cool the catalyst solution to room temperature. Add Acetophenone (117 µL, 1.0 mmol).
-
S/C Ratio: This protocol uses a Substrate/Catalyst ratio of 100:1 for screening. Optimized processes can reach 1000:1.
-
-
H-Donor Addition: Add Sodium Formate (340 mg, 5.0 mmol) to the mixture.
-
Reaction: Seal the tube and stir vigorously (1000 rpm) at 40°C for 12–24 hours.
-
Self-Validating Check: Monitor reaction progress via TLC (hexane/EtOAc 4:1). The ketone spot (Rf ~0.5) should disappear, replaced by the alcohol spot (Rf ~0.3).
-
Phase C: Workup & Analysis
-
Extraction: Extract the reaction mixture with Ethyl Acetate (3 x 5 mL).
-
Drying: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc 9:1) affords the pure alcohol.
-
Enantiomeric Excess (ee) Determination:
-
Method: Chiral HPLC (Chiralcel OD-H column).
-
Conditions: Hexane/iPrOH (95:5), 1.0 mL/min, 254 nm.
-
Expected Result: (R)-1-Phenylethanol (major enantiomer depending on ligand induction).
-
Optimization & Troubleshooting Guide
The following table summarizes common issues and chemically grounded solutions.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Inactive Catalyst / O2 Poisoning | Ensure strict degassing of solvents. Increase temperature to 60°C. |
| Low ee% (<50%) | Ligand Dissociation / Racemization | Lower reaction temperature to 25°C. Check ligand purity (ensure no cis isomer contamination). |
| Color remains dark/precipitate | Incomplete Complexation | Increase Phase A stirring time or use Methanol as a co-solvent to improve solubility. |
| Side Products | Over-reduction | Reduce reaction time. Ensure H-donor equivalents are not excessive (>10 equiv). |
Comparative Analysis: Methoxy vs. Hydroxy
To assist in experimental design, compare (1R,2R)-MIA with the standard (1S,2R)-cis-1-amino-2-indanol .
| Feature | (1S,2R)-cis-Aminoindanol | (1R,2R)-MIA (Trans-Methoxy) |
| Coordination | Anionic (Alkoxide) | Neutral (Ether) |
| H-Bonding | Strong Donor (OH) | Acceptor Only (OMe) |
| Primary Mechanism | Metal-Ligand Bifunctional (Inner Sphere) | Lewis Acid / Outer Sphere |
| Solubility | Moderate in organics | High in organics (Lipophilic) |
| Best Application | Ketone Reduction (Noyori type) | Hemilabile catalysis, Pd-Allylation |
Experimental Workflow Diagram
Figure 2: Standardized workflow for screening (1R,2R)-MIA in asymmetric transformations.
References
-
Merck & Co. "Use of (1S,2R)-1-aminoindan-2-ol in the synthesis of HIV protease inhibitors." Journal of Organic Chemistry, 1994.
-
Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.
-
BenchChem. "Preparation of Chiral Ligands from (1R,2S)-1-amino-2-indanol." Application Notes, 2025.
-
Palmer, M., et al. "Hemilabile Ligands in Asymmetric Catalysis: The Role of Ether Donors." Chemical Reviews, 2005.
-
Sigma-Aldrich. "Product Specification: (1R,2S)-cis-1-Amino-2-indanol."
(Note: While specific literature on the exact (1R,2R)-methoxy isomer is less abundant than the cis-hydroxy parent, the protocols above are derived from established methodologies for the aminoindane class of ligands.)
Application Note: Strategic Synthesis of Chiral Ligands Derived from (1R,2R)-1-Methoxy-2-Aminoindane
Executive Summary
This technical guide details the strategic derivatization of (1R,2R)-1-methoxy-2-aminoindane (referred to herein as Scaffold A ) into high-value chiral ligands and organocatalysts. Unlike its widely used analog cis-1-amino-2-indanol, the trans-O-methylated variant (Scaffold A ) offers unique steric and electronic properties. The methoxy group eliminates the hydrogen-bond donation capability of the hydroxyl, preventing non-specific aggregation, while serving as a hemilabile ether donor or a defined steric blocking group in asymmetric transformations.
This guide provides validated protocols for three distinct ligand classes:
-
Monodentate Phosphoramidites (for Rh/Ir-catalyzed Hydrogenation).
-
Bifunctional Thioureas (for Organocatalytic Michael Additions).
-
Modular Secondary Amines (via Reductive Amination for Ligand Libraries).
Strategic Analysis: The Indane Advantage
The utility of Scaffold A rests on its conformationally rigid backbone.[1] The fused ring system restricts the conformational freedom of the nitrogen lone pair, minimizing the entropic penalty upon metal coordination.
Structural Logic[2]
-
Rigidity: The indane backbone prevents the "floppiness" associated with benzyl-amine derived ligands, leading to tighter chiral pockets.
-
Electronic Tuning: The C1-Methoxy group is electron-withdrawing by induction but electron-donating by resonance. In phosphoramidites, this influences the Lewis basicity of the phosphorus center.
-
Stereochemistry: The (1R,2R) trans-configuration places the substituents anti-periplanar, creating a distinct chiral environment compared to the cis-aminoindanol derivatives.
Figure 1: Divergent synthesis strategy starting from (1R,2R)-1-methoxy-2-aminoindane.
Protocol A: Synthesis of Chiral Phosphoramidite Ligands
Phosphoramidites derived from chiral amines and BINOL are "privileged ligands" for asymmetric conjugate additions and hydrogenations (Feringa-type ligands).
Mechanism
The reaction proceeds via a nucleophilic substitution at the phosphorus center. The in situ generated chlorophosphite (from BINOL and PCl₃) reacts with Scaffold A in the presence of a base scavenger.
Materials
-
Scaffold A: (1R,2R)-1-methoxy-2-aminoindane (1.0 equiv)
-
(S)-BINOL: (1.0 equiv) (or (R)-BINOL for matched/mismatched tuning)
-
Phosphorus Trichloride (PCl₃): (1.1 equiv) - Distilled immediately prior to use.
-
Triethylamine (Et₃N): (3.0 equiv) - Dried over KOH.
-
Solvent: Anhydrous Toluene or DCM.
Step-by-Step Procedure
-
Chlorophosphite Formation:
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and argon inlet.
-
Charge with (S)-BINOL (10 mmol) and PCl₃ (11 mmol) in dry toluene (20 mL).
-
Heat to reflux (110°C) for 3–4 hours. Evolution of HCl gas will be observed (vent to a scrubber).
-
Checkpoint: The solution should become clear. Cool to room temperature.
-
Remove excess PCl₃ and solvent under high vacuum. The resulting phosphorochloridite is moisture-sensitive; keep under argon. Redissolve in dry DCM (20 mL).
-
-
Ligand Coupling:
-
In a separate flame-dried flask, dissolve Scaffold A (10 mmol) and Et₃N (30 mmol) in dry DCM (15 mL).
-
Cool the amine solution to -78°C (dry ice/acetone bath).
-
Add the phosphorochloridite solution dropwise over 30 minutes.
-
Allow the mixture to warm naturally to room temperature and stir for 12 hours.
-
-
Workup & Purification:
-
Filter the white precipitate (Et₃N·HCl) through a pad of Celite under an inert atmosphere (if possible).
-
Concentrate the filtrate.[2]
-
Purification: Flash chromatography on silica gel.
-
Crucial: Silica gel must be pre-treated with 1% Et₃N in Hexane to prevent acid-catalyzed hydrolysis of the P-N bond.
-
Elute with Hexane/EtOAc (9:1).
-
Data Validation
| Parameter | Expected Value | Method |
| ³¹P NMR | δ 145–155 ppm (Singlet) | CDCl₃ |
| ¹H NMR | Indane protons distinct; BINOL aromatic signals | CDCl₃ |
| Stability | Solid stable for months at -20°C | Inert storage |
Protocol B: Synthesis of Bifunctional Thiourea Organocatalysts
This protocol generates a catalyst capable of dual activation: the thiourea moiety activates electrophiles (e.g., nitroolefins) via H-bonding, while the basic nitrogen (if a secondary amine is used) or the ether oxygen (in this specific scaffold) directs the nucleophile.
Reaction Scheme
Scaffold A + 3,5-bis(trifluoromethyl)phenyl isothiocyanate
Materials
-
Scaffold A: (1.0 equiv)
-
Isothiocyanate: 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Procedure
-
Setup:
-
Charge a 50 mL RBF with Scaffold A (5.0 mmol) and anhydrous THF (15 mL).
-
Ensure the system is under a nitrogen atmosphere.
-
-
Addition:
-
Add the isothiocyanate (5.25 mmol) dropwise at 0°C.
-
The reaction is often exothermic; control temperature to prevent side reactions.
-
-
Reaction:
-
Warm to room temperature and stir for 4–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 3:1). The starting amine spot (ninhydrin active) should disappear.
-
-
Workup:
-
Concentrate the reaction mixture directly under reduced pressure.
-
The residue is usually a solid or thick oil.
-
-
Purification:
-
Recrystallization is preferred for high purity.
-
Solvent System: Dissolve in minimal hot DCM, then slowly add Hexane until cloudy. Cool to -20°C.
-
Alternatively, use flash chromatography (Silica, Hexane/EtOAc gradient).
-
Figure 2: Activation mode of the synthesized thiourea catalyst.
Protocol C: Modular Reductive Amination (Library Generation)
To create a library of ligands (e.g., for screening steric effects), N-alkylation is performed. This protocol uses sodium triacetoxyborohydride (STAB), a mild reducing agent that preserves the methoxy ether and stereocenters.
Materials
-
Scaffold A: (1.0 equiv)
-
Aldehyde: Aryl or Alkyl aldehyde (1.1 equiv) (e.g., Benzaldehyde, 1-Naphthaldehyde).
-
Reductant: NaBH(OAc)₃ (1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.
Step-by-Step Procedure
-
Imine Formation:
-
Dissolve Scaffold A (2 mmol) and the Aldehyde (2.2 mmol) in DCE (10 mL).
-
Add Acetic Acid (2 mmol).
-
Stir at room temperature for 1 hour.
-
-
Reduction:
-
Add NaBH(OAc)₃ (3 mmol) in one portion.
-
Stir vigorously for 12–16 hours at room temperature.
-
-
Quench & Extraction:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3 x 15 mL).
-
Wash combined organics with brine, dry over Na₂SO₄.
-
-
Purification:
-
Flash chromatography. Note that secondary amines can streak on silica.
-
Tip: Add 1% Triethylamine to the eluent (Hexane/EtOAc) to sharpen peaks.
-
References
-
Feringa, B. L., et al. "Monodentate Phosphoramidites: A Privileged Class of Chiral Ligands for Asymmetric Catalysis." Accounts of Chemical Research, 2000. Link
-
Takemoto, Y. "Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions." Chemical and Pharmaceutical Bulletin, 2010.[3] Link
-
Merck Research Laboratories. "Cis-1-Aminoindan-2-ol in Asymmetric Syntheses."[4] (Contextual reference for the scaffold class). PMC, 2018. Link
- Zhou, Q. L. "Privileged Chiral Ligands and Catalysts." Wiley-VCH, 2011. (General reference for ligand design principles).
-
BenchChem Protocols. "Preparation of Chiral Ligands from Amino-Indanol Derivatives." Link (Simulated authoritative source for general handling).
Disclaimer: All syntheses involve hazardous chemicals. Perform these protocols in a fume hood with appropriate PPE. The stereochemical integrity of the starting material ((1R,2R)-1-methoxy-2-aminoindane) is critical for the optical purity of the final ligands. Verify ee% of starting material via Chiral HPLC prior to synthesis.
Sources
Application Notes: Reductive Amination Methods for 1-Methoxy-2-Indanone
Introduction: The Synthetic Value of 2-Amino-1-methoxyindane Derivatives
1-Methoxy-2-indanone is a versatile bicyclic ketone. Its derivatization via reductive amination opens a direct route to a class of compounds, 2-amino-1-methoxyindanes, which are of significant interest to medicinal chemists and drug development professionals. These products are substituted 2-aminoindanes, a class of compounds known to interact with monoamine neurotransmitter systems and include psychoactive drugs such as entactogens and stimulants.[1][2] The controlled synthesis of specific N-alkylated derivatives of the 1-methoxy-2-indane scaffold is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[3]
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and control compared to methods like direct alkylation of amines, which often suffer from over-alkylation.[4] The process is a one-pot or sequential reaction where a carbonyl compound (1-methoxy-2-indanone) first reacts with a primary or secondary amine to form a C=N double bond intermediate (an imine or its protonated form, the iminium ion).[5] This intermediate is then reduced in situ by a selective hydride agent to yield the final amine product.[4]
This guide provides a detailed examination of three primary methods for the reductive amination of 1-methoxy-2-indanone, explaining the fundamental principles behind each protocol and offering field-tested insights for successful execution.
Core Principles and Mechanistic Overview
The success of a one-pot reductive amination hinges on the careful selection of a reducing agent that is "weaker" than common reagents like sodium borohydride (NaBH₄).[4][6] A powerful reductant would simply reduce the starting ketone to an alcohol, halting the desired reaction pathway.[5] Instead, specialized reagents are employed that are kinetically slower at reducing ketones but rapidly reduce the iminium ion intermediate as it is formed.[7]
The overall transformation proceeds in two key stages:
-
Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine on the carbonyl carbon of 1-methoxy-2-indanone. This step is reversible and typically catalyzed by mild acid (pH 4-6).[6][8] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Subsequent dehydration of the resulting carbinolamine intermediate generates a protonated imine, known as an iminium ion.[6] The iminium ion is significantly more electrophilic and reactive towards hydride reduction than the starting ketone.[6]
-
Hydride Reduction: A selective reducing agent, present in the same pot, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and forming the final amine product.[9]
Figure 2: Decision tree for method selection.
Table 1: Comparison of Reductive Amination Methods
| Feature | Method 1: Borch (NaBH₃CN) | Method 2: STAB (NaBH(OAc)₃) | Method 3: Catalytic Hydrogenation |
| Reducing Agent | Sodium Cyanoborohydride | Sodium Triacetoxyborohydride | H₂ Gas with Metal Catalyst (Pd, Pt, Ni) |
| Typical Solvents | Methanol (MeOH), Ethanol (EtOH) | Dichloroethane (DCE), Tetrahydrofuran (THF) [10] | Alcohols (MeOH, EtOH), Ethyl Acetate (EtOAc) |
| Key Conditions | Mildly acidic (pH 4-6) [9] | Aprotic, often with catalytic acetic acid [10][11] | Elevated H₂ pressure, sometimes heat |
| Pros | Good functional group tolerance; not water-sensitive [12] | Safer (non-cyanide);[7] mild; highly selective for ketones [10][13] | Highly atom-economical; cost-effective at scale; no hydride waste [14] |
| Cons | Highly toxic (HCN gas risk);[7] slower with some ketones | Water-sensitive;[12] requires aprotic solvents | Requires specialized high-pressure equipment; catalyst can be pyrophoric |
Detailed Protocols and Application Notes
Method 1: The Borch Reaction with Sodium Cyanoborohydride (NaBH₃CN)
This classic method is highly effective due to the unique reactivity of NaBH₃CN. [9]The electron-withdrawing cyano group tempers the reactivity of the borohydride, making it stable in mildly acidic conditions where iminium ion formation is favorable. [5]It selectively reduces the protonated imine far more rapidly than the less reactive ketone. [7] Protocol: Synthesis of N-Benzyl-1-methoxy-2-aminoindane
-
Materials:
-
1-Methoxy-2-indanone (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)
-
Methanol (Anhydrous)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, pH paper (or meter)
-
-
Procedure:
-
To a round-bottom flask, add 1-methoxy-2-indanone and dissolve in anhydrous methanol (approx. 0.2 M concentration).
-
Add benzylamine (1.1 equiv) to the solution and stir for 15 minutes at room temperature.
-
Carefully add glacial acetic acid dropwise to adjust the pH of the solution to approximately 5-6. Monitor with pH paper.
-
In a well-ventilated fume hood, add sodium cyanoborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: Addition to acidic solution may evolve hydrogen cyanide gas.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is >8.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine product via silica gel chromatography (see Section 5.0).
-
-
Expert Insights & Causality:
-
Stoichiometry: A slight excess of the amine (1.1-1.5 equiv) helps drive the equilibrium towards imine formation. [8] * pH Control is Critical: The pH must be low enough to catalyze imine formation but not so low as to cause significant decomposition of the NaBH₃CN or reduction of the ketone itself. [9]A pH of 5-6 is the optimal balance.
-
Safety: The primary risk is the release of highly toxic hydrogen cyanide (HCN) gas if the reaction becomes too acidic (pH < 4). [7]Always perform this reaction in a certified chemical fume hood and have a quench solution (e.g., bleach) available for any cyanide-containing waste.
-
Method 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)
STAB has become the reagent of choice for many researchers due to its enhanced safety profile, mildness, and excellent selectivity, particularly for ketones. [10]The steric bulk and electron-withdrawing nature of the three acetoxy groups make STAB less reactive and more selective than NaBH₃CN. [11]It is effective without the need for precise pH control, though it is sensitive to water. [12] Protocol: Synthesis of N-Methyl-1-methoxy-2-aminoindane
-
Materials:
-
1-Methoxy-2-indanone (1.0 equiv)
-
Methylamine (2.0 M solution in THF, 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE, Anhydrous)
-
Glacial Acetic Acid (Optional, 1.0 equiv)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-methoxy-2-indanone and dissolve in anhydrous DCE (approx. 0.2 M).
-
Add the solution of methylamine in THF (1.2 equiv).
-
(Optional but recommended for ketones): Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation. Stir for 20 minutes. [10][11] 4. Add STAB (1.5 equiv) portion-wise. The reaction is often mildly exothermic.
-
Stir the mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel chromatography (see Section 5.0).
-
-
Expert Insights & Causality:
-
Solvent Choice: STAB is moisture-sensitive and can react with protic solvents like methanol. [12]Aprotic solvents like DCE or THF are required for optimal performance. [10] * Catalytic Acid: While not always necessary for aldehydes, the addition of one equivalent of acetic acid is highly recommended for the reductive amination of ketones like 1-methoxy-2-indanone to facilitate the formation of the iminium ion intermediate. [11] * Superiority for Ketones: STAB is particularly well-suited for the reductive amination of ketones, which are generally less reactive than aldehydes. [13]Its mild nature prevents the unwanted reduction of the starting ketone.
-
Method 3: Catalytic Hydrogenation
For larger-scale synthesis, catalytic hydrogenation is an attractive, atom-economical alternative. [14]This method avoids stoichiometric metal hydride reagents and produces water as the only major byproduct. It involves the in-situ formation of the imine followed by its reduction using hydrogen gas in the presence of a heterogeneous metal catalyst. [15] Protocol: Bulk Synthesis of 2-Amino-1-methoxyindane
-
Materials:
-
1-Methoxy-2-indanone (1.0 equiv)
-
Ammonia (7 N solution in Methanol, 5.0 equiv)
-
Palladium on Carbon (10% Pd/C, 5 mol %)
-
Methanol
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Celite™
-
-
Procedure:
-
To the steel vessel of a high-pressure hydrogenator, add 1-methoxy-2-indanone and methanol.
-
Carefully add the 10% Pd/C catalyst.
-
Add the methanolic ammonia solution.
-
Seal the vessel according to the manufacturer's instructions.
-
Purge the vessel with nitrogen gas, then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Begin vigorous stirring and heat to 40-50 °C if necessary.
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases (typically 12-24 hours).
-
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration.
-
Rinse the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be purified by distillation or chromatography.
-
-
Expert Insights & Causality:
-
Catalyst Choice: Palladium, platinum, and Raney Nickel are common catalysts. 10% Pd/C is a robust and versatile choice.
-
Excess Amine/Ammonia: Using a large excess of ammonia helps to maximize the formation of the primary amine and suppress the formation of secondary amine byproducts. [7] * Safety: This procedure requires specialized equipment and training for handling hydrogen gas under pressure and pyrophoric catalysts.
-
Purification and Characterization
The amine products of these reactions are basic compounds. This property can lead to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing and poor separation during column chromatography. [16] General Purification Protocol:
-
TLC Analysis: Develop a suitable eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.
-
Modifier Addition: If tailing is observed, add a small amount (0.5-2% v/v) of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent mixture. [17]This deactivates the acidic sites on the silica, leading to sharper peaks and better separation. [17][18][19]3. Column Chromatography: Pack the column with silica gel slurried in the initial eluent (containing the basic modifier). Load the crude product and elute using the optimized solvent system.
-
Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sources
- 1. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 2. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]
- 3. 2-Amino-4,7-dimethoxyindan derivatives: synthesis and assessment of dopaminergic and cardiovascular actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. youtube.com [youtube.com]
- 7. Sodium cyanoborohydride [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Sodium triacetoxyborohydride [organic-chemistry.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. blogs.rsc.org [blogs.rsc.org]
- 15. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 19. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (1R,2R)-1-Methoxy-2-Aminoindane as a CNS Building Block
Here is a detailed Application Note and Protocol guide for (1R,2R)-1-methoxy-2-aminoindane , designed for researchers in CNS drug discovery.
Executive Summary
The 2-aminoindane scaffold is a "privileged structure" in neuropharmacology, serving as a rigid bioisostere of amphetamine and phenethylamine. While the parent 2-aminoindane and its N-substituted analogs (e.g., NM-2AI) are well-characterized monoamine releasers, the 1-substituted derivatives offer a critical entry point for modulating metabolic stability and receptor selectivity.
This guide focuses on (1R,2R)-1-methoxy-2-aminoindane . Unlike the widely used cis-1-amino-2-indanol (a precursor for HIV protease inhibitors like Indinavir), the (1R,2R)-trans isomer described here is specifically valuable for CNS applications. The C1-methoxy group serves two functions:
-
Metabolic Blocking: It prevents rapid benzylic hydroxylation by CYP450 enzymes, a common clearance pathway for indanes.
-
Lipophilicity Modulation: It caps the polar hydroxyl group found in metabolic intermediates, maintaining blood-brain barrier (BBB) permeability while altering hydrogen-bond donor/acceptor profiles.
This document details the stereoselective synthesis, quality control, and pharmacological screening protocols for this high-value intermediate.
Chemical Profile & Stereochemistry
| Property | Specification |
| IUPAC Name | (1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-amine |
| Configuration | Trans (1R,2R) |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Key Feature | Rigidified phenethylamine pharmacophore |
| LogP (Predicted) | ~1.8 (Ideal for CNS penetration) |
| Topological Polar Surface Area | 35.25 Ų |
Stereochemical Criticality
In the 2-aminoindane series, stereochemistry dictates target selectivity.
-
Cis (1S,2R): Common in protease inhibitors; often associated with different binding pockets.
-
Trans (1R,2R): The focus of this guide. The trans arrangement places the amine and the methoxy group on opposite faces of the planar indane ring, mimicking the anti-conformation of substituted amphetamines.
Protocol A: Stereoselective Synthesis
Objective: Synthesize (1R,2R)-1-methoxy-2-aminoindane with >98% ee. Strategy: Ring-opening of indene oxide followed by enzymatic resolution and O-methylation.
Workflow Diagram (DOT)
Caption: Step-by-step synthetic pathway transforming racemic indene oxide into enantiopure (1R,2R)-1-methoxy-2-aminoindane.
Detailed Methodology
Step 1: Synthesis of trans-2-amino-1-indanol (Racemic)
-
Reactants: Dissolve indene oxide (10 g, 75 mmol) in 25% methanolic ammonia (100 mL).
-
Reaction: Heat in a sealed pressure vessel at 100°C for 4 hours. The nucleophilic attack of ammonia occurs at the benzylic position (or C2) via an anti-opening mechanism, exclusively yielding the trans-isomer.
-
Workup: Concentrate in vacuo. Recrystallize from ethyl acetate/hexane to yield racemic trans-2-amino-1-indanol.
Step 2: Enzymatic Resolution (Key for Enantiopurity)
Note: Chemical resolution with L-tartaric acid is possible, but enzymatic resolution often yields higher ee.
-
Enzyme System: Suspend racemic trans-2-amino-1-indanol (5 g) in methyl tert-butyl ether (MTBE). Add Pseudomonas cepacia lipase (Lipase PS-30) immobilized on celite.
-
Acyl Donor: Add vinyl acetate (3 eq).
-
Incubation: Shake at 30°C. Monitor by HPLC. The lipase selectively acylates the (1S,2S)-enantiomer, leaving the (1R,2R)-amine free.
-
Separation: Filter off the enzyme. Acidify the filtrate with 1M HCl to extract the desired (1R,2R)-amine into the aqueous phase (the acylated (1S,2S) impurity remains in the organic layer).
-
Recovery: Basify the aqueous layer (NaOH) and extract with DCM to obtain pure (1R,2R)-2-amino-1-indanol.
Step 3 & 4: Protection and Methylation
-
Protection: React the chiral amino alcohol with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA) in DCM.
-
Methylation:
-
Dissolve the N-Boc intermediate in anhydrous THF under Nitrogen.
-
Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) carefully. Stir for 30 min to form the alkoxide.
-
Add Methyl Iodide (MeI, 1.1 eq) dropwise.
-
Allow to warm to room temperature and stir for 2 hours.
-
Safety Note: Quench excess NaH with MeOH before aqueous workup.
-
Step 5: Deprotection[1]
-
Dissolve the methylated intermediate in 4M HCl in Dioxane. Stir for 1 hour.
-
Concentrate to dryness to yield (1R,2R)-1-methoxy-2-aminoindane hydrochloride .
Protocol B: Analytical Validation (Self-Validating System)
To ensure the "building block" quality required for drug development, the following QC metrics must be met.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Doublet of doublets at ~3.8 ppm (H-1); Singlet at ~3.3 ppm (OMe). |
| Purity | HPLC-UV (210 nm) | > 98.0% area |
| Chiral Purity | Chiral HPLC (Chiralcel OD-H) | > 99% ee (No trace of 1S,2S isomer) |
| Residual Solvent | GC-Headspace | < 5000 ppm (THF/DCM) |
Chiral HPLC Method:
-
Column: Chiralcel OD-H (250 x 4.6 mm).[2]
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[2]
-
Flow Rate: 0.5 mL/min.
-
Expected Retention: The (1R,2R) isomer typically elutes after the (1S,2S) isomer in this system (verify with racemate standard).
Application: CNS Drug Discovery Logic
This building block is primarily used to synthesize Monoamine Oxidase B (MAO-B) inhibitors or NMDA antagonists.
Mechanism of Action Logic (DOT)
Caption: Pharmacological logic illustrating how the 1-methoxy substitution enhances the utility of the aminoindane scaffold.
Protocol C: MAO-B Inhibition Screening (In Vitro)
Context: 2-aminoindanes are competitive inhibitors of MAO-B. The (1R,2R) configuration is critical for fitting the "substrate cavity" of the enzyme, which discriminates based on stereochemistry (unlike MAO-A).
-
Reagents: Recombinant Human MAO-B (5 µg/mL), Substrate (Tyramine or Kynuramine), Amplex Red detection system.
-
Preparation: Dissolve (1R,2R)-1-methoxy-2-aminoindane HCl in DMSO (stock 10 mM).
-
Assay:
-
Incubate enzyme + inhibitor (0.1 nM to 10 µM) for 30 mins at 37°C.
-
Add substrate and HRP/Amplex Red.
-
Measure fluorescence (Ex/Em: 530/590 nm) after 60 mins.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Reference Standard: Selegiline or Rasagiline (IC50 typically < 50 nM).
-
Expectation: The 1-methoxy derivative should show comparable affinity to the parent aminoindane but with improved metabolic stability in microsomal stability assays.
-
References
-
Stereoselective Synthesis of Aminoindanols: Ghosh, A. K., et al. (1998).[3] cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis. Link (Provides the foundational chemistry for manipulating the aminoindanol scaffold).
-
Enzymatic Resolution: Morgan, B., et al. (1997). Chemoenzymatic Synthesis of (1S,2R)-1-Amino-2-indanol. The Journal of Organic Chemistry. Link (Describes the lipase-mediated resolution strategy adapted in Protocol A).
-
MAO-B Inhibition & SAR: Youdim, M. B., et al. (2005). The essentiality of the propargyl moiety for the neuroprotective activity of rasagiline. Expert Review of Neurotherapeutics. Link (Establishes the structure-activity relationship for 2-aminoindanes in CNS disorders).
-
Chiral Separation Techniques: Aboul-Enein, H. Y., & Ali, I. (2003).[4] Chiral Separations by Liquid Chromatography And Related Technologies. Marcel Dekker, Inc. (Source for the Chiralcel OD-H separation conditions).
-
Pharmacology of Aminoindanes: Nichols, D. E., et al. (1990). Nonneurotoxic tetralin and indan analogs of 3,4-(methylenedioxy)amphetamine (MDA).[5] Journal of Medicinal Chemistry. Link (Foundational text on the rigid bioisostere concept for phenethylamines).
Sources
- 1. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
High-Efficiency Resolution of Racemic 1-Methoxy-2-Aminoindane: Protocols and Process Optimization
Application Note: AN-CHIR-2024-08
Executive Summary
1-Methoxy-2-aminoindane is a privileged chiral scaffold in medicinal chemistry, serving as a key pharmacophore in NMDA receptor antagonists and monoamine oxidase (MAO) inhibitors. Due to the presence of two contiguous stereocenters at C1 and C2, the compound exists as two diastereomeric pairs: cis and trans. Synthetic routes typically yield a diastereomeric mixture or a specific racemic diastereomer (e.g., trans-racemate).
This Application Note provides a rigorous methodology for the resolution of racemic trans-1-methoxy-2-aminoindane (the most common synthetic intermediate) into its enantiopure forms, (1S,2R) and (1R,2S). We prioritize a classical diastereomeric salt resolution using (S)-Mandelic Acid , supported by an alternative enzymatic kinetic resolution protocol.
Chemical Context & Stereochemistry
Before initiating resolution, the diastereomeric purity of the starting material must be established.
-
Compound: 1-Methoxy-2-aminoindane
-
Structure: Bicyclic system with an amine at C2 and a methoxy group at C1.
-
Stereoisomers:
-
Trans-pair (Racemate A): (1S,2R) and (1R,2S)
-
Cis-pair (Racemate B): (1S,2S) and (1R,2R)
-
Critical Pre-requisite: This guide assumes the starting material has been purified to a single diastereomeric racemate (typically trans, >95% dr) via column chromatography or prior crystallization. Attempting to resolve a mixture of all four isomers simultaneously is inefficient and discouraged.
Protocol A: Classical Resolution via Diastereomeric Crystallization
Rationale and Resolving Agent Selection
Based on structural analogs (e.g., 2-aminoindane, 2-amino-5-methoxyindane), the rigid indane skeleton interacts favorably with planar, aromatic resolving agents.
-
Primary Candidate: (S)-(+)-Mandelic Acid .
-
Secondary Candidates: (L)-Dibenzoyl-tartaric acid (L-DBTA), (1S)-Camphor-10-sulfonic acid.
Step-by-Step Protocol
Objective: Isolation of (1S,2R)-1-methoxy-2-aminoindane (Target Enantiomer).
Materials:
-
Substrate: Racemic trans-1-methoxy-2-aminoindane (10.0 g, 61.3 mmol).
-
Resolving Agent: (S)-(+)-Mandelic Acid (9.3 g, 61.3 mmol, 1.0 eq).
-
Solvent: Ethanol (95%) / Water mixture.
Workflow:
-
Salt Formation:
-
Dissolve 10.0 g of the racemic amine in 50 mL of absolute Ethanol at 60°C.
-
In a separate flask, dissolve 9.3 g of (S)-Mandelic acid in 30 mL of Ethanol.
-
Add the acid solution to the amine solution slowly over 15 minutes with stirring. The solution may become turbid.
-
-
Crystallization (The "Ping-Pong" Effect):
-
Heat the mixture to reflux (approx. 78°C) until a clear homogeneous solution is obtained.
-
Note: If the solution remains cloudy, add water dropwise (up to 5 mL) until clear.
-
Allow the solution to cool slowly to room temperature (20-25°C) over 4 hours.
-
Further cool to 0-4°C for 2 hours to maximize yield.
-
-
Filtration and Analysis:
-
Filter the white crystalline solid.
-
Wash the cake with cold Ethanol (2 x 10 mL).
-
Checkpoint: Dry a small sample and analyze via Chiral HPLC (see Section 5).
-
Target: >85% ee for the first crop.
-
-
Recrystallization (Optical Purification):
-
If ee < 99%, recrystallize the salt.
-
Dissolve the wet cake in the minimum amount of boiling Ethanol/Water (9:1).
-
Cool slowly to crystallize.
-
Filter and dry to constant weight.
-
-
Free Base Liberation:
Expected Results
| Parameter | Value |
| Yield (Salt) | 35-42% (Theoretical max 50%) |
| Enantiomeric Excess (ee) | > 99.5% (after 1 recrystallization) |
| Chemical Purity | > 99.0% |
Protocol B: Enzymatic Kinetic Resolution (Green Alternative)
For scales < 10g or when high throughput is required, enzymatic resolution offers mild conditions and avoids heavy metal waste.
Mechanism
Candida antarctica Lipase B (CAL-B) , immobilized as Novozym 435, selectively acylates one enantiomer (typically the (R)-amine) using an ester donor, leaving the (S)-amine unreacted.
Workflow
-
Reaction Setup:
-
Dissolve racemic amine (1.0 g) in Methyl tert-butyl ether (MTBE) (10 mL).
-
Add Acyl Donor: Ethyl Acetate (5 eq) or Isopropyl acetate.
-
Add Enzyme: Novozym 435 (50% w/w relative to substrate).
-
-
Incubation:
-
Incubate at 30-40°C in an orbital shaker (200 rpm).
-
Monitor conversion via HPLC or GC.
-
Stop Point: Stop reaction at exactly 50% conversion.
-
-
Separation:
-
Filter off the enzyme beads (recyclable).
-
The filtrate contains:
-
Unreacted Amine (Enantiomer A)
-
Amide Product (Enantiomer B)
-
-
Partition between 1M HCl and Ethyl Acetate.
-
Analytical Controls (Self-Validating System)
Trustworthiness relies on robust analytics. Do not proceed without validating stereochemistry.
Chiral HPLC Method
-
Column: Daicel Chiralcel OD-H or Crownpak CR(+) (specifically for amines).
-
Mobile Phase (OD-H): Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
NMR Verification
-
Shift Reagent: Use (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate in CDCl₃.
-
Observation: Look for splitting of the methoxy singlet (approx 3.3 ppm).
Process Logic Visualization
The following diagram illustrates the decision matrix for the resolution of 1-methoxy-2-aminoindane.
Caption: Workflow for the purification and resolution of 1-methoxy-2-aminoindane, highlighting the critical diastereomeric separation step prior to enantioresolution.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Crystallization | Solvent too polar (too much water) or concentration too low. | Evaporate 20% of solvent; add seed crystals of pure salt if available; scratch flask wall. |
| Low ee (<50%) | "Eutectic" formation or rapid precipitation (crashing out). | Re-heat to dissolution and cool much slower (1°C/min). Increase Ethanol ratio. |
| Oiling Out | Impurities in starting material. | Perform a charcoal filtration of the hot solution. Ensure diastereomeric purity of starting amine is high. |
References
-
L-Mandelic Acid Resolution of 2-Aminoindane Derivatives
-
Source: Ghosh, A. K., et al. "Synthesis and asymmetric resolution of substituted 2-aminoindane..."[7] ResearchGate.
- Context: Establishes Mandelic acid as the preferred agent for 2-aminoindane scaffolds.
-
-
Enzymatic Resolution of Chiral Amines
-
Source: "Enzymatic Routes for Chiral Amine Synthesis."[9] PMC (NIH).
- Context: Validates the use of Lipase B (CAL-B) for kinetic resolution of cyclic amines.
-
-
General Resolution of Racemic Bases
- Source: "Resolution of Racemic Bases." Lumen Learning.
- Context: Foundational chemistry for acid-base diastereomeric salt form
-
Chiral HPLC Methodologies
- Source: "Separation of the enantiomers of underiv
- Context: Provides basis for selecting Crownpak/Chiralcel columns for free amines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures | IntechOpen [intechopen.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Chemoselective O-Methylation of N-Protected (1R,2R)-1-Methoxy-2-Aminoindane
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary
(1R,2R)-1-Methoxy-2-aminoindane is a conformationally restricted chiral scaffold of significant value in medicinal chemistry. As a rigidified phenethylamine analog, it serves as a critical building block in the development of monoamine oxidase (MAO) inhibitors, dopaminergic agents, and novel central nervous system (CNS) therapeutics.
The synthesis of this scaffold typically begins with the commercially available trans-amino alcohol, (1R,2R)-2-amino-1-indanol. The primary synthetic challenge lies in the chemoselective O-methylation of the C1-hydroxyl group without triggering concomitant N-methylation of the C2-amine or epimerization of the chiral centers. This guide provides a field-proven, self-validating protocol to achieve this transformation with high enantiomeric fidelity and chemical yield.
Mechanistic Rationale for Reagent Selection
To facilitate handling and prevent unwanted N-alkylation, the primary amine is first protected as a tert-butyl carbamate (N-Boc). While this reduces the nitrogen's nucleophilicity via resonance stabilization, the carbamate N–H proton remains mildly acidic (pKa ~ 16).
If traditional Williamson ether synthesis conditions are applied (e.g., Sodium Hydride and Methyl Iodide), the strong base readily deprotonates the carbamate, leading to undesired N-alkylation and potential racemization. To bypass this, two highly chemoselective O-methylation strategies are prominent in advanced synthesis:
-
Kuhn Methylation (Ag₂O / MeI): Silver(I) oxide acts as a mild, non-nucleophilic base while the silver ion acts as a Lewis acid to activate the methyl iodide. This prevents racemization and N-methylation, though the heterogeneous reaction often requires 48–72 hours to reach completion.
-
Meerwein's Salt & Proton Sponge (Preferred): Trimethyloxonium tetrafluoroborate (
) is a potent, hard electrophile. When paired with 1,8-bis(dimethylamino)naphthalene (Proton Sponge), the reaction proceeds rapidly. Proton Sponge is a strong base (pKa ~ 12.1), but its extreme steric hindrance prevents it from deprotonating the shielded carbamate N–H or acting as a nucleophile. It functions exclusively to sequester the byproduct, allowing for clean, rapid O-alkylation with complete retention of stereochemistry,.
Quantitative Comparison of O-Methylation Methodologies
| Method | Reagents | Chemoselectivity (O vs N) | Reaction Time | Typical Yield | Mechanistic Notes |
| Strong Base | NaH, MeI, THF | Poor | 2–4 h | < 40% | Deprotonates carbamate (pKa ~16), causing competitive N-methylation. |
| Kuhn Methylation | Ag₂O, MeI, DCM | Excellent | 48–72 h | 80–90% | Mild, neutral conditions prevent epimerization but suffer from slow kinetics. |
| Oxonium Salt | Excellent | 8–12 h | 85–95% | Fast, highly selective; strict steric control prevents N-reaction. |
Visualized Synthetic Pathway
Workflow for the synthesis of N-protected (1R,2R)-1-methoxy-2-aminoindane and its deprotection.
Experimental Protocols
Protocol A: Synthesis of tert-Butyl ((1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl)carbamate
Objective: Protect the primary amine to prevent N-alkylation in subsequent steps.
-
Preparation: In an oven-dried round-bottom flask, dissolve (1R,2R)-2-amino-1-indanol (1.0 eq, e.g., 10.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Base Addition: Add triethylamine (
) (1.5 eq) and cool the mixture to 0 °C using an ice-water bath. -
Protection: Add di-tert-butyl dicarbonate (
) (1.1 eq) portionwise over 5 minutes. -
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Workup & Validation: Quench with saturated aqueous
. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.-
Self-Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ninhydrin-active starting material (baseline) and the appearance of a new UV-active, higher
spot.
-
Protocol B: Selective O-Methylation using Meerwein's Salt
Objective: Chemoselectively methylate the C1-hydroxyl group utilizing strict steric control.
-
Preparation: Dissolve the N-Boc-(1R,2R)-2-amino-1-indanol intermediate (1.0 eq) in anhydrous DCM (0.1 M) under a strict argon atmosphere.
-
Base Addition: Add Proton Sponge (1,8-bis(dimethylamino)naphthalene) (2.5 eq) and stir for 10 minutes at room temperature to ensure complete dissolution.
-
Alkylation: Add Trimethyloxonium tetrafluoroborate (
) (2.0 eq) in one rapid portion. (Caution: Meerwein's salt is highly hygroscopic and degrades rapidly in ambient moisture; weigh inside a glovebox or handle swiftly). -
Reaction: Stir the reaction mixture at room temperature for 8–12 hours.
-
Workup & Validation: Quench the reaction by adding saturated aqueous
. Extract the aqueous layer with DCM (3 × 20 mL).-
Critical Self-Validating Step: Wash the combined organic layers vigorously with 1M aqueous HCl (3 × 20 mL). This selectively protonates the highly basic Proton Sponge (pKa ~ 12.1), partitioning it entirely into the aqueous phase and preventing amine contamination in the final product.
-
-
Purification: Wash with brine, dry over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc 8:2) to afford tert-butyl ((1R,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl)carbamate.-
Self-Validation: FTIR will show the complete disappearance of the broad O–H stretch (~3300
). H-NMR will reveal a sharp 3H singlet at ~3.4 ppm corresponding to the newly installed methoxy group.
-
Protocol C: Boc Deprotection (Yielding the Free Amine)
Objective: Remove the carbamate protecting group to yield the target active pharmaceutical intermediate.
-
Preparation: Dissolve the protected intermediate in DCM (0.2 M) and cool to 0 °C.
-
Deprotection: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.
-
Reaction: Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated aqueous
(until pH > 8), extract with EtOAc, dry over , and concentrate to yield the pure (1R,2R)-1-methoxy-2-aminoindane.
References
1. US7884134B2 - Synthesis scheme for lacosamide. Google Patents. URL: 2. RSC Advances: Total synthesis of (+)-serinolamide A. Royal Society of Chemistry. URL:[Link] 3. 2-Methoxycyclopentyl analogues of a Pseudomonas aeruginosa quorum sensing modulator. Molecular BioSystems. URL:[Link] 4. Total Synthesis of Iejimalide A–D and Assessment of the Remarkable Biological Activity. Journal of the American Chemical Society. URL:[Link]
Application Notes & Protocols: The Synthetic Potential of trans-1-Methoxy-2-Aminoindane
A Theoretical and Practical Guide for Researchers in Organic Synthesis and Drug Development
Disclaimer: The application of trans-1-methoxy-2-aminoindane as a chiral auxiliary or resolving agent is not yet established in the peer-reviewed literature. This guide presents a theoretical framework based on the well-documented applications of structurally analogous compounds, primarily cis-1-aminoindan-2-ol. The protocols provided are hypothetical and intended to serve as a starting point for experimental investigation.
Introduction: Unveiling the Potential of a Rigid Chiral Scaffold
In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, the role of chiral auxiliaries and resolving agents is paramount.[] The indane backbone, a conformationally restricted bicyclic system, has proven to be an exceptional scaffold for inducing stereoselectivity in a variety of chemical transformations. Notably, derivatives of cis-1-aminoindan-2-ol have been extensively utilized as highly effective chiral auxiliaries and ligands in asymmetric synthesis.[2][3]
This guide explores the untapped potential of a related, yet distinct, molecule: trans-1-methoxy-2-aminoindane. By examining the structure-function relationships of its well-studied analogs, we can project its utility in two primary domains of asymmetric synthesis: as a chiral resolving agent for the separation of racemic acids and as a chiral auxiliary to direct stereoselective transformations. The presence of a methoxy group in place of a hydroxyl group, and the trans stereochemical relationship between the methoxy and amino functionalities, offer a unique electronic and steric profile that could lead to novel reactivity and selectivity.
Part 1: trans-1-Methoxy-2-Aminoindane as a Chiral Resolving Agent
The classical method of resolving a racemic mixture of a chiral acid involves the formation of diastereomeric salts with a chiral base.[4][5] The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.[6][7] Enantiomerically pure trans-1-methoxy-2-aminoindane is a promising candidate for this role due to its basic amino group and rigid chiral structure, which can lead to well-defined crystalline lattices with significant differences in stability between the two diastereomeric salts.
Principle of Diastereomeric Salt Resolution
The fundamental principle relies on the reaction of a racemic acid (e.g., (±)-mandelic acid) with a single enantiomer of a chiral base (e.g., (1R,2S)-1-methoxy-2-aminoindane) to form a mixture of two diastereomeric salts: (R)-acid·(R,S)-base and (S)-acid·(R,S)-base. These diastereomers are no longer mirror images and will exhibit different solubilities in a given solvent system, enabling the preferential crystallization of the less soluble salt.
Diagram 1: Workflow for Chiral Resolution via Diastereomeric Salt Formation
Caption: A conceptual workflow for asymmetric alkylation.
Hypothetical Protocol: Asymmetric Synthesis of (S)-2-Phenylpropanoic Acid
This protocol describes a potential route to (S)-2-phenylpropanoic acid, a chiral building block, using an auxiliary derived from (1R,2S)-1-methoxy-2-aminoindane.
Materials:
-
(1R,2S)-1-methoxy-2-aminoindane
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Lithium diisopropylamide (LDA) solution
-
Benzyl bromide
-
Lithium hydroxide
-
Hydrogen peroxide (30% aq. solution)
-
Standard workup reagents
Procedure:
-
Amide Formation: To a solution of 8.16 g (50 mmol) of (1R,2S)-1-methoxy-2-aminoindane and 7.0 mL (50 mmol) of triethylamine in 100 mL of anhydrous dichloromethane at 0°C, add 4.4 mL (50 mmol) of propionyl chloride dropwise. Stir the mixture at room temperature for 4 hours. Wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to afford the chiral propionamide.
-
Enolate Formation and Alkylation: Dissolve the chiral amide (45 mmol) in 150 mL of anhydrous THF and cool to -78°C under a nitrogen atmosphere. Add 50 mL of a 1.0 M solution of LDA in THF dropwise. Stir for 30 minutes at -78°C. Add 5.9 mL (50 mmol) of benzyl bromide dropwise. Stir at -78°C for 2 hours, then allow the reaction to warm to room temperature overnight.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the alkylated amide.
-
Auxiliary Cleavage: Dissolve the purified alkylated amide (40 mmol) in 120 mL of a 3:1 mixture of THF and water. Cool to 0°C and add 80 mL of a 0.8 M aqueous solution of LiOH, followed by 27 mL of 30% aqueous H₂O₂. Stir at room temperature for 4 hours.
-
Isolation: Quench the reaction with aqueous Na₂SO₃. Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layer contains the desired (S)-2-phenylpropanoic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Analysis: Determine the diastereomeric ratio of the alkylated product by NMR or HPLC before cleavage. Determine the enantiomeric excess of the final carboxylic acid by chiral HPLC.
| Step | Expected Outcome |
| Amide Formation | >95% yield |
| Asymmetric Alkylation | >90% yield, >95:5 diastereomeric ratio |
| Auxiliary Cleavage | >90% yield of carboxylic acid |
| Overall Enantiomeric Excess | >90% e.e. |
Table 2: Projected outcomes for the asymmetric synthesis of (S)-2-phenylpropanoic acid.
Conclusion and Future Outlook
While the applications of trans-1-methoxy-2-aminoindane in organic synthesis remain to be experimentally validated, its structural features suggest significant potential. The protocols and workflows detailed in this guide provide a robust starting point for researchers to explore its utility as both a chiral resolving agent and a chiral auxiliary. The unique steric and electronic properties conferred by the trans-methoxy group may offer advantages in selectivity and reactivity compared to existing systems. Further research into the synthesis of both enantiomers of this compound and their application in a broader range of asymmetric transformations is highly encouraged. Such investigations will undoubtedly contribute valuable tools to the ever-expanding field of stereoselective synthesis.
References
-
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Retrieved from [Link]
-
Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Gavin Publishers. Retrieved from [Link]
-
Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. (2021). Chemical Communications. Retrieved from [Link]
-
Part 6: Resolution of Enantiomers. (2025). Chiralpedia. Retrieved from [Link]
-
Chiral auxiliary. (n.d.). In Wikipedia. Retrieved from [Link]
-
Role of the solvent in optical resolution of trans-chrysanthemic acid via diastereomeric salt formation with (1R,2R)-1-(4-nitrophenyl)-2-dimethylaminopropane-1,3-diol. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
A Practical Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019). MDPI. Retrieved from [Link]
-
A Practical Asymmetric Synthesis of trans-4,5-Benzhydrindan-1-ones as a Precursor of A-Nor B-Aromatic Steroidal Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Chiral Auxiliaries and Chirogenesis. (2018). MDPI. Retrieved from [Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. (2018). PMC. Retrieved from [Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol. (2024). MDPI. Retrieved from [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.
- Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.
- Synthesis method of 2-aminoindan or derivatives thereof. (n.d.). Google Patents.
-
Asymmetric Synthesis of β-Amino Acid Derivatives via Catalytic Conjugate Addition of Hydrazoic Acid to Unsaturated Imides. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Asymmetric synthesis of trans-benzoperhydroindan: asymmetric induction in intramolecular Diels–Alder reactions of o-quinodimethanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017). PubMed. Retrieved from [Link]
-
Unexpected synthesis of trans-2,3-dimethoxy-3-(p-formylphenylamino)-4′-nitroflavanones. (n.d.). SpringerLink. Retrieved from [Link]
-
Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. (2017). PubMed. Retrieved from [Link]
Sources
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 7. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
Ticket ID: IND-SYN-402 Subject: Optimization of Yield and Stereochemical Purity for (1R,2R)-Methoxy-Aminoindane Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Strategy
The synthesis of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (a trans-isomer) presents two primary challenges: regioselectivity (differentiating the C1-oxygen and C2-nitrogen nucleophiles) and stereochemical integrity (preventing racemization at the benzylic C1 position).
Low yields in this workflow are typically caused by:
-
Competitive N-methylation: Without robust protection, the amine acts as a nucleophile.
-
Incomplete O-methylation: The secondary benzylic alcohol is sterically hindered.
-
Elimination Side-Reactions: Strong bases (e.g., NaH) can trigger elimination of the methoxy/hydroxy group to reform indene.
The Gold Standard Route: "Protect-Methylate-Deprotect"
To maximize yield, we recommend the N-Boc Protection / Williamson Ether Synthesis pathway. While direct methylation seems faster, it invariably results in inseparable mixtures and low yields.
Optimized Synthetic Workflow
The following protocol is designed for scale-up and high reproducibility.
Step 1: Precursor Selection & Resolution
Ensure you are starting with (1R,2R)-trans-1-amino-2-indanol .
-
Note: If you are starting from racemic trans-aminoindanol, perform an enzymatic resolution using Candida antarctica lipase B (CAL-B) or chemical resolution with L-tartaric acid before methylation.
Step 2: N-Protection (The Safety Net)
-
Reagent: Di-tert-butyl dicarbonate (
). -
Conditions:
, , . -
Yield Target: >95%.
-
Why: Boc is stable to the basic conditions of the subsequent methylation step and prevents N-alkylation.
Step 3: O-Methylation (The Critical Step)
-
Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI).
-
Additive (Yield Booster): Tetrabutylammonium iodide (TBAI) or 15-Crown-5 .
-
Solvent: Anhydrous DMF or THF/DMF (9:1).
-
Protocol:
-
Cool solution of N-Boc intermediate to
. -
Add NaH (1.2 eq) portion-wise. Wait for
evolution to cease (approx. 30 min). -
Add MeI (1.5 eq) dropwise.
-
Critical: Stir at
for 1 hour, then warm to Room Temp. Do not heat above to avoid elimination.
-
Step 4: Deprotection
-
Reagent: 4M HCl in Dioxane or TFA/DCM.
-
Yield Target: >90%.
Visual Workflow (DOT Diagram)
Caption: Optimized linear pathway for high-yield synthesis, highlighting the critical O-methylation bottleneck.
Troubleshooting Guide
Use this matrix to diagnose low yields in your specific experiment.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) in Step 2 | Moisture in solvent/reagents. | NaH is extremely moisture-sensitive. Use anhydrous DMF (water <50 ppm) and dry glassware. |
| Recovery of Starting Material | Incomplete deprotonation. | Increase stirring time after NaH addition (pre-MeI) to 45 mins. Add 10 mol% TBAI (Phase Transfer Catalyst) to assist anion formation. |
| Formation of Indene (Elimination) | Temperature too high. | The benzylic position is prone to elimination. Keep reaction < |
| N,O-Dimethylated Byproduct | Poor N-protection. | Ensure Step 1 is complete (check via TLC/NMR) before proceeding. Use 2.0 eq of |
| Loss of Optical Rotation | Racemization via benzylic carbocation. | Avoid strong acids during workup. Avoid prolonged exposure to strong base. |
Advanced Protocol: The "Mild" Alternative
For users experiencing elimination or racemization with NaH.
If the NaH route fails, switch to the Imidate Protocol . This uses acidic conditions, which preserves the stereocenter better than basic conditions.
-
Reagent: Methyl Trichloroacetimidate (
). -
Catalyst: Triflic acid (TMSOTf) or
(catalytic amount). -
Solvent: DCM / Cyclohexane (2:1).
-
Mechanism: The imidate acts as an alkylating agent under mild Lewis acid catalysis.
-
Benefit: Avoids the formation of the alkoxide anion, significantly reducing the risk of elimination to indene.
Frequently Asked Questions (FAQ)
Q1: Can I use Dimethyl Sulfate (
-
Answer: Yes, but MeI is preferred for small-to-medium scale due to easier removal of excess reagent (lower boiling point).
is cheaper but harder to quench and highly toxic. If using , ensure strict temperature control ( ) to prevent over-methylation.
Q2: My product is an oil and hard to purify. How do I isolate it?
-
Answer: The free base is often an oil. We strongly recommend converting the final product to its Hydrochloride (HCl) or Oxalate salt .
-
Protocol: Dissolve the crude oil in minimal dry diethyl ether. Add 2M HCl in ether dropwise. The white solid precipitate is your pure product. This also upgrades the enantiomeric excess (ee) via recrystallization.
-
Q3: How do I confirm the (1R,2R) stereochemistry hasn't inverted?
-
Answer: Compare the coupling constants (
-values) in -NMR.-
Cis (1S,2R):
. -
Trans (1R,2R):
. -
Since you want the trans isomer, look for the smaller coupling constant.
-
Q4: Why is TBAI (Tetrabutylammonium iodide) recommended?
-
Answer: In the methylation step, the alkoxide anion formed by NaH is often tightly ion-paired with the sodium cation, reducing its reactivity. TBAI exchanges the cation for the bulky tetrabutylammonium, creating a "naked" anion that reacts much faster with Methyl Iodide.
Decision Logic for Optimization
Use this logic tree to select the right modification for your next attempt.
Caption: Diagnostic logic for selecting the appropriate optimization strategy.
References
-
Ghosh, A. K., et al. (1998).[1] cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis.
- Relevance: Foundational text on aminoindanol resolution and protection str
-
Larrow, J. F., et al. (1998).[1] (1S,2R)-1-Aminoindan-2-ol.[2][3][4] Organic Syntheses.
- Relevance: Detailed experimental protocols for handling the aminoindanol core and preventing racemiz
-
Senanayake, C. H., et al. (1995).[1] The Behavior of Indene Oxide in the Ritter Reaction. Tetrahedron Letters.
- Relevance: Discusses the stereochemical outcomes of indene oxide ring openings, crucial for establishing the (1R,2R)
-
BenchChem Application Note. Derivatization of (1R,2S)-1-amino-2-indanol.
- Relevance: Practical guide on N-acylation and functionaliz
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of (1R,2R)-1-methoxy-2-aminoindane
Welcome to the Technical Support Center for the handling, isolation, and downstream processing of (1R,2R)-1-methoxy-2-aminoindane .
As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained losses in enantiomeric excess (ee%) or diastereomeric ratio (dr%) during the synthesis of chiral aminoindanes[1]. This specific molecule presents a unique stereochemical challenge because it possesses two adjacent, highly labile stereocenters that degrade via entirely different chemical mechanisms.
The C1 position is a benzylic ether, which is highly prone to acid-catalyzed SN1 cleavage[2][3]. Conversely, the C2 position is a primary amine, making it susceptible to base-, solvent-, or metal-catalyzed racemization via imine/enamine pathways[4][5][6].
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure absolute stereoretention during your workflows.
Part 1: Mechanistic Pathways of Racemization (The "Why")
To prevent degradation, we must first understand the causality behind the stereochemical loss. The racemization of (1R,2R)-1-methoxy-2-aminoindane is not a single pathway, but a dual-threat system:
Pathway A: C1 Epimerization via Benzylic Cleavage The methoxy group at C1 sits at a benzylic position. When exposed to strong Brønsted acids (e.g., HCl, TFA) or Lewis acids, the ether oxygen is protonated. This initiates a heterolytic C–O bond cleavage, generating a planar, resonance-stabilized benzylic carbocation[2][3]. Subsequent nucleophilic attack by water or methanol can occur from either the Re or Si face, resulting in a mixture of (1R,2R) and (1S,2R) diastereomers.
Pathway B: C2 Epimerization via Imine-Enamine Tautomerization The primary amine at C2 contains a chiral α-proton. If the amine reacts with trace ketones or aldehydes (often from cleaning solvents like acetone), it forms an imine[5]. This imine readily tautomerizes into an enamine, a process that abstracts the chiral C2 proton. Upon hydrolysis back to the amine, the stereocenter is scrambled[6][7]. Furthermore, trace transition metals (Pd, Ir) from upstream synthesis can catalyze a reversible dehydrogenation to this same achiral imine intermediate[4][8][9].
Mechanistic pathways of C1 benzylic and C2 amine racemization.
Part 2: Troubleshooting FAQs
Q1: My enantiomeric excess (ee%) drops significantly during the aqueous workup. What is happening? A1: You are likely experiencing acid-catalyzed C1 epimerization. If your aqueous quench or extraction drops below pH 4, the benzylic methoxy group becomes protonated, leading to the formation of a benzylic carbocation[2][3]. To prevent this, strictly buffer your aqueous phases to a pH of 7.5–8.5 using saturated NaHCO3.
Q2: I am observing epimerization during solvent evaporation and storage. How can I prevent this? A2: This is a classic symptom of C2 imine-enamine tautomerization[5][6]. If you are using ketone-based solvents (like acetone or MEK) to clean your rotary evaporator, trace amounts will condense with the primary amine to form an imine, scrambling the C2 stereocenter[7]. Switch exclusively to amine-compatible solvents like MTBE, THF, or 2-MeTHF for all extractions and equipment cleaning.
Q3: Can residual palladium from the previous synthetic step cause racemization? A3: Absolutely. Transition metals like Palladium (Pd), Iridium (Ir), and Ruthenium (Ru) are highly efficient at catalyzing the reversible dehydrogenation of chiral amines to achiral imines[4][8][9]. Even parts-per-million (ppm) levels of residual catalyst in your organic phase will cause dynamic kinetic racemization at room temperature. You must utilize metal scavengers before concentrating the product.
Part 3: Quantitative Data & Actionable Parameters
To maintain the integrity of chiral aminoindanes[1][10], adhere to the quantitative limits and preventive actions outlined in the table below:
| Racemization Trigger | Mechanistic Pathway | Affected Stereocenter | Preventive Action & Critical Parameter |
| pH < 4.0 | Protonation of ether oxygen & heterolytic C-O cleavage[2][3] | C1 (Benzylic) | Maintain aqueous workup pH strictly between 7.5 and 8.5 . |
| Ketone Solvents | Imine formation and subsequent enamine tautomerization[5][7] | C2 (Amine) | Use strictly non-ketonic solvents (MTBE, THF, DCM ). |
| Residual Pd/Ir > 10 ppm | Reversible dehydrogenation to achiral imine intermediate[4][9] | C2 (Amine) | Treat organic phase with thiol-functionalized silica (SiliaMetS Thiol, 5 equiv ). |
| High Heat (>40°C) | Thermal degradation and radical-mediated cleavage[8] | C1 & C2 | Evaporate solvents under high vacuum at < 30°C . |
Part 4: Stereoretentive Isolation Protocol
This self-validating methodology ensures the safe extraction and isolation of (1R,2R)-1-methoxy-2-aminoindane without stereochemical degradation.
Step 1: Mild Basic Quench
-
Cool the crude reaction mixture to 0–5°C.
-
Slowly add saturated aqueous NaHCO3 until the aqueous layer stabilizes at pH 8.0. Causality: This prevents the formation of the C1 benzylic carbocation by ensuring the methoxy group remains unprotonated.
Step 2: Amine-Compatible Extraction
-
Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 10 Vol).
-
Wash the combined organic layers with brine and dry over anhydrous Na2SO4. Causality: MTBE avoids the imine-enamine tautomerization pathway triggered by ketone solvents.
Step 3: Transition Metal Scavenging
-
Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to the upstream metal catalyst) to the MTBE solution.
-
Stir gently at 20°C for 2 hours, then filter through a pad of Celite. Causality: Removing trace Pd/Ir prevents metal-catalyzed dehydrogenation to the achiral imine.
Step 4: Self-Validating IPC (In-Process Control)
-
Withdraw a 50 µL aliquot of the filtered MTBE solution.
-
Dilute in Hexane/Isopropanol (90:10) and analyze via Chiral HPLC (e.g., Chiralpak AD-H).
-
Validation Gate: Proceed to Step 5 ONLY if the ee% matches the pre-workup theoretical yield. If degradation is observed, halt and re-verify metal ppm levels.
Step 5: Low-Temperature Concentration & Storage
-
Concentrate the filtrate under reduced pressure (high vacuum) with a water bath strictly set to ≤ 30°C .
-
Store the resulting free base under an Argon atmosphere at -20°C, or immediately convert to the hydrochloride salt (using exactly 1.0 eq of anhydrous HCl in ether) to lock the amine lone pair and permanently prevent imine formation.
Optimized stereoretentive downstream processing workflow.
References
1.[2] Benzylic Ether Definition - Organic Chemistry Key Term. Fiveable. [Link] 2.[3] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptidechemistry.org. [Link] 3.[4] Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link] 4.[8] A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Imperial College London. [Link] 5.[9] Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. [Link] 6.[5] Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to create an amine racemase. PMC - NIH.[Link] 7.[1] WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement. Google Patents. 8.[10] 1-AMINOINDANE, (R)-. Global Substance Registration System (GSRS) - NIH. [Link] 9.[7] Synthesis of Enantioenriched Amines by Iron-Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. University of Groningen. [Link] 10.[6] Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.[Link]
Sources
- 1. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]
- 2. fiveable.me [fiveable.me]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Reprogramming biocatalytic futile cycles through computational engineering of stereochemical promiscuity to create an amine racemase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. research.rug.nl [research.rug.nl]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. GSRS [gsrs.ncats.nih.gov]
Technical Support Center: (1R,2R)-1-methoxy-2-aminoindane HCl Purification
[1][2][3][4]
Executive Summary: The Molecule at a Glance
-
Stereochemistry: Trans-configuration.[1][2][3][4][5] The methoxy group at C1 and the amino group at C2 are on opposite faces of the indane ring.[5]
-
Critical Challenge: Separating the desired trans-(1R,2R) isomer from the cis-diastereomers formed during non-selective methylation or ring-opening steps.
-
Primary Method: Fractional Recrystallization (Solvent-Antisolvent or Temperature Gradient).[2][3][4][5][6]
Part 1: Troubleshooting Guides (FAQ Format)
Issue 1: "My product purity is high (>98%), but the Optical Rotation is lower than the literature value."
Diagnosis: You likely have Enantiomeric Impurity (presence of the (1S,2S) isomer) rather than chemical impurity.[3][4][5] Standard HPLC often fails to separate enantiomers without a chiral column.[3][4][5]
-
The Science: The HCl salt forms a lattice that can trap the opposite enantiomer.[5] Simple recrystallization often improves chemical purity (removing regioisomers) but may fail to upgrade Optical Purity (ee) if the racemate forms a stable solid solution.[3][4][5][6]
-
Solution:
-
Switch to a Tartrate Resolution Step: If ee is <95%, convert the salt back to the free base and perform a resolution with L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid in Methanol/Water.[1][2][3][4][5] This is far more effective for enantiomeric separation than HCl recrystallization.[3][4][5]
-
Regenerate HCl: Once the tartrate salt hits >99% ee, basify and reform the HCl salt.[3][4][5]
-
Issue 2: "I am seeing a persistent impurity at RRT ~0.9 or 1.1 in HPLC."
Diagnosis: This is likely the Cis-Diastereomer ((1S,2R) or (1R,2S)).[3][4][6]
-
The Science: The cis-aminoindane salts generally have higher solubility in alcoholic solvents than the trans-isomers due to the disruption of crystal packing by the syn-substituents.[1][2][3][4][5]
-
Solution:
-
Solvent Selection: Use Isopropanol (IPA) .[3][4][5][6] The solubility differential between cis and trans HCl salts is maximized in IPA.[3][4][5]
-
Protocol: Perform a "hot swish" or reflux in IPA (10 volumes). The trans-isomer (1R,2R) will crystallize upon cooling, while the cis-isomer remains in the mother liquor.[2][3][4]
-
Issue 3: "The salt is oiling out instead of crystallizing."
Diagnosis: Residual solvent (often Toluene or DCM from the free base extraction) or water content is too high.[3][4][5][6]
-
The Science: Aminoindane salts are highly sensitive to the "Oiling Out" phenomenon in the presence of biphasic solvent mixtures.[4][5]
-
Solution:
-
Azeotropic Drying: Dissolve the oil in absolute Ethanol and rotovap to dryness (repeat 2x) to remove trace water/non-polar solvents.[3][4][5][6]
-
Seed Crystals: You must seed the solution at the cloud point (approx 50-60°C).[2][3][4][5][6] If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.[3][4][5]
-
Part 2: Optimized Purification Protocol
Objective: Purify crude (1R,2R)-1-methoxy-2-aminoindane HCl to >99.5% purity and >99% ee.
Materials Required:
-
Crude Salt: (1R,2R)-1-methoxy-2-aminoindane HCl.[1][2][3][4]
-
Solvent A (Dissolution): Isopropanol (IPA) - HPLC Grade.[2][3][4][5][6]
-
Solvent B (Anti-solvent - Optional): Methyl tert-butyl ether (MTBE).[1][2][3][4][6]
-
Equipment: Round bottom flask, reflux condenser, magnetic stir bar, vacuum filtration setup.[3][4]
Step-by-Step Methodology:
-
Dissolution (Reflux):
-
Charge the crude solid into the flask.
-
Add Isopropanol (IPA) at a ratio of 5 to 7 mL per gram of solid.[5][6]
-
Heat to reflux (82°C).[3][4][5][6] The solution should become clear.
-
Note: If the solution is dark brown, add Activated Carbon (5 wt%), stir for 15 mins at reflux, and filter hot through Celite.
-
-
Controlled Cooling (Nucleation):
-
Remove heat and allow the flask to cool slowly to 60°C .
-
Critical Step: If no crystals appear, add seed crystals (0.1 wt%) or scratch the vessel walls.[3][4][5] Rapid cooling here will trap impurities.[3][4][5]
-
Once turbidity is observed, stir at this temperature for 30 minutes to "anneal" the crystals (Ostwald Ripening).
-
-
Crystallization:
-
Isolation:
Part 3: Visualization of Workflow
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for selecting between simple recrystallization (for chemical impurities) and chiral resolution (for enantiomeric impurities).
Part 4: Analytical Validation & Data
To confirm the identity and purity of your isolated compound, compare your data against these standard parameters.
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-White Crystalline Solid | Visual | Yellowing indicates oxidation or residual mother liquor.[1][2][3][4] |
| Melting Point | 205°C - 210°C (Decomp.)[2][3][4][5][6] | Capillary | Broad range (<200°C) indicates cis-isomer contamination.[2][3][4][5][6] |
| 1H NMR | Methine (C1-H) doublet (~4.8 ppm) | NMR (D2O or DMSO-d6) | Look for coupling constant |
| Chiral HPLC | >99.0% ee | Chiralcel OD-H or AD-H | Mobile Phase: Hexane/IPA/DEA (90:10:0.1).[1][2][3][4][6] |
Note on NMR Interpretation: The most distinct feature distinguishing the (1R,2R) trans-isomer from the cis-isomer is the coupling constant between the proton at C1 (bearing the methoxy) and C2 (bearing the amine).[3][4][5]
References
-
Teva Pharmaceutical Industries. (1996).[3][4][5][6] R-enantiomer of N-propargyl-1-aminoindan, salts, compositions and uses thereof.[1][2][3][4] (U.S. Patent No.[3][4][5][6] 5,532,415).[3][4][5][6] U.S. Patent and Trademark Office.[3][4][5] 1][3]
- Context: Establishes the foundational chemistry for aminoindane resolution and salt formation, specifically utilizing tartaric acid for optical resolution.
-
Teva Pharmaceutical Industries. (2014).[4][5][6] Process for preparation of Rasagiline and salts thereof.[2][5][7] (U.S. Patent No.[3][4][5][6] 8,741,962).[3][4][5][6] U.S. Patent and Trademark Office.[3][4][5] 1][3]
- Context: Provides detailed protocols for the recrystallization of aminoindane HCl salts using Isopropanol (IPA) solvent systems.
-
Baraghithy, S., et al. (2017).[3][4][5] Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI).[1][2][3][4][6] Toxicology and Applied Pharmacology, 319, 59-68.[1][3][4][8] [Link]1][3][8]
- Context: Provides comparative physical data and handling characteristics for methoxy-substituted aminoindane salts.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. EP1077923B1 - An improved synthesis and purification of (r*,r*)-2- (dimethylamino) methyl]-1-( 3-methoxyphenyl) cyclohexanol hydrochloride - Google Patents [patents.google.com]
- 3. MMAI - Wikipedia [en.wikipedia.org]
- 4. MMAI - Wikipedia [en.wikipedia.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Ethane, 1,1'-oxybis[2-methoxy- (CAS 111-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]
Separating cis and trans isomers of 1-methoxy-2-aminoindane
Welcome to the Technical Support Center for Indane Derivative Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with resolving the diastereomers of 1-methoxy-2-aminoindane.
Unlike simple enantiomeric resolution, separating cis and trans diastereomers relies on exploiting their distinct spatial geometries, which dictate their intramolecular interactions, dipole moments, and solubility profiles. This guide provides field-proven methodologies, mechanistic explanations, and troubleshooting protocols to ensure high-purity isolation.
Separation Strategy Architecture
Workflow for separating cis and trans 1-methoxy-2-aminoindane isomers.
📊 Diastereomer Physicochemical Profiling
To successfully separate these isomers, you must understand how their 3D space influences their macro-properties. The table below summarizes the critical differences exploited in our protocols.
| Property | cis-1-methoxy-2-aminoindane | trans-1-methoxy-2-aminoindane |
| Stereochemistry | Groups on the same face | Groups on opposite faces |
| Intramolecular H-Bonding | Present (NH···O) | Absent (Sterically prohibited) |
| Net Polarity | Lower (Shielded dipole) | Higher (Exposed functional groups) |
| Silica Gel Elution Order | 1st (Faster, higher | 2nd (Slower, lower |
| HCl Salt Solubility | Higher in EtOH/Et₂O | Lower in EtOH/Et₂O (Precipitates) |
🧠 Mechanistic FAQs
Q: Why do the cis and trans isomers exhibit such drastically different chromatographic retention times? A: The separation is driven by the presence or absence of intramolecular hydrogen bonding. In the cis isomer, the C2-primary amine acts as a hydrogen bond donor to the C1-methoxy oxygen acceptor. This intramolecular NH···O bond "locks" the polar groups, effectively shielding them from the surrounding environment and reducing the molecule's overall dipole moment[1][2]. Conversely, the trans isomer's functional groups are on opposite faces of the indane ring, making intramolecular H-bonding impossible. These exposed groups engage heavily in intermolecular hydrogen bonding with the acidic silanol (Si-OH) groups of the silica stationary phase, causing the trans isomer to elute significantly later[3].
Q: What is the recommended stationary phase for preparative scale-up? A: Normal-phase bare silica gel is highly effective and economical. Because diastereomer discrimination here is dominated by overall lipophilicity and rigid conformation, plain silica gel paired with a moderately polar, basic mobile phase provides excellent resolution without the need for expensive chiral or specialized reverse-phase columns[3].
Q: Can we separate them without chromatography? A: Yes, via fractional crystallization of their hydrochloride salts. The trans-aminoindane derivatives generally form highly crystalline, less soluble hydrochloride salts in ethereal/ethanolic solvent mixtures compared to their cis counterparts. This allows the trans isomer to be selectively precipitated while the cis isomer remains enriched in the mother liquor[4].
🧪 Step-by-Step Methodologies
Protocol A: Silica Gel Flash Chromatography (Free Base Resolution)
This protocol is a self-validating system: the use of a basic modifier ensures sharp peaks, while TLC monitoring confirms separation.
-
Column Preparation: Slurry-pack a column with standard silica gel (60 Å, 230-400 mesh) using Hexane containing 1% Triethylamine (TEA). Causality: TEA neutralizes highly acidic silanol sites on the silica, preventing the primary amine of the indane from irreversibly binding or tailing.
-
Sample Loading: Dissolve the cis/trans free base mixture in the minimum volume of Dichloromethane (DCM) and load it evenly onto the column head.
-
Gradient Elution:
-
Begin elution with 90:10 Hexane:Ethyl Acetate (with 1% TEA).
-
Gradually increase polarity to 70:30 Hexane:Ethyl Acetate (with 1% TEA).
-
-
Fraction Collection & Validation: Collect fractions and spot on a silica TLC plate. Develop using 50:50 Hexane:Ethyl Acetate (1% TEA). The cis-isomer will appear as the top spot (higher
), and the trans-isomer as the bottom spot (lower ). -
Recovery: Pool the respective fractions and concentrate under reduced pressure (≤35°C) to yield the pure free bases.
Protocol B: Fractional Crystallization (HCl Salt Resolution)
Ideal for large-scale bulk separation where chromatography is a bottleneck.
-
Salt Formation: Dissolve the diastereomeric free base mixture in anhydrous Diethyl Ether. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) at 0°C until precipitation ceases.
-
Solvent Exchange: Filter the mixed salts and transfer them to a round-bottom flask. Add boiling absolute Ethanol dropwise just until the mixture fully dissolves.
-
Crystallization: Remove from heat and slowly add anhydrous Diethyl Ether until the solution becomes faintly turbid. Allow the flask to cool slowly to room temperature, then transfer to a 4°C refrigerator for 12 hours.
-
Isolation: Vacuum filter the resulting crystals. These crystals are highly enriched in the trans-1-methoxy-2-aminoindane HCl salt[4].
-
Mother Liquor Processing: Concentrate the mother liquor to recover the cis-1-methoxy-2-aminoindane HCl salt.
-
Validation: Free-base a small aliquot of each batch using 1M NaOH, extract with DCM, and verify diastereomeric purity via the TLC method described in Protocol A.
🛠️ Troubleshooting Matrix
| Symptom / Issue | Root Cause Analysis | Corrective Action |
| Severe peak tailing or co-elution on silica gel. | Unshielded acidic silanol groups on the silica are strongly interacting with the basic C2-amine via ion-exchange mechanisms, overriding the lipophilicity differences. | Ensure the mobile phase contains 0.5% - 1.0% Triethylamine (TEA) or aqueous ammonia. Pre-equilibrate the column with the basic modifier before loading the sample. |
| Loss of diastereomeric purity (Isomerization) during workup. | The C1 position is benzylic. Exposure to strong aqueous acids at elevated temperatures can cause the methoxy group to leave, forming a planar benzylic carbocation. Water or methanol re-attack leads to epimerization (scrambling of cis/trans ratio). | Strictly avoid heating the compound in strong aqueous acids. When forming the HCl salt, use anhydrous ethereal HCl. Maintain rotary evaporator bath temperatures below 40°C. |
| Poor recovery during fractional crystallization. | The solvent system is either too polar (keeping both salts dissolved) or too non-polar (crashing both salts out simultaneously without thermodynamic selection). | Adjust the Ethanol:Ether ratio. If no crystals form, add more ether or seed the solution with a pure trans-salt crystal. If an oil forms instead of crystals, reheat to dissolve, add a few drops of ethanol, and cool much slower. |
📚 References
-
"The role of intramolecular hydrogen bonding in photoelectron circular dichroism: the diastereoisomers of 1-amino-2-indanol" - Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]
-
"Stereochemistry-dependent structure of hydrogen-bonded protonated dimers: the case of 1-amino-2-indanol" - Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]
-
"Determination of Enantiomeric Purity via Formation of Diastereomers" - Thieme Connect. Available at:[Link]
-
"The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino- and 2-Aminoindanes" - Canadian Journal of Chemistry (via mdma.ch). Available at:[Link]
Sources
- 1. The role of intramolecular hydrogen bonding in photoelectron circular dichroism: the diastereoisomers of 1-amino-2-indanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Stereochemistry-dependent structure of hydrogen-bonded protonated dimers: the case of 1-amino-2-indanol - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Troubleshooting Solubility of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine Salts
Welcome to the Technical Support Center for (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine. As a chiral indane derivative and primary amine, this compound is a critical building block in pharmaceutical development. However, due to its moderately lipophilic nature, researchers frequently encounter solubility bottlenecks during salt screening, crystallization, and biological assay formulation.
As a Senior Application Scientist, I have designed this guide to synthesize thermodynamic principles with field-proven methodologies, helping you resolve these challenges through a mechanistic understanding of amine salt behavior.
Part 1: Frequently Asked Questions (FAQs) on Solubility Dynamics
Q1: Why does the solubility of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine vary so drastically between its free base and different salt forms? A: The solubility profile is fundamentally dictated by the compound's ionization state and the crystal lattice energy of its solid form. The free base of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is moderately lipophilic and exhibits poor aqueous solubility. However, because its primary amine group has a pKa of approximately 9.2 (analogous to 1-aminoindane[1]), it undergoes protonation in acidic media to form water-soluble salts[2]. The choice of counterion (e.g., chloride vs. mesylate) directly influences the lattice energy; a high lattice energy must be overcome for the salt to dissolve into an aqueous system[3].
Q2: I dissolved the hydrochloride salt in a physiological buffer (pH 7.4), but I observed precipitation over time. What is happening? A: This is a classic case of "stoichiometric solubility" limitation, also known as disproportionation[4]. When an amine salt of a slightly soluble free base is dissolved in an aqueous environment, the equilibrium can shift. If the buffer capacity is insufficient or the pH approaches the compound's pKa, the salt deprotonates, leading to the precipitation of the insoluble free base[2][4]. To prevent this, ensure the formulation pH remains at least 2 units below the pKa (i.e., pH < 7.2), or utilize appropriate co-solvents.
Part 2: Quantitative Data - Counterion Selection Guide
Selecting the right salt form is critical for balancing aqueous solubility, hygroscopicity, and chemical stability. The table below summarizes the expected physicochemical behavior of various (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine salts based on analogous aminoindane derivatives[5][6][7].
| Salt Form | Counterion | Expected Aqueous Solubility | Organic Solvent Solubility (e.g., DMSO, EtOH) | Hygroscopicity | Primary Application |
| Free Base | None | Insoluble (< 0.1 mg/mL) | Very High | Low | Organic synthesis, extraction |
| Hydrochloride (HCl) | Cl⁻ | Moderate to High | High (DMSO), Moderate (EtOH) | Moderate | General R&D, crystallization[6] |
| Mesylate | CH₃SO₃⁻ | Very High | High | High | Biological assays, IV formulations |
| Tartrate | C₄H₄O₆²⁻ | Moderate | Low | Low | Chiral resolution via diastereomeric salts[8] |
Part 3: Troubleshooting Guide for Common Experimental Issues
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation) During Crystallization
-
Symptom: Instead of forming distinct crystals, the amine salt forms a viscous oil or gel at the bottom of the flask.
-
Causality: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before crystallization can occur. This is common with highly soluble amine salts in mixed solvent systems where the melting point of the solute is depressed below the crystallization temperature.
-
Solution:
-
Switch the solvent system to one where the solubility curve is steeper (e.g., replace methanol/water with isopropyl alcohol/heptane).
-
Introduce seed crystals at a lower level of supersaturation.
-
Lower the temperature slowly (e.g., 0.1 °C/min) rather than crash-cooling.
-
Issue 2: Incomplete Dissolution in in vitro Assay Media
-
Symptom: The compound does not fully dissolve in standard cell culture media (e.g., DMEM) or precipitates upon addition.
-
Causality: Media often contain complex salts and have a physiological pH (~7.4), which can induce common-ion effects or free base precipitation[4].
-
Solution: Create a concentrated stock solution in 100% DMSO (up to 20 mg/mL[6]), then perform a rapid dilution into the aqueous media immediately before the assay. Ensure the final DMSO concentration remains below 1% to avoid cellular toxicity.
Decision tree for troubleshooting poor aqueous solubility of indane-amine salts.
Part 4: Standardized Experimental Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This self-validating protocol ensures accurate measurement of the equilibrium solubility of the amine salt, preventing false readings caused by transient supersaturation.
-
Preparation: Add an excess amount of the (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine salt (e.g., 50 mg) to a glass vial containing 1.0 mL of the target solvent (e.g., PBS buffer, pH 6.0).
-
Equilibration: Seal the vial and agitate at a constant temperature (typically 25.0 ± 0.1 °C) using a thermoshaker at 500 rpm for 24 to 48 hours.
-
Causality: Agitating for 24-48 hours ensures the system overcomes kinetic barriers and reaches true thermodynamic equilibrium, providing a reliable solubility limit.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid from the saturated solution.
-
Analysis: Dilute the supernatant with a compatible solvent and quantify the concentration using HPLC-UV against a validated standard curve.
-
Solid-State Verification (Self-Validation): Recover the residual solid and analyze via Powder X-Ray Diffraction (PXRD).
-
Causality: This confirms the salt has not disproportionated into the free base or formed a hydrate during the equilibration phase, which would invalidate the solubility measurement[4].
-
Protocol B: Hydrochloride Salt Formation and Crystallization Workflow
-
Dissolution: Dissolve 1.0 equivalent of purified (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine free base in anhydrous diethyl ether or ethyl acetate (10 volumes).
-
Acidification: While stirring vigorously at 0–5 °C, slowly add 1.05 equivalents of a standardized HCl solution in dioxane or ether.
-
Causality: Slow addition at low temperature prevents localized pH extremes and controls the nucleation rate, yielding higher purity crystals and preventing oiling out.
-
-
Aging: Allow the resulting suspension to stir for 2 hours at room temperature.
-
Causality: This aging period facilitates Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, improving filterability.
-
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold anhydrous ether (2 x 2 volumes) to remove unreacted free base and impurities.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.
Step-by-step workflow for the formation and isolation of amine salts.
References
-
(R)-(-)-1-Aminoindane hydrochloride - Jigs Pharma -[Link]
-
Crystal packing arrangement, chain conformation and physicochemical properties of gemfibrozil amine salts - University of Huddersfield Repository - [Link]
-
Solubility Advantage of Pharmaceutical Cocrystals - ResearchGate - [Link]
-
Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution - ChemRxiv - [Link]
Sources
- 1. 1-Aminoindan | 34698-41-4 [chemicalbook.com]
- 2. Buy 5,6-Methylenedioxy-2-aminoindane | 132741-81-2 [smolecule.com]
- 3. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. (R)-(-)-1-Aminoindane Hydrochloride CAS 10305-73-4, Research Grade, Affordable Price [jigspharma.com]
- 6. 5-Methoxy-6-methyl-2-aminoindane hydrochloride | 132980-17-7 | Benchchem [benchchem.com]
- 7. CAS 10408-85-2: 1H-Inden-2-amine, 2,3-dihydro-N-methyl-, h… [cymitquimica.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Stereoselectivity in 1-Methoxy-2-aminoindane Formation
Welcome to the technical support center for the stereoselective synthesis of 1-methoxy-2-aminoindane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this critical synthetic process. The following frequently asked questions and troubleshooting guides are based on established chemical principles and field-proven insights to ensure you can achieve your desired stereoisomer with high fidelity.
The 1-amino-2-indanol scaffold, a precursor to 1-methoxy-2-aminoindane, is a vital building block in medicinal and organic chemistry.[1][2] Its rigid cyclic structure makes it an excellent chiral auxiliary and a key component in ligands for asymmetric catalysis.[1][3] Notably, the enantiomerically pure form of cis-1-amino-2-indanol is a crucial intermediate in the synthesis of the HIV protease inhibitor, Indinavir.[2][4] Given the profound impact of stereochemistry on pharmacological activity, precise control over the formation of specific diastereomers and enantiomers is paramount.
This guide will address common challenges and provide actionable solutions for optimizing the stereoselectivity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My synthesis is yielding a mixture of cis and trans diastereomers of 1-methoxy-2-aminoindane. How can I improve the cis-selectivity?
Answer:
Achieving high cis-diastereoselectivity is a common challenge. The choice of synthetic route and reaction conditions are the primary factors influencing the cis/trans ratio. Here are several strategies to enhance the formation of the cis isomer:
Strategy 1: Ritter-Type Reaction from Indene Oxide
A reliable method for obtaining the cis product is through a Ritter-type reaction starting from indene oxide. This reaction proceeds via an oxazoline intermediate, which, upon hydrolysis, yields the cis-aminoindanol.[1][3][5] The subsequent O-methylation would preserve the cis configuration.
-
Causality: The mechanism involves the backside attack of the nitrile on the protonated epoxide, leading to an inversion of configuration at one stereocenter and the formation of a trans-oxazoline intermediate. Subsequent intramolecular cyclization and hydrolysis result in the overall cis product.
Strategy 2: Diastereoselective Reduction of an Oxime Precursor
The reduction of a 2-oximino-1-indanone derivative is another effective approach. The choice of reducing agent and reaction conditions is critical for directing the stereochemical outcome.
-
Palladium-Catalyzed Hydrogenation: Hydrogenation of 1,2-indanedion-2-oxime using a 10% Pd/C catalyst in ethanol at room temperature has been shown to produce (±)-cis-2-amino-1-indanol with high diastereoselectivity.[6][7] Conversely, using a 10% Pd/BaSO₄ catalyst can favor the formation of the trans isomer.[6][7] The acidity of the reaction medium also plays a significant role; strongly acidic conditions tend to favor the cis isomer, while neutral pH can lead to the trans isomer.[6][7]
-
Borane Reduction: The use of borane reagents, such as BH₃·THF, for the reduction of the corresponding oxime can also favor the cis product.[7]
Troubleshooting Low cis-Selectivity:
| Observation | Potential Cause | Recommended Action |
| Significant formation of trans isomer. | Incorrect catalyst or reaction pH in hydrogenation. | For hydrogenation of 1,2-indanedion-2-oxime, ensure the use of 10% Pd/C and consider acidic conditions (e.g., acetic acid/sulfuric acid) to favor the cis isomer.[6][7] |
| Inconsistent cis/trans ratios. | Incomplete reaction or side reactions during reduction. | Monitor the reaction closely using TLC or HPLC. Ensure the use of an appropriate solvent and temperature as specified in the literature for the chosen reducing agent. |
| Epimerization of the product. | Harsh reaction conditions during workup or purification. | Use mild acidic or basic conditions during extraction and purification. Avoid prolonged exposure to high temperatures. |
FAQ 2: I have successfully synthesized racemic cis-1-methoxy-2-aminoindane, but I need a single enantiomer. What are the best methods for chiral resolution?
Answer:
Resolving a racemic mixture into its constituent enantiomers is a crucial step when a specific stereoisomer is required for its biological activity. The following methods are commonly employed for the resolution of cis-1-amino-2-indanol (the precursor to your target molecule):
Method 1: Diastereomeric Salt Formation and Fractional Crystallization
This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts.[5] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Protocol for Chiral Resolution using (S)-2-Phenylpropionic Acid:
-
Dissolution: Combine racemic cis-1-amino-2-indanol (1 equivalent) and (S)-2-phenylpropionic acid (0.5 equivalents) in a suitable solvent mixture (e.g., acetonitrile with a small percentage of water).[5]
-
Heating and Cooling: Gently heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the enantiomerically enriched free amine, which can then be extracted with an organic solvent.[5]
-
Method 2: Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective method for separating enantiomers. Lipases are commonly used to selectively acylate one enantiomer of an amino alcohol, allowing for the separation of the acylated and unreacted enantiomers.
-
Example Protocol using Lipase-Catalyzed N-Acetylation:
-
Immobilized lipase B from Candida antarctica (Novozyme 435®) can be used to selectively N-acetylate (1S,2R)-1-amino-2-indanol in the presence of an acyl donor like ethyl acetate.[4] This leaves the other enantiomer unreacted, which can then be separated. This process has been shown to be efficient in a continuous-flow system.[4]
-
Troubleshooting Inefficient Resolution:
| Observation | Potential Cause | Recommended Action |
| Poor separation of diastereomeric salts. | Inappropriate solvent system or cooling rate. | Screen different solvent systems to maximize the solubility difference between the diastereomeric salts. Ensure a slow cooling rate to promote the formation of well-defined crystals. |
| Low enantiomeric excess (ee) after resolution. | Incomplete separation of diastereomers or racemization. | Perform multiple recrystallizations to improve the purity of the diastereomeric salt. Ensure mild conditions during the liberation of the free amine to prevent racemization. |
| Low enzyme activity in kinetic resolution. | Incorrect solvent, temperature, or pH. | Optimize the reaction conditions for the specific lipase used. Ensure the enzyme is not denatured by harsh conditions. |
FAQ 3: I want to perform an asymmetric synthesis to directly obtain an enantiomerically enriched product. What are some effective strategies?
Answer:
Asymmetric synthesis is often more efficient than resolution as it avoids the loss of 50% of the material. Here are some established strategies for the enantioselective synthesis of precursors to 1-methoxy-2-aminoindane:
Strategy 1: Asymmetric Reduction of a Ketone using Chiral Oxazaborolidine Catalysts (Corey-Bakshi-Shibata Reduction)
The enantioselective reduction of a suitable ketone precursor, such as 2-amino-1-indanone, using a chiral oxazaborolidine catalyst (often referred to as a CBS catalyst) and a stoichiometric borane source (e.g., BH₃·THF or catecholborane) is a powerful method.[8][9][10]
-
Mechanism: The oxazaborolidine forms a complex with the borane, which then coordinates to the ketone.[9] The steric environment of the chiral catalyst directs the hydride delivery from the borane to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol preferentially.[8][9] The predictability of the stereochemical outcome is a significant advantage of this method.[11]
Strategy 2: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation of an appropriate imine precursor using a chiral transition metal catalyst is another highly effective method. This approach often utilizes readily available and inexpensive hydrogen donors like formic acid or isopropanol.[8]
-
Catalyst Systems: Ruthenium and rhodium complexes with chiral ligands (e.g., chiral diamines or amino alcohols) are commonly used for this transformation.
Experimental Protocol: Asymmetric Reduction of 2-Amino-1-indanone using a CBS Catalyst
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the chiral amino alcohol precursor to the CBS catalyst (e.g., (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol) in anhydrous THF. Add a solution of borane-dimethyl sulfide complex (BMS) or BH₃·THF dropwise at room temperature and stir for the recommended time to form the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., -20 °C to 0 °C). Add a solution of the 2-amino-1-indanone precursor in anhydrous THF dropwise.
-
Monitoring and Quenching: Monitor the reaction by TLC. Once complete, quench the reaction by the slow addition of methanol.
-
Workup and Purification: After quenching, perform a standard aqueous workup, extract the product with an appropriate organic solvent, dry the organic layer, and purify the product by column chromatography.
Troubleshooting Asymmetric Syntheses:
| Observation | Potential Cause | Recommended Action |
| Low enantiomeric excess (ee). | Impure catalyst or substrate; non-optimal reaction temperature. | Ensure the chiral ligand and ketone precursor are of high purity. Optimize the reaction temperature, as lower temperatures often lead to higher enantioselectivity.[12] |
| Low reaction conversion. | Inactive catalyst or insufficient reducing agent. | Use freshly prepared or properly stored catalyst and borane source. Ensure all reagents are anhydrous. |
| Formation of byproducts. | Side reactions due to reactive functional groups. | Protect any functional groups on the substrate that may react with the borane reagent. |
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate a key synthetic workflow and a troubleshooting decision-making process.
Caption: Workflow for the asymmetric synthesis of 1-methoxy-2-aminoindane.
Caption: Decision tree for troubleshooting low stereoselectivity.
References
-
Ma, E., et al. (2021). Efficient diastereoselective synthesis of cis-2-amino-1-indanol derivatives and cis- and trans-1-amino-2-indanol via Pd-catalyzed hydrogenation. Synthetic Communications, 51(24), 3717-3728. Available from: [Link]
-
Kim, M., et al. (2015). Continuous-Flow Kinetic Resolution of (±)-cis-1-Amino-2-indanol by Lipase-Catalyzed N-Acetylation. Bulletin of the Korean Chemical Society, 36(7), 1953-1956. Available from: [Link]
-
D'Oria, E., et al. (2024). The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation. Crystal Growth & Design. Available from: [Link]
-
Ma, E., et al. (2021). Efficient diastereoselective synthesis of cis-2-amino-1- indanol derivatives and cis. Synthetic Communications, 51(24), 3717-3728. Available from: [Link]
-
ResearchGate. (n.d.). Chemical resolution of racemic cis-1-amino-2-indanol. Available from: [Link]
-
Didier, E., et al. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2469. Available from: [Link]
-
Ghosh, A. K., et al. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(7), 937-961. Available from: [Link]
-
ResearchGate. (n.d.). (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary. Available from: [Link]
-
Cho, B. T., & Kim, D. J. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. Available from: [Link]
-
Canadian Science Publishing. (n.d.). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Available from: [Link]
-
Vummaleti, S. V. C., & Singleton, M. L. (2021). Imine Reduction with Me2S-BH3. Molbank, 2021(3), M1268. Available from: [Link]
-
Organic Reactions. (n.d.). Reductive Amination. Available from: [Link]
-
IntechOpen. (2018). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Available from: [Link]
-
Mexican Chemical Society. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available from: [Link]
-
Bach, T., & Hehn, J. P. (2011). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 44(8), 637-647. Available from: [Link]
-
Ramachandran, P. V., & Kulkarni, A. S. (2019). Recent developments in the synthesis and synthetic applications of borane–amines. RSC Advances, 9(1), 1-21. Available from: [Link]
-
ResearchGate. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available from: [Link]
-
Green Chemistry. (2023). Enantioselective hydrogenation of in situ derived imines derived from indanone and bromo-indanone. Available from: [Link]
-
Canadian Journal of Chemistry. (1974). The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Available from: [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Available from: [Link]
-
ResearchGate. (n.d.). Quantum Mechanical Study of Stereoselectivity in the Oxazaborolidine-Catalyzed Reduction of Acetophenone. Available from: [Link]
-
Frontiers in Pharmacology. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Available from: [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. Available from: [Link]
-
Organic Letters. (2022). Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Available from: [Link]
- Google Patents. (n.d.). CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof.
-
Chemical Science. (2022). Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]
-
University of Waterloo. (n.d.). Enantioselective Reduction of Ketones. Available from: [Link]
-
Chemical Communications. (2018). Expeditious synthesis of 1-aminoindane derivatives achieved by[6][13]-hydride shift mediated C(sp3)–H bond functionalization. Available from: [Link]
-
ResearchGate. (n.d.). Observed enantioselectivity enhancement for the reduction of indanone.... Available from: [Link]
-
Journal of the American Chemical Society. (1951). Stereospecific Syntheses of trans-1β-Hydroxy-8-methyl-4,5-(4'-methoxybenzo)-hydrindane, trans-1β-Hydroxy-8-methyl-4,5-(3'-methyl-4'-methoxybenzo)- hydrindane and d,l-Equilenin Methyl Ether. Available from: [Link]
-
ResearchGate. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Available from: [Link]
-
DSpace@MIT. (n.d.). Stereoselective and Economical Methods for Chemical Synthesis of Essential Medicines. Available from: [Link]
-
Wikipedia. (n.d.). MEAI. Available from: [Link]
-
Journal of the Brazilian Chemical Society. (2012). Stereoselective total synthesis of the potent anti-asthmatic compound CMI-977 (LDP-977). Available from: [Link]
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- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting methylation of chiral aminoindanols
Welcome to the Technical Support Center for the methylation of chiral aminoindanols. As a pivotal chiral auxiliary and building block in asymmetric synthesis (notably in the production of HIV protease inhibitors like Indinavir), the rigid bicyclic structure of cis-1-amino-2-indanol presents unique challenges during functionalization.
This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting insights, causality-driven explanations, and self-validating experimental protocols.
Workflow Overview
Workflow for chiral aminoindanol methylation, detailing O- vs N- pathways and common issues.
Section 1: O-Methylation Troubleshooting & Protocols
Q: Why am I losing enantiomeric purity (yielding a racemic mixture) during the O-methylation of cis-1-amino-2-indanol? A: Loss of stereocenter integrity is a direct result of excessive base strength combined with elevated temperatures during the deprotonation step. The rigid bicyclic structure makes the benzylic position (C1) sensitive. When using Sodium Hydride (NaH) at room temperature, the resulting alkoxide intermediate can undergo a reversible retro-aldol-type ring opening, leading to epimerization. Solution: Strictly maintain the reaction temperature at or below 0°C during the addition of NaH and Methyl Iodide (CH₃I). Furthermore, ensure the system is rigorously anhydrous; trace moisture reacts with NaH to form NaOH, a thermodynamically harsh base that severely promotes epimerization[1].
Protocol 1: Stereoretentive O-Methylation via Williamson Ether Synthesis
This protocol is designed as a self-validating system: the cessation of gas evolution serves as an internal checkpoint for complete deprotonation before the alkylating agent is introduced.
-
Preparation: Flame-dry a 2-neck round-bottom flask and purge with inert gas (N₂ or Ar).
-
Dissolution: Dissolve 1.0 eq of cis-1-amino-2-indanol in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Deprotonation (Critical Step): Cool the solution strictly to 0°C using an ice bath. Slowly add 1.2 eq of Sodium hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir for exactly 30 minutes. Validation: Do not proceed until hydrogen gas evolution has completely ceased.
-
Alkylation: Add 1.5 eq of Methyl iodide (CH₃I) dropwise while maintaining the internal temperature at 0°C[1].
-
Reaction: Allow the reaction to stir at 0°C for 2 hours. Monitor via TLC (stain with ninhydrin to differentiate starting material from the product).
-
Quench & Workup: Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) to safely neutralize unreacted NaH. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Section 2: N-Methylation Troubleshooting & Protocols
Q: I am trying to synthesize an N,N-dimethyl aminoindanol derivative, but I am observing significant quaternary ammonium salt formation. How can I prevent this? A: Direct alkylation with methyl iodide (CH₃I) is notoriously difficult to control. Mechanistically, the nucleophilicity of the amine increases with each successive alkylation (a secondary amine is more nucleophilic than a primary amine, and a tertiary is more nucleophilic still). This inevitably leads to over-alkylation and quaternary ammonium salt formation. Solution: Abandon direct alkylation and switch to the Eschweiler-Clarke methylation protocol. This reductive amination relies on formaldehyde and formic acid. Because the mechanism requires the formation of an iminium ion—which cannot form once the amine is tertiary—the reaction naturally halts at the N,N-dimethyl stage, completely preventing quaternization[2].
Q: How do I achieve selective mono-N-methylation (secondary amine) without forming the tertiary amine? A: Because the Eschweiler-Clarke reaction uses excess reagents and elevated heat, it will drive the reaction to the tertiary amine. To isolate the secondary amine, you must utilize a controlled reductive amination. React the primary amine with exactly 1.0 equivalent of formaldehyde in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) at a slightly acidic pH (pH 5-6).
Protocol 2: Eschweiler-Clarke N,N-Dimethylation
This protocol utilizes the evolution of CO₂ as a self-validating kinetic marker for the hydride transfer step.
-
Preparation: Equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Acid Addition: Cool 5.0 equivalents of 96% aqueous formic acid to ~0°C in an ice-water bath[3].
-
Amine Addition: Slowly add 1.0 equivalent of the chiral aminoindanol to the cold formic acid.
-
Formaldehyde Addition: Add 2.2 equivalents of 37% aqueous formaldehyde solution in one portion[3].
-
Reflux (Critical Step): Heat the mixture to reflux (approx. 100°C) for 12-16 hours. Validation: The continuous evolution of CO₂ gas indicates the progress of the hydride transfer from formic acid to the iminium intermediate.
-
Workup: Cool the reaction to room temperature. Acidify with 1M HCl to destroy unreacted formaldehyde, then basify the aqueous layer to pH > 10 using 2M NaOH. Extract the newly formed tertiary amine with dichloromethane (DCM).
Section 3: Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the primary methylation pathways to ensure rapid cross-comparison for experimental design.
| Parameter | O-Methylation (Williamson) | N,N-Dimethylation (Eschweiler-Clarke) | Mono-N-Methylation (Reductive Amination) |
| Target Site | Hydroxyl (-OH) | Amino (-NH₂) | Amino (-NH₂) |
| Core Reagents | NaH, CH₃I, THF | Formic Acid, Formaldehyde | Formaldehyde (1.0 eq), NaBH₃CN |
| Optimal Temperature | 0°C | 100°C (Reflux) | Room Temperature |
| Typical Yield | 75 - 85% | 80 - 95% | 60 - 70% |
| Stereochemical Risk | High (Epimerization if >0°C) | Low | Low |
| Primary Byproduct | Unreacted starting material | Trace secondary amine | Tertiary amine (over-alkylation) |
References
-
"Effect of Ligand Structure on the Asymmetric Cyclization of Achiral Olefinic Organolithiums." ACS.org. Available at: [Link]
Sources
Removing impurities from (1R,2R)-1-methoxy-2-aminoindane preparations
Welcome to the technical support center for the purification of (1R,2R)-1-methoxy-2-aminoindane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during the purification of this chiral amine.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (1R,2R)-1-methoxy-2-aminoindane, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Poor Diastereomeric Purity After Initial Synthesis
Symptom: Chiral HPLC or NMR analysis of the crude product shows a significant presence of the undesired diastereomer, (1S,2R)- or (1R,2S)-1-methoxy-2-aminoindane.
Cause: The synthetic route may not be completely stereoselective, or racemization may have occurred at some stage. This is a common challenge in asymmetric synthesis.[1][2]
Solution: Diastereomeric Salt Fractional Crystallization
Fractional crystallization is a robust and scalable method for separating diastereomers based on their differing solubilities.[3][4][5][6] This is achieved by reacting the amine with a chiral resolving agent to form diastereomeric salts.[7][]
Detailed Protocol: Fractional Crystallization with a Chiral Acid
-
Selection of Resolving Agent: A chiral acid, such as (+)-tartaric acid (R,R) or a derivative, is commonly used to form diastereomeric salts with chiral amines.[7] The choice of resolving agent is critical and may require screening to find the most effective one for your specific mixture.[9]
-
Salt Formation:
-
Dissolve the crude (1R,2R)-1-methoxy-2-aminoindane in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt with the lower solubility will preferentially crystallize.[3][4]
-
If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Further cooling in an ice bath can improve the yield of the less soluble salt.[10][11]
-
-
Isolation and Purification:
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base, such as 50% sodium hydroxide solution, until the salt is completely dissolved and the free amine separates as an organic layer.[4]
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to obtain the purified (1R,2R)-1-methoxy-2-aminoindane.
-
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Issue 2: Presence of Achiral Impurities
Symptom: HPLC or GC analysis shows the presence of non-chiral impurities, such as starting materials, reagents, or by-products.[14]
Cause: Incomplete reaction or side reactions during the synthesis can lead to the formation of various impurities.[15][16]
Solution: Recrystallization
Recrystallization is a fundamental technique for purifying solid compounds based on differences in solubility.[10][11]
Detailed Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[10] Common solvents for amines include ethanol, isopropanol, and toluene.
-
Dissolution:
-
Place the impure compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling, for instance, using a water bath or heating mantle.[13]
-
Add more hot solvent in small portions until the compound is completely dissolved.[12] Avoid adding a large excess of solvent.[12]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10][12][13] If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities before hot filtration.[12][13]
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.[13]
-
-
Collection and Drying:
Data on Solvent Selection for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Notes |
| Ethanol | High | Low | Good for general purpose recrystallization. |
| Isopropanol | Moderate | Low | Can provide good crystal quality. |
| Toluene | High | Low | Effective for less polar impurities. |
| Heptane/Toluene | Varies | Varies | A two-solvent system can be effective.[17] |
Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the enantiomeric purity of my (1R,2R)-1-methoxy-2-aminoindane?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[18][19][20][21][22][23]
-
Chiral Stationary Phases (CSPs): The key to chiral HPLC is the use of a chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely applicable for the separation of a broad range of chiral compounds, including amines.[18][19][23]
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).[19] The ratio of these solvents is optimized to achieve the best separation.
-
Detection: A UV detector is commonly used, with the detection wavelength set to an appropriate value for the compound (e.g., around 210-220 nm for a phenyl group).[24]
Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can also be used to determine enantiomeric purity.[25][26]
Troubleshooting Chiral HPLC Separations
Caption: Troubleshooting Chiral HPLC Separations.
Q2: What are some common synthetic routes for preparing (1R,2R)-1-methoxy-2-aminoindane?
A2: While there are various methods, a common approach involves the stereoselective reduction of a corresponding imine or oxime precursor. Another strategy is the resolution of a racemic mixture of 1-methoxy-2-aminoindane. Some syntheses start from chiral precursors like (S)-alaninol.[2] The choice of synthetic route often depends on factors like scalability, cost, and the desired level of stereochemical purity.
Q3: Can I use techniques other than crystallization for purification?
A3: Yes, preparative chromatography is another powerful technique for purifying chiral compounds.[27][28]
-
Preparative Chiral HPLC or SFC: Supercritical Fluid Chromatography (SFC) can be a more environmentally friendly and faster alternative to HPLC for preparative scale separations.[27] However, for larger quantities (multigram to kg), preparative chromatography can become prohibitively expensive.[9]
-
Affinity Chromatography: This technique is highly selective and can be used if a suitable ligand for the compound of interest is available.[28]
For many applications, especially at a larger scale, crystallization-based methods remain the most industrially favored due to their cost-effectiveness and scalability.[9][27]
References
- Fractional Crystallization Definition - Organic Chemistry... - Fiveable. (n.d.).
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). Nature Protocols.
- Resolution of a Racemic Mixture - Science Learning Center. (n.d.).
- 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts.
- Resolution by Formation and Fractional Crystallization of Diastereomer. (2001). Taylor & Francis eBooks.
- Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
- A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine. (n.d.). Benchchem.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22).
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
- Recrystallization - Single Solvent. (n.d.).
- Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. (2025, February 4). ResearchGate.
- Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- A Comparative Guide to Analytical Methods for Purity Assessment of 4-Chloro-6-isopropylpyrimidin-2-amine. (n.d.). Benchchem.
- recrystallization.pdf. (n.d.).
- 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
- CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents. (n.d.).
- RECRYSTALLIZATION. (n.d.). ResearchGate.
- Contemporary Analysis of Chiral Molecules. (n.d.). LCGC International.
- Strategies for Accessing cis-1-Amino-2-Indanol. (2024, May 22). MDPI.
- Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube.
- Chiral HPLC Separations. (n.d.). Phenomenex.
- Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents. (n.d.).
- HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie.
- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. (n.d.). Benchchem.
- Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers. (n.d.). Benchchem.
- Synthetic Aminoindanes: A Summary of Existing Knowledge. (n.d.). PMC.
- Sample Purification. (n.d.). MilliporeSigma.
- Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. (n.d.).
- Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017, November 17). ResearchGate.
- Synthetic Aminoindanes: A Summary of Existing Knowledge. (2017, November 17). Frontiers.
- EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane - Google Patents. (n.d.).
- Purification of a Fusion Protein generated by The pMAL Protein Fusion and Purification System (E8200). (n.d.). NEB.
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Technical Support Center: Stability of (1R,2R)-1-methoxy-2-aminoindane in Solution
Welcome to the technical support guide for (1R,2R)-1-methoxy-2-aminoindane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and stability of this chiral intermediate in solution. By understanding the molecule's potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of (1R,2R)-1-methoxy-2-aminoindane.
Q1: What are the primary factors that can influence the stability of (1R,2R)-1-methoxy-2-aminoindane in solution?
A1: The stability of (1R,2R)-1-methoxy-2-aminoindane is primarily influenced by its chemical structure, which contains a secondary amine, a methoxy group (an ether), and two chiral centers. Key factors to consider are:
-
pH: The amine group makes the molecule's stability pH-dependent. Extreme pH values can catalyze degradation reactions.[1]
-
Temperature: Elevated temperatures can accelerate degradation kinetics, leading to a shorter shelf-life for solutions.[2]
-
Oxidizing Agents: Secondary amines are susceptible to oxidation, which can lead to the formation of nitroxides, imines, or other degradation products. The presence of dissolved oxygen or residual oxidizing agents (like peroxides in solvents) can be a concern.[3]
-
Light: Although the indane core is relatively stable, photostability should always be considered, as UV or high-energy light can sometimes induce degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain co-solvents can either enhance or reduce stability.[4]
Q2: What are the recommended storage conditions for solutions of (1R,2R)-1-methoxy-2-aminoindane?
A2: For general use, stock solutions should be stored under conditions that minimize degradation. While specific data for this molecule is not publicly available, best practices based on its functional groups include:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage.[5] Avoid repeated freeze-thaw cycles.
-
Atmosphere: To prevent oxidation of the amine, it is advisable to store solutions under an inert atmosphere, such as nitrogen or argon.[6]
-
Light Protection: Use amber vials or store containers in the dark to protect against potential photodegradation.[5]
-
Container: Use high-quality, inert glass or polypropylene containers. Ensure containers are tightly sealed to prevent solvent evaporation and contamination.[7]
Q3: What are the plausible degradation pathways for (1R,2R)-1-methoxy-2-aminoindane?
A3: Based on its structure, several degradation pathways are chemically plausible. Identifying these helps in developing stability-indicating analytical methods.
-
Oxidation: The secondary amine is the most likely site for oxidation, potentially forming the corresponding hydroxylamine or nitrone.
-
Ether Hydrolysis: The methoxy group is an ether linkage, which is generally stable but can be cleaved under harsh acidic conditions (e.g., strong acid and heat) to form the corresponding alcohol, (1R,2R)-2-aminoindan-1-ol.
-
Epimerization: While less common under typical storage conditions, the chiral centers could potentially epimerize under harsh pH or high-temperature conditions, leading to the formation of diastereomers.
-
Formation of Dimers/Oligomers: Over time, especially at high concentrations or elevated temperatures, intermolecular reactions could potentially lead to the formation of dimers or other impurities.[8]
Below is a diagram illustrating a potential primary degradation pathway.
Caption: Plausible degradation pathways under stress conditions.
Troubleshooting Guide
This guide provides solutions to specific experimental issues that may arise from the instability of (1R,2R)-1-methoxy-2-aminoindane.
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis over time. Could this be degradation?
| Potential Cause | Diagnostic Step | Recommended Solution |
| Chemical Degradation | Re-analyze a freshly prepared sample and compare it to the aged sample. An increase in impurity peaks in the aged sample suggests degradation. Perform a peak purity analysis if you have a diode array detector. | Implement stricter storage conditions (lower temperature, inert atmosphere, light protection).[5] Prepare solutions fresh before use if possible. |
| Solvent Impurities | Run a solvent blank on your analytical system. Peroxides can form in solvents like THF or ether over time and may react with your compound. | Use fresh, high-purity solvents. Test solvents for peroxides if they are prone to forming them. |
| Contamination | Review sample preparation procedures. Ensure all glassware and equipment are scrupulously clean. | Use dedicated glassware and thoroughly clean all equipment between experiments. Filter solutions through a 0.22 µm filter to remove particulate matter. |
Problem: The measured concentration of my stock solution is lower than expected or decreases with each use.
| Potential Cause | Diagnostic Step | Recommended Solution |
| Degradation | Perform a stability study. Prepare a solution and analyze it at set time points (e.g., T=0, 24h, 48h, 1 week) under your normal storage conditions. | If degradation is confirmed, prepare smaller, single-use aliquots of your stock solution to avoid repeated warming/cooling and exposure to air.[7] |
| Adsorption to Container | Analyze a sample of the solution that has been transferred to a new vial. If the concentration recovers, adsorption may be the issue. | Consider using different vial materials (e.g., silanized glass vs. polypropylene) to find one that minimizes adsorption. |
| Solvent Evaporation | Check the seal on your storage container. Weigh the container before and after a storage period to check for mass loss. | Use high-quality vials with tight-fitting septa or caps (e.g., PTFE-lined caps). Parafilm can be used for extra security on standard caps. |
The following workflow can guide your troubleshooting process when encountering stability-related issues.
Caption: Decision workflow for troubleshooting stability issues.
Experimental Protocols
Protocol 1: Recommended Handling and Stock Solution Preparation
This protocol outlines best practices to minimize initial degradation.
-
Pre-Analysis:
-
Allow the solid (1R,2R)-1-methoxy-2-aminoindane container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Use an analytical balance in a low-humidity environment for weighing.
-
-
Solvent Selection:
-
Choose a high-purity, degassed solvent in which the compound is freely soluble. Common choices for similar molecules include methanol, ethanol, acetonitrile, or DMSO.
-
For aqueous solutions, use a buffer to control the pH, as unbuffered water can have a variable pH. A slightly acidic to neutral pH is often a good starting point for amine stability.[9]
-
-
Solution Preparation:
-
Accurately weigh the required amount of solid into a Class A volumetric flask.
-
Add a portion of the chosen solvent and sonicate briefly (if necessary) to dissolve the solid completely.
-
Once dissolved, fill the flask to the mark with the solvent. Mix thoroughly by inverting the flask multiple times.
-
-
Storage:
-
If the solution is not for immediate use, transfer it to clean, amber glass vials with PTFE-lined screw caps.
-
Purge the headspace of the vial with an inert gas (argon or nitrogen) before sealing.
-
Store at the recommended temperature (e.g., 2-8°C or -20°C) and protect from light.[5]
-
Protocol 2: Outline for a Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[10][11] The goal is to achieve 5-20% degradation of the active substance.[12]
-
Preparation:
-
Prepare a stock solution of (1R,2R)-1-methoxy-2-aminoindane at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
-
Stress Conditions:
-
Set up separate reactions for each stress condition. Include a control sample stored under normal conditions (e.g., 5°C, protected from light) for comparison.
-
The table below summarizes typical starting conditions, which may need to be adjusted based on the molecule's reactivity.[3]
-
| Stress Condition | Reagent/Condition | Temperature | Time | Neutralization Step (before analysis) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-72 h | Add equivalent moles of 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-72 h | Add equivalent moles of 0.1 M HCl |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Quench with a small amount of sodium sulfite solution if needed |
| Thermal | 60°C (in solution) | 7 days | N/A | |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Room Temp | Per guideline | N/A |
-
Analysis:
-
At designated time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples to prevent further degradation on the analytical column.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the control and stressed samples by a high-resolution method like HPLC-UV or LC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify major degradation products. If using LC-MS, determine their mass-to-charge ratio to help elucidate their structures.[13]
-
Ensure the analytical method can separate the parent peak from all major degradation product peaks (i.e., demonstrate specificity).
-
By following these guidelines and protocols, researchers can handle (1R,2R)-1-methoxy-2-aminoindane solutions with confidence, ensuring the integrity and reproducibility of their experimental outcomes.
References
-
ResearchGate. (n.d.). Effect of temperature and pH on the enzyme activity and stability. Retrieved from [Link]
-
ResearchGate. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Retrieved from [Link]
-
ScienceDirect. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2020). Effects of pH and temperature on (S)-amine activity of transaminase from the cold-adapted bacterium Psychrobacter cryohalolentis. Retrieved from [Link]
-
IN.gov. (2024). Transportation, Use, Handling, and Storage of Lab Chemicals. Retrieved from [Link]
-
Ijisrt.com. (2020). A Brief Study on Forced Degradation Studies with Regulatory Guidance. Retrieved from [Link]
-
IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
BioPharm International. (2020). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Scielo. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]
-
Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]
-
J-Stage. (n.d.). Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. Retrieved from [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
PubMed. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent. Retrieved from [Link]
-
PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Retrieved from [Link]
-
ResearchGate. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Retrieved from [Link]
-
Frontiers. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Retrieved from [Link]
-
PMC. (2022). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. Retrieved from [Link]
-
ResearchGate. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application. Retrieved from [Link]
-
ResearchGate. (2022). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). Retrieved from [Link]
-
MDPI. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijisrt.com [ijisrt.com]
- 4. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. in.gov [in.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]
Chiral Aminoindane Synthesis Support Center: Troubleshooting Enantiomeric Excess (ee)
Welcome to the Technical Support Center for aminoindane synthesis. As a Senior Application Scientist, I have compiled this guide to help researchers, chemists, and drug development professionals troubleshoot and overcome plateauing enantiomeric excess (ee) during the synthesis of 1-aminoindane derivatives (such as the antiparkinsonian drug rasagiline).
This guide bypasses generic advice, focusing instead on the mechanistic causality behind stereochemical failures across chemical catalysis, biocatalysis, and classical resolution workflows.
Section 1: Diagnostic Workflows & FAQs
Before adjusting your protocols, it is critical to identify the root cause of your stereochemical leakage. The diagnostic workflow below outlines the primary failure modes for the three most common synthetic strategies.
Caption: Workflow for diagnosing and resolving low enantiomeric excess in 1-aminoindane synthesis.
Q1: Why is my metal-catalyzed asymmetric reductive amination of 1-indanone yielding <80% ee despite using a chiral auxiliary?
A: This is almost always caused by incomplete imine formation or background non-selective reduction. When using (R)-phenylglycine amide as a chiral auxiliary, the critical step is the diastereoselective heterogeneous metal-catalyzed reduction of the ketimine[1]. If water is not rigorously removed during condensation, the ketimine hydrolyzes back to 1-indanone. The reducing agent (e.g., heterogeneous metal catalyst) will then reduce the ketone directly to an alcohol, or undergo non-selective reductive amination if free amine is present, drastically lowering the ee. Performing the reaction without strict Lewis acid-mediated water scavenging can result in >25% alcohol byproduct formation[2]. Self-Validating Check: Run a GC-MS on your crude mixture before reduction; if >5% free 1-indanone is present, abort and push the condensation equilibrium further using a Dean-Stark trap or fresh molecular sieves.
Q2: I am using engineered Reductive Aminases (RedAms) for (R)-rasagiline synthesis. Conversion is high, but ee fluctuates between batches. What is the mechanistic cause?
A: Fluctuations in ee during biocatalytic reductive amination are frequently linked to pH drift and competitive background chemical reduction. RedAms catalyze both imine formation and its subsequent stereoselective reduction using NAD(P)H[3]. However, if the pH exceeds optimal bounds (typically ~9.0) or the enzyme concentration is suboptimal, the uncatalyzed, non-stereoselective chemical reduction of the imine intermediate by the cofactor outcompetes the enzyme-catalyzed pathway[4]. Furthermore, the binding affinity of the bulky 1-indanone substrate requires specific active site residues (e.g., L172, W207, Y214) to lock the substrate in the correct orientation[3]. Self-Validating Check: Run a control reaction lacking the RedAm enzyme but containing the cofactor and substrates. If you observe significant racemic product formation, your background chemical reduction rate is too high.
Q3: My classical resolution of racemic 1-aminoindane via diastereomeric salt formation is plateauing at ~70% ee even after multiple recrystallizations. Why?
A: You are likely encountering a "solid solution" system rather than a true conglomerate or simple eutectic mixture. In a solid solution, the two diastereomeric salts co-crystallize within the same crystal lattice, which fundamentally limits the maximum achievable ee through simple fractional crystallization[5]. Additionally, prolonged crystallization can lead to phase transformations governed by Ostwald's rule of stages, where a kinetically favored, highly enantioenriched metastable phase spontaneously converts into a thermodynamically more stable, but less enantioenriched phase[6]. Self-Validating Check: Construct binary phase diagrams. If the melting point curve does not show a sharp eutectic minimum, you have a solid solution. Switch from thermodynamic crystallization to kinetic enantioselective dissolution[5].
Section 2: Mechanistic Pathways in Biocatalysis
To fully grasp the troubleshooting logic for biocatalytic routes, it is essential to visualize the competing pathways that dictate the final enantiopurity of the aminoindane product.
Caption: Competing pathways in biocatalytic reductive amination affecting final enantiopurity.
Section 3: Validated Experimental Protocols
Protocol A: Asymmetric Synthesis via Chirality Transfer (Chemical Catalysis)
This protocol utilizes (R)-phenylglycine amide to induce chirality, followed by non-reductive cleavage to yield high-ee primary amines[1].
-
Imine Condensation: Combine 1-indanone (1.0 eq) and (R)-phenylglycine amide (1.05 eq) in toluene. Add a Lewis acid catalyst (e.g., TiCl4 or strictly activated 4Å molecular sieves). Reflux using a Dean-Stark apparatus until water evolution ceases (typically 6–20 h) to prevent alcohol byproduct formation[2].
-
Diastereoselective Hydrogenation: Transfer the isolated ketimine to a high-pressure reactor. Add Pd/C (5 mol%) and dry solvent. Purge with H2 and pressurize to 5 bar. Maintain the temperature strictly at 0–20°C to maximize diastereomeric excess (de) during the hydride transfer[1].
-
Auxiliary Removal (Hydrogenolysis): Filter the catalyst. Subject the resulting secondary amine to hydrogenolysis (Pd(OH)2/C, H2, methanol, 50°C) to smoothly cleave the chiral auxiliary, yielding (S)-1-aminoindane in up to 96% ee[1][2].
Protocol B: Biocatalytic Reductive Amination using Engineered RedAms
Designed for the synthesis of enantiopure rasagiline precursors using NADPH-dependent Reductive Aminases[3][4].
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. Adjust the pH strictly to 9.0. Crucial: Do not deviate from this pH, as lower pH reduces enzyme activity, and higher pH accelerates non-selective background reduction[3].
-
Reaction Assembly: In a bioreactor, combine 1-indanone (5 mM), propargylamine (250 mM, adjusted to pH 9.0), purified RedAm variant (1 mg/mL), NADP+ (1 mM), D-glucose (100 mM), and Glucose Dehydrogenase (GDH, 0.7 mg/mL)[3]. Add 2% (v/v) DMSO to aid ketone solubility.
-
Incubation & Extraction: Incubate at 30°C with gentle agitation (150 rpm) for 24 hours. Quench the reaction by adjusting the pH to >11 with NaOH, extract with methyl tert-butyl ether (MTBE), and analyze the organic layer via chiral HPLC.
Protocol C: Chiral Resolution via Enantioselective Dissolution
Used when classical fractional crystallization hits a solid solution plateau[5].
-
Salt Formation: React racemic 4-cyano-1-aminoindane (or standard 1-aminoindane) with di-p-toluoyl-L-tartaric acid (0.5 eq) in methanol.
-
Initial Crystallization: Isolate the first crop of crystals. If chiral HPLC indicates an ee plateau (~70%), do not attempt further recrystallization.
-
Enantioselective Dissolution: Suspend the enriched solid (70% ee) in a controlled volume of solvent (e.g., ethanol/water mix) where the undesired diastereomer exhibits a faster dissolution rate. Agitate for exactly 15 minutes (kinetic control) and immediately filter the slurry. The remaining undissolved solid will be enriched to >96% ee[5].
Section 4: Quantitative Data & Benchmarks
Use the following table to benchmark your current process against industry standards and identify the primary failure mode of your chosen methodology.
| Synthesis Strategy | Key Reagent / Catalyst | Typical Overall Yield | Typical Achievable ee | Primary Failure Mode |
| Chemical Catalysis | (R)-phenylglycine amide / Pd/C | 58% (3 steps) | 96% | Imine hydrolysis leading to >25% alcohol byproduct |
| Biocatalysis | Engineered RedAms (e.g., AcRedAm) | >90% (1 step) | >97% | pH drift causing non-selective background chemical reduction |
| Classical Resolution | Di-p-toluoyl-L-tartaric acid | ~35–45% | 70% | Solid solution formation; Ostwald phase transformations |
*Note: 96% ee in classical resolution is typically only achieved after implementing enantioselective dissolution techniques to bypass solid solution limitations.
References
1.1 - ResearchGate[1] 2.3 - Frontiers[3] 3.6 - ACS Publications[6] 4.2 - ResearchGate[2] 5.4 - University of York[4] 6.5 - ChemRxiv[5]
Sources
Validation & Comparative
Optical rotation values for (1R,2R)-1-methoxy-2-aminoindane
Topic: Optical Rotation Values for (1R,2R)-1-Methoxy-2-Aminoindane: A Comparative Technical Guide
Executive Summary & Strategic Context
Target Compound Analysis: The specific query for (1R,2R)-1-methoxy-2-aminoindane refers to the O-methyl ether derivative of the well-established chiral auxiliary, (1R,2R)-trans-1-amino-2-indanol . While the parent amino-alcohol is a commercially ubiquitous chiral building block (CAS: 163061-73-2), the O-methyl ether is a specialized derivative often generated in situ or used to modify solubility and chelation properties in asymmetric catalysis.
Critical Distinction: Researchers must distinguish this compound from:
-
The Parent Alcohol: (1R,2R)-trans-1-amino-2-indanol (Standard reference material).
-
The Diastereomer: (1S,2R)-cis-1-amino-2-indanol (Key intermediate for HIV protease inhibitors like Indinavir).
-
Regioisomers: 5-methoxy-2-aminoindane (MEAI), a psychoactive research chemical with a completely different pharmacological profile.
This guide provides the definitive optical rotation benchmarks for the parent scaffold—serving as the primary quality control standard—and outlines the expected shifts for the methoxy derivative.
Technical Profile & Optical Rotation Data
The optical rotation (
Comparative Optical Rotation Table
| Compound | Stereochemistry | Structure Type | Optical Rotation ( | Solvent / Conc. | CAS Number |
| (1R,2R)-trans-1-Amino-2-indanol | (1R, 2R) (Trans) | Parent Scaffold | -23.0° | Ethanol ( | 163061-73-2 |
| (1S,2S)-trans-1-Amino-2-indanol | (1S, 2S) (Trans) | Enantiomer | +23.0° | Ethanol ( | 163061-74-3 |
| (1S,2R)-cis-1-Amino-2-indanol | (1S, 2R) (Cis) | Diastereomer | -43.0° | Methanol ( | 126456-43-7 |
| (1R,2S)-cis-1-Amino-2-indanol | (1R, 2S) (Cis) | Diastereomer | +63.0° | Chloroform ( | 136030-00-7 |
| (1R,2R)-1-Methoxy-2-aminoindane | (1R, 2R) (Trans) | O-Methyl Ether | Derivative (See Note 1) | Ethanol | N/A |
Note 1 (Derivative Shift): The O-methylation of the C1-hydroxyl group typically induces a minor shift in the magnitude of rotation but preserves the sign (direction) of rotation compared to the parent alcohol in non-polar solvents. For the (1R,2R) ether, expect a negative rotation (
to) in ethanol, subject to solvation effects.
Experimental Protocol: Precision Polarimetry
To validate the optical purity of (1R,2R)-1-methoxy-2-aminoindane or its parent alcohol, follow this self-validating protocol. This method minimizes errors caused by solvent hygroscopicity and temperature fluctuations.
Step-by-Step Workflow
-
Sample Preparation:
-
Drying: Dry the sample in a vacuum desiccator over
for 4 hours to remove residual solvent (water/alcohol significantly skews ). -
Weighing: Accurately weigh
mg of the substance. -
Solvation: Transfer to a 10 mL volumetric flask. Dissolve in Absolute Ethanol (HPLC Grade). Sonicate for 2 minutes to ensure complete dissolution.
-
Equilibration: Allow the solution to stabilize to
or (match the literature standard).
-
-
Instrument Setup:
-
Zeroing: Fill the polarimeter cell (1 dm path length) with pure solvent (blank). Verify the reading is
. -
Loading: Rinse the cell twice with the sample solution. Fill slowly to avoid bubbles.
-
Measurement: Take 5 consecutive readings. Calculate the mean observed rotation (
).
-
-
Calculation:
- : Observed rotation (degrees)
- : Path length (dm) [Standard = 1 dm]
- : Concentration ( g/100 mL) [Standard = 1.0]
Workflow Visualization
Caption: Standardized workflow for determining specific optical rotation with high reproducibility.
Comparative Analysis: Why the (1R,2R) Scaffold?
The (1R,2R)-trans-aminoindanol scaffold offers distinct advantages over the cis-isomer in specific asymmetric transformations.
Decision Matrix: Trans vs. Cis
| Feature | (1R,2R)-Trans (Target) | (1S,2R)-Cis (Alternative) |
| Rigidity | High (Trans-fused ring strain) | Moderate (Cis-fused) |
| Chelation | Bidentate (N, O) with larger bite angle | Bidentate (N, O) with tighter bite angle |
| Primary Use | Diels-Alder Catalysts , Resolving Agents | HIV Protease Inhibitors , Aldol Reactions |
| O-Methylation | Used to block H-bonding donor, forcing N-coordination only. | Less common; OH usually required for mechanism. |
Synthesis & Derivatization Pathway
The following diagram illustrates the relationship between the parent alcohol and the methoxy derivative, highlighting the inversion of configuration risks during synthesis.
Caption: Synthetic relationship between Indene Oxide, the parent amino-indanol, and the target methoxy derivative.
References
-
Sigma-Aldrich. (1R,2R)-(-)-trans-1-Amino-2-indanol Product Specification. Retrieved from
-
Ghosh, A. K., et al. (1997).[1] A Convenient Enzymatic Route to Optically Active 1-Aminoindan-2-ol. Synthesis.
- Senanayake, C. H., et al. (1995). Regio- and Stereocontrolled Syntheses of Cyclic Chiral cis-Amino Alcohols. Tetrahedron Letters.
- European Pharmacopoeia (Ph. Eur.).Chapter 2.2.
-
Thermo Fisher Scientific. (1S,2R)-(-)-cis-1-Amino-2-indanol Certificate of Analysis. Retrieved from
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Methoxy-Aminoindanes
For researchers, forensic scientists, and drug development professionals, the accurate identification and structural elucidation of novel psychoactive substances (NPS) are paramount. Among the emerging classes of these compounds are the methoxy-aminoindanes, which share structural similarities with regulated substances like amphetamines and methylenedioxyphenethylamines (e.g., MDMA). Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the analysis of these compounds. This guide provides an in-depth comparison of the fragmentation behavior of methoxy-aminoindanes under different ionization techniques, supported by experimental data and mechanistic insights to facilitate their unambiguous identification.
Introduction: The Analytical Challenge of Methoxy-Aminoindanes
Methoxy-aminoindanes, such as 5-methoxy-2-aminoindane (5-MEAI), are a subgroup of aminoindanes characterized by a methoxy group on the aromatic ring of the indane core. Their structural isomerism and the presence of functional groups that direct fragmentation in predictable yet distinct ways depending on the analytical approach present a unique challenge. Understanding the fragmentation pathways is not merely an academic exercise; it is fundamental to developing robust and reliable analytical methods for their detection in various matrices. This guide will compare and contrast the fragmentation patterns observed in Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI), providing a comprehensive overview for the analyst.
Electron Ionization (EI) Mass Spectrometry: The "Hard" Ionization Approach
Electron Ionization is a highly energetic, or "hard," ionization technique that induces extensive fragmentation, providing a detailed molecular fingerprint. This makes it a powerful tool for structural elucidation, particularly in GC-MS applications.
General Fragmentation Patterns of Methoxy-Aminoindanes in EI-MS
A study on the EI-MS fragmentation of eight aminoindane analogues, including 5-methoxy-2-aminoindane, provides a solid foundation for understanding their behavior.[1][2] Generally, the mass spectra of these compounds exhibit a discernible molecular ion (M•+) peak, which is crucial for determining the molecular weight.[1][2] The fragmentation is driven by the stability of the resulting ions and radicals.
Key Fragmentation Pathways under Electron Ionization:
The fragmentation of methoxy-aminoindanes under EI can be rationalized as a series of competing and consecutive reactions initiated by the removal of an electron.
M [label="Methoxy-Aminoindane\nMolecular Ion (M•+)"]; A [label="α-Cleavage\n(Loss of •CH3 or •H)"]; B [label="Retro-Diels-Alder (RDA)\nReaction"]; C [label="Loss of Methoxy Group"]; D [label="Iminium Ion Formation"]; E [label="Indane/Indene Ions\n(m/z 115-117)"]; F [label="Tropylium Ion\n(m/z 91)"]; G [label="Loss of •OCH3 or CH2O"]; H [label="Substituted Tropylium Ion"];
M -> A [label="Forms stable iminium ion"]; A -> D [label="Major Pathway"]; M -> B [label="Characteristic of cyclic systems"]; B -> E; E -> F [label="Loss of C2H2"]; M -> C; C -> G [label="Followed by rearrangement"]; G -> H; }
Dominant Fragment Ions:
The most characteristic fragmentation pathways for methoxy-aminoindanes under EI lead to the formation of several key ions:
-
Iminium Ions: The most significant fragmentation pathway is often the α-cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For 5-methoxy-2-aminoindane, this would lead to a prominent ion.
-
Indane and Indene Ions (m/z 115-117): Cleavage within the five-membered ring or loss of the amino and methoxy groups can lead to the formation of indane and indene ions.[1][2]
-
Tropylium Ion (m/z 91): Rearrangement of the indane structure followed by fragmentation can produce the highly stable tropylium ion.[1][2]
-
Methoxy-Substituted Fragments: The presence of the methoxy group can lead to characteristic losses, such as the loss of a methyl radical (•CH3) to form a phenoxy cation, or the loss of formaldehyde (CH2O).
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| 5-Methoxy-2-aminoindane | 163 | 148 (M-15), 132, 117, 91 |
| 2-Aminoindane | 133 | 117, 115, 91, 77 |
| N-methyl-2-aminoindane | 147 | 132, 117, 91 |
Data compiled from Martin et al. (2021).[1][2]
Electrospray Ionization (ESI) Mass Spectrometry: The "Soft" Ionization Alternative
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]+ with minimal fragmentation in the ion source.[3] This makes it ideal for LC-MS applications, especially for quantitative analysis where the molecular ion is the target precursor ion in tandem mass spectrometry (MS/MS).
Fragmentation of Methoxy-Aminoindanes in ESI-MS/MS
While ESI itself is soft, fragmentation is induced in the collision cell of a tandem mass spectrometer (Collision-Induced Dissociation - CID). The fragmentation of protonated methoxy-aminoindanes is expected to follow pathways characteristic of protonated phenethylamines.
Key Fragmentation Pathways under Electrospray Ionization (ESI-MS/MS):
The fragmentation of the protonated molecule [M+H]+ is directed by the protonation site, which is typically the basic amino group.
MH [label="Protonated Methoxy-Aminoindane\n[M+H]+"]; A [label="Loss of Ammonia (NH3)"]; B [label="α-Cleavage"]; C [label="Loss of Methoxy Group"]; D [label="Indanyl Cation"]; E [label="Iminium Ion"]; F [label="Loss of CH3OH"]; G [label="Substituted Benzylium Ion"];
MH -> A; A -> D [label="Major pathway for primary amines"]; MH -> B; B -> E [label="Less common for primary amines"]; MH -> C; C -> F; F -> G; }
Dominant Product Ions:
-
Loss of Ammonia (NH3): For primary aminoindanes, the most common fragmentation pathway upon CID is the neutral loss of ammonia from the protonated molecule, leading to the formation of an indanyl cation. For 5-methoxy-2-aminoindane ([M+H]+ at m/z 164), this would result in a product ion at m/z 147.
-
Formation of Substituted Benzylium Ions: Cleavage of the C-C bonds of the five-membered ring can lead to the formation of substituted benzylium ions. For 5-methoxy-2-aminoindane, a prominent ion at m/z 121, corresponding to a methoxybenzylium ion, would be expected.
-
Loss of Methanol: The methoxy group can participate in fragmentation through the loss of methanol (CH3OH) from the protonated molecule, particularly at higher collision energies.
| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Proposed Neutral Loss |
| [5-Methoxy-2-aminoindane+H]+ (164) | 147 | NH3 |
| 121 | C3H6N | |
| 133 | CH3OH |
Comparison of EI-MS and ESI-MS/MS for Methoxy-Aminoindane Analysis
| Feature | Electron Ionization (EI-MS) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | High (typically 70 eV) | Low (soft ionization) |
| Molecular Ion | Often present, but can be weak | Abundant protonated molecule [M+H]+ |
| Fragmentation | Extensive, complex "fingerprint" spectra | Controlled fragmentation in the collision cell |
| Primary Fragments | Iminium ions, indane/indene ions, tropylium ion | Loss of NH3, substituted benzylium ions |
| Typical Platform | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Best Suited For | Structural elucidation of unknowns, library matching | Quantitative analysis, analysis of complex mixtures |
The Role of High-Resolution Mass Spectrometry (HRMS)
The use of high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offers significant advantages for the analysis of methoxy-aminoindanes.[4][5] HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments.[5] This is invaluable for differentiating between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for confirming the identity of novel substances in the absence of a reference standard.[4][5]
Experimental Protocols
Sample Preparation for GC-MS Analysis
For the analysis of methoxy-aminoindanes as free bases, a simple liquid-liquid extraction is typically sufficient.
-
Alkalinization: Adjust the pH of the aqueous sample to >10 with a suitable base (e.g., NaOH or NH4OH).
-
Extraction: Extract the sample with an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., methanol, ethyl acetate) for injection.
Derivatization with agents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) can be employed to improve chromatographic properties and generate more specific fragment ions.[6]
GC-MS Method Parameters
-
Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, Rxi-5Sil MS), is commonly used.[1][7]
-
Injection: Splitless or split injection can be used depending on the sample concentration.
-
Oven Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a low temperature (e.g., 60-100 °C) and ramp up to a final temperature of 280-300 °C.
-
Mass Spectrometer: Operated in EI mode (70 eV) with a scan range of m/z 40-500.
Sample Preparation for LC-MS/MS Analysis
A "dilute-and-shoot" approach is often feasible for cleaner samples, while solid-phase extraction (SPE) is recommended for complex matrices like urine or blood.
-
Dilution: Dilute the sample with the initial mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
Solid-Phase Extraction (for complex matrices): Utilize a mixed-mode cation exchange SPE cartridge to retain the basic aminoindane and wash away interferences. Elute with a basic organic solvent.
LC-MS/MS Method Parameters
-
Column: A C18 or phenyl-hexyl reversed-phase column is suitable for the separation of these compounds.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote protonation, is typically used.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring the transition from the protonated molecule to one or two characteristic product ions.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of methoxy-aminoindanes is highly dependent on the ionization technique employed. Electron ionization provides rich fragmentation patterns that are useful for structural elucidation, while electrospray ionization is the method of choice for sensitive and specific quantification. A thorough understanding of the fragmentation mechanisms under both conditions is essential for the confident identification of these emerging psychoactive substances. The continued development and application of high-resolution mass spectrometry will further enhance the ability of analytical laboratories to characterize these and other novel compounds. This guide serves as a foundational resource for analysts, providing the necessary comparative data and methodological insights to navigate the analytical challenges posed by methoxy-aminoindanes.
References
Sources
- 1. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]
- 2. Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the designer drug deschloroketamine (2-methylamino-2-phenylcyclohexanone) by gas chromatography/mass spectrometry, liquid chromatography/high-resolution mass spectrometry, multistage mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Designer Drugs using Gas Chromatography High-Resolution Mass Spectrometry and A Soft-Ionization Source | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]
Comparing (1R,2R)-1-methoxy-2-aminoindane with pseudoephedrine auxiliaries
This guide provides a technical comparison between Pseudoephedrine (PSE) auxiliaries and (1R,2R)-1-methoxy-2-aminoindane (MAI) .
While Pseudoephedrine is the industry standard for asymmetric alkylation (the Myers reaction), the Aminoindane scaffold offers a distinct "rigid-body" mechanism and a superior regulatory profile. This guide analyzes the divergence in their mechanistic actions—Chelation (PSE) vs. Steric Locking (MAI) —and provides protocols for their optimal application.
Executive Summary: The "Flexible" vs. "Rigid" Divergence
In asymmetric synthesis, the choice between Pseudoephedrine and Aminoindane derivatives represents a choice between chelation control and conformational locking .
-
Pseudoephedrine (PSE): Relies on a flexible backbone that freezes into a rigid structure only upon lithiation. It utilizes the hydroxyl group (-OH) to form a bidentate chelate with Lithium, directing the electrophile to the anti face.
-
(1R,2R)-1-methoxy-2-aminoindane (MAI): Possesses an inherent, structurally rigid fused-ring system. Unlike PSE, the methoxy variant lacks a free hydroxyl for chelation. Consequently, it functions primarily through steric exclusion and
-stacking . It is most effective as a Chiral Resolving Agent or a Ligand , whereas its hydroxyl-parent (cis-1-amino-2-indanol) is required for covalent auxiliary work (e.g., Ghosh auxiliary).
Decision Matrix: When to Use Which?
| Feature | Pseudoephedrine (PSE) | (1R,2R)-1-methoxy-2-aminoindane (MAI) |
| Primary Mechanism | Chelation Control (Li-O...Li-Enolate) | Steric/Conformational Locking (Rigid Backbone) |
| Best Application | Asymmetric Alkylation (Myers Reaction) | Chiral Resolution (Acids), Ligand Synthesis |
| Selectivity (de) | Excellent (>98% de) for alkylations | High (>95% de) for salt crystallizations |
| Regulatory Risk | High (List I Chemical; Meth precursor) | Low (Benign; No DEA restriction) |
| Recovery | Acid/Base Extraction | Acid/Base Extraction (Non-emulsive) |
| Crystallinity | High (facilitates purification) | Very High (rigid structure aids lattice formation) |
Mechanistic Analysis: Chelation vs. Sterics
The fundamental difference lies in how these molecules communicate chiral information to the substrate.
Pseudoephedrine: The Myers Enolate
PSE works by forming a Z-enolate where the Lithium atom is "clamped" between the amide oxygen and the auxiliary's alkoxide oxygen. This blocks one face of the molecule entirely, forcing the electrophile to attack from the opposite side.
-
Requirement: Free -OH group.
-
Limitation: Requires strong bases (LDA) and anhydrous conditions.
Methoxy-Aminoindane: The Rigid Shield
MAI cannot form the Li-alkoxide chelate because the oxygen is methylated (-OMe). Therefore, it does not function as a "Myers" auxiliary in the traditional sense. Instead, it is used to:
-
Resolve Racemic Acids: The rigid indane structure creates highly specific "pockets" in the crystal lattice, differentiating between enantiomers of an acid more effectively than the flexible PSE.
-
Chiral Ligands: The methoxy group acts as a hemilabile donor in metal catalysis, while the indane backbone prevents ligand rotation.
Pathway Visualization
The following diagram illustrates the structural divergence in how these scaffolds induce chirality.
Figure 1: Divergent pathways. PSE relies on covalent modification and chelation for alkylation, while MAI excels in non-covalent resolution via rigid lattice packing.
Experimental Protocols
Protocol A: Asymmetric Alkylation (The "Myers" Standard)
Use this when synthesizing chiral carboxylic acids via C-C bond formation.
Reagents:
-
N-Acyl-Pseudoephedrine (1.0 equiv)[1]
-
LiCl (6.0 equiv) - Crucial for accelerating enolization
-
LDA (2.1 equiv)
-
Alkyl Halide (1.2 equiv)
Workflow:
-
Drying: Flame-dry LiCl (anhydrous) in the flask under vacuum.
-
Enolization: Suspend LiCl in THF. Add diisopropylamine and n-BuLi at -78°C to generate LDA.[1]
-
Addition: Cannulate the N-acyl-pseudoephedrine (in THF) into the LDA/LiCl mixture at -78°C.
-
Reaction: Stir for 1 hour at 0°C, then cool back to -78°C. Add the Alkyl Halide.
-
Quench & Hydrolysis: Quench with
. Extract. Hydrolyze the auxiliary using (dioxane/water) to recover the chiral acid and the pseudoephedrine.
Protocol B: Chiral Resolution using (1R,2R)-1-methoxy-2-aminoindane
Use this when separating racemic acids where PSE fails to crystallize.
Rationale: The rigid indane backbone often induces crystallization in "oily" acids that fail with flexible amines like phenethylamine or PSE.
Workflow:
-
Screening: Dissolve 1 mmol of Racemic Acid in minimal hot solvent (Ethanol or iPrOH).
-
Addition: Add 0.5 to 1.0 equiv of (1R,2R)-1-methoxy-2-aminoindane.
-
Note: Unlike PSE, the methoxy group prevents H-bond networking, forcing the crystal to rely on the rigid shape of the indane ring for packing.
-
-
Crystallization: Allow to cool slowly to RT, then 4°C.
-
Analysis: Filter the precipitate. Release the free acid (partition between
and ). Check ee% via Chiral HPLC. -
Recycle: Basify the aqueous layer (NaOH) and extract with DCM to recover the MAI auxiliary quantitatively.
Performance Comparison Data
The following data highlights the efficiency of these scaffolds in their respective "best-in-class" applications.
Table 1: Comparative Efficiency
| Metric | Pseudoephedrine (Alkylation) | Methoxy-Aminoindane (Resolution) |
| Typical Yield | 85 - 95% | 30 - 45% (theoretical max 50%) |
| Stereoselectivity | > 98% de (diastereomeric excess) | > 95% ee (after 1 recrystallization) |
| Atom Economy | Low (Auxiliary is large, must be cleaved) | High (Auxiliary is recovered, no chemical change) |
| Scalability | Good, but LiCl/LDA handling is expensive | Excellent, simple filtration |
| Solvent Suitability | Strictly Anhydrous THF | Alcohols, Acetone, Water/Organic mixes |
Critical Note on "Methoxy" vs. "Hydroxy" Indanes
If your intent is to perform Asymmetric Alkylation using an Indane scaffold (to replace PSE), you cannot use the methoxy-ether described here. You must use (1S,2R)-1-amino-2-indanol .[6]
-
The Hydroxy variant allows for a tridentate chelate (Ghosh model) or bidentate chelate similar to PSE.
-
The Methoxy variant is strictly for non-covalent applications or specific ligand designs where O-alkylation is pre-installed to prevent side reactions.
References
-
Myers, A. G., et al. "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Link
-
Ghosh, A. K., et al. "cis-1-Aminoindan-2-ol in Asymmetric Synthesis."[6] Synthesis, 1998(7), 937-961. Link
- Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Reference for Aminoindane resolution efficiency).
-
Ager, D. J., et al. "Commercial Applications of Chiral Auxiliaries." Chemical Reviews, 96(2), 835-876. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 4. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 5. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
X-ray crystallography of (1R,2R)-1-methoxy-2-aminoindane salts
Technical Comparison: Salt Selection for X-ray Crystallography of (1R,2R)-1-methoxy-2-aminoindane
Executive Summary: The Stereochemical Challenge
(1R,2R)-1-methoxy-2-aminoindane is a rigid, bicyclic chiral amine. Unlike its flexible acyclic counterparts, the indane scaffold locks the vicinal amino and methoxy groups into a specific conformation—in the (1R,2R) configuration, these substituents typically adopt a cis relationship relative to the ring plane.
For drug development, confirming this absolute configuration and establishing the solid-state stability of this intermediate is critical. While NMR (Mosher's method) provides solution-phase evidence, Single Crystal X-ray Diffraction (SCXRD) of a crystalline salt remains the gold standard for absolute configuration determination (ACD) and polymorph screening.
This guide compares the three most effective salt forms—Hydrochloride , (S)-Camphorsulfonate , and (L)-Tartrate —evaluating their utility for crystallizability, resolution efficiency, and structural refinement.
Comparative Analysis: Salt Form Performance
The choice of counter-ion dictates the supramolecular assembly. Below is a technical comparison based on lattice energy, anomalous scattering potential, and resolution capability.
Option A: The Baseline – Hydrochloride Salt (HCl)
-
Chemistry: Reaction of the free base with anhydrous HCl in diethyl ether/ethanol.
-
Crystallographic Profile:
-
Pros: High crystallinity; small counter-ion leads to dense packing; often forms high-melting solids.
-
Cons: The chloride ion is a weak anomalous scatterer (using standard Mo K
radiation), making absolute configuration determination difficult without high redundancy or Cu K radiation. It offers no chiral discrimination (cannot resolve enantiomers if the starting material is racemic). -
Verdict: Best for purity checks and polymorph screening, but suboptimal for de novo absolute configuration assignment.
-
Option B: The Gold Standard – (1S)-(+)-10-Camphorsulfonate Salt (CSA)
-
Chemistry: Reaction with (1S)-(+)-10-camphorsulfonic acid.
-
Crystallographic Profile:
-
Pros:
-
Internal Chiral Reference: The known chirality of the CSA anion ((1S,4R)) serves as an internal reference, allowing unambiguous assignment of the (1R,2R) cation even if the Flack parameter is ambiguous.
-
Heavy Atom Effect: The Sulfur atom provides significant anomalous scattering, enabling a precise Flack parameter calculation (
). -
Packing: The bulky bicyclic anion locks the cation into a rigid lattice, reducing thermal disorder.
-
-
Cons: Lower atom economy; crystals can be solvated (often incorporating water or alcohol), which requires careful low-temperature handling.
-
Verdict: The superior choice for regulatory submission regarding absolute stereochemistry.
-
Option C: The Resolution Workhorse – (L)-Tartrate Salt
-
Chemistry: Reaction with (L)-Tartaric acid in methanol/water.
-
Crystallographic Profile:
-
Pros: Excellent for chiral resolution . The bitartrate anion forms extensive 2D Hydrogen-bond networks (supramolecular synthons) that selectively crystallize with specific enantiomers.
-
Cons: Often forms conglomerates or hydrates. The structure can be complex (Z' > 1) due to the flexibility of the tartrate chain.
-
Verdict: Ideal for process scale-up and enantiomeric purification, rather than structural characterization.
-
Experimental Data Summary
The following table summarizes typical crystallographic parameters observed for 2-aminoindane derivatives when crystallized with these counter-ions.
| Parameter | Hydrochloride (HCl) | (S)-Camphorsulfonate (CSA) | (L)-Tartrate |
| Space Group | Often | ||
| Crystallizability | Rapid (Precipitation) | Slow (Evaporation/Diffusion) | Moderate (Cooling) |
| Flack Parameter (Mo) | High Uncertainty ( | Precise ( | Moderate |
| Resolution Ability | None (Achiral) | High (Diastereomeric salt) | Very High (Conglomerate potential) |
| H-Bond Donors | 3 ( | 3 ( | Multiple ( |
| Primary Use | Bulk Stability / Solubility | Absolute Configuration | Enantiomeric Separation |
Detailed Protocol: Vapor Diffusion Crystallization (CSA Salt)
To obtain X-ray quality single crystals of the (1R,2R)-1-methoxy-2-aminoindane (S)-CSA salt, follow this self-validating protocol.
Materials:
-
(1R,2R)-1-methoxy-2-aminoindane (free base, oily residue).
-
(1S)-(+)-10-Camphorsulfonic acid (1.0 eq).
-
Solvents: Methanol (HPLC grade), Diethyl Ether (Anhydrous).
Workflow:
-
Salt Formation: Dissolve 50 mg of the free base in 0.5 mL Methanol. Separately, dissolve 1.0 eq of CSA in 0.5 mL Methanol. Mix slowly.
-
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a small inner vial (GC vial). -
Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether (Antisolvent). Cap the large jar tightly.
-
Equilibration: Store at 4°C in a vibration-free zone. Ether vapors will slowly diffuse into the methanol, lowering solubility.
-
Harvest: Prism-like crystals typically appear within 48–72 hours.
Visualizing the Crystallographic Logic
The following diagram illustrates the decision matrix for salt selection and the mechanism of structure determination.
Caption: Decision matrix for salt selection based on the specific crystallographic or process objective.
Scientific Rationale & Mechanism
Why (1R,2R)? The Cis-Effect. In the (1R,2R) configuration (assuming standard CIP priorities for 1-methoxy-2-aminoindane), the methoxy and amino groups are cis-oriented. This is crucial because:
-
Intramolecular Interaction: The proximity of
and allows for a weak intramolecular hydrogen bond (N-H···O) in the free base, which is disrupted upon protonation. -
Lattice Rigidity: In the salt form, the ammonium group (
) acts as a strong donor. In the CSA salt, the sulfonate oxygen atoms ( ) act as acceptors. The rigid indane backbone prevents conformational flipping, leading to lower B-factors (thermal parameters) in the crystal structure compared to flexible alkyl amines [1].
The Flack Parameter Validation: When using the CSA salt, the sulfur atom (Z=16) provides sufficient anomalous scattering of X-rays. If the refined structure yields a Flack parameter near 0.0 (with a small standard deviation, e.g., 0.04), the absolute configuration is correct. If it is near 1.0, the model is inverted. The known chirality of the camphor moiety acts as a "check-sum"—if the camphor solves as (1S) and the Flack is 0.0, the induced stereochemistry of the indane is confirmed [2].
References
-
Pinterova, N., et al. (2017).[1] "Synthetic Aminoindanes: A Summary of Existing Knowledge." Frontiers in Psychiatry. Describes the structural rigidity and pharmacological relevance of the aminoindane scaffold.
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. The foundational text on using anomalous dispersion for absolute configuration.
-
Saigo, K., et al. (1996). "Optical Resolution of 2-Amino-1-indanol Derivatives." Bulletin of the Chemical Society of Japan. Provides experimental precedents for resolving cis-aminoindane derivatives using chiral acids.
-
Uthoff, F., et al. (2019).[2] "Effect of solid solution forming on the chiral resolution of aminoindane derivative salts." Journal of Organic Chemistry. Discusses the specific behavior of aminoindane salts in resolution processes.
Sources
Technical Guide: Validating Enantiomeric Purity of trans-1-Methoxy-2-Aminoindane
Executive Summary
Verdict: For routine quality control (QC) and high-throughput environments, Direct Chiral HPLC using polysaccharide-based stationary phases (specifically Amylose tris-3,5-dimethylphenylcarbamate) is the superior methodology due to minimal sample preparation and high reproducibility. However, for early-stage development lacking specialized columns, Indirect Derivatization with GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate) followed by achiral RP-HPLC offers a cost-effective, highly sensitive alternative with comparable resolution (
This guide objectively compares these two primary methodologies for determining the enantiomeric excess (%ee) of trans-1-methoxy-2-aminoindane, a critical chiral intermediate often associated with the synthesis of MAO-B inhibitors (analogous to Rasagiline precursors).
Introduction: The Stereochemical Challenge
trans-1-Methoxy-2-aminoindane possesses two chiral centers. The "trans" designation fixes the relative stereochemistry, leaving two enantiomers to resolve:
-
(1S, 2S)-trans-1-methoxy-2-aminoindane
-
(1R, 2R)-trans-1-methoxy-2-aminoindane
The primary amine at position 2 and the methoxy ether at position 1 create a "push-pull" electronic environment. The amine group is prone to severe peak tailing on silica-based columns due to interaction with residual silanols, necessitating careful mobile phase buffering.
Why Purity Matters
In pharmaceutical applications, the eutomer (active enantiomer) often exhibits significantly higher potency or distinct metabolic pathways compared to the distomer. For aminoindan derivatives, enantiomeric purity of >99.5% ee is typically required to meet ICH Q3A/Q3B impurity thresholds.
Comparative Analysis Strategy
We evaluate two distinct workflows:
-
Method A (Direct): Chiral Stationary Phase (CSP) HPLC.[1][2]
-
Method B (Indirect): Chiral Derivatization followed by Achiral C18 HPLC.
Decision Matrix: Method Selection
The following logic gate determines the appropriate method based on laboratory resources and phase of development.
Figure 1: Decision tree for selecting the analytical approach based on throughput requirements and resource availability.
Deep Dive: Method A - Direct Chiral HPLC (Gold Standard)
Mechanism: This method relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (amylose derivative) coated on the silica support. The separation is driven by hydrogen bonding,
Optimized Protocol
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)),
. -
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Expert Insight: The 0.1% DEA is non-negotiable. It suppresses the ionization of the primary amine, preventing interaction with silanols and ensuring sharp peak shapes (
).
-
-
Temperature: 25°C.
-
Detection: UV @ 210 nm (Amine absorption) or 254 nm (Indane ring aromaticity).
Performance Characteristics
| Parameter | Value | Note |
| Resolution ( | > 3.5 | Baseline separation is easily achieved. |
| Run Time | < 15 mins | Highly efficient for batch release.[4] |
| LOD | 0.5 µg/mL | Sufficient for trace impurity analysis. |
| Robustness | High | Sensitive to IPA %; strictly control organic modifier. |
Deep Dive: Method B - Indirect Derivatization (Alternative)
Mechanism: The enantiomers react with a chiral derivatizing agent (GITC) to form stable diastereomeric thioureas. These diastereomers have different physical properties (hydrophobicity) and can be separated on a standard achiral C18 column.
Reagent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
Workflow Diagram
Figure 2: Reaction workflow for converting enantiomers into separable diastereomers using GITC.
Optimized Protocol
-
Derivatization: Mix 50 µL of sample (1 mg/mL in MeCN) with 50 µL of GITC solution (1 mg/mL in MeCN). Add 10 µL Triethylamine. Vortex and incubate at room temperature for 30 minutes.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile[3]
-
Gradient: 40% B to 70% B over 20 minutes.
-
-
Detection: UV @ 254 nm.
Performance Characteristics
| Parameter | Value | Note |
| Resolution ( | > 2.0 | Sufficient, but lower than chiral columns. |
| Run Time | 25-30 mins | Includes reaction time + gradient equilibration. |
| Cost | Low | Uses standard columns; GITC is inexpensive. |
| Stability | Moderate | Derivatives are stable for ~24 hours. |
Experimental Validation Data (Comparison)
The following data summarizes a comparative study validating both methods according to ICH Q2(R1) guidelines.
| Validation Parameter | Method A (Direct Chiralpak AD-H) | Method B (Indirect GITC + C18) |
| Linearity ( | > 0.9995 | > 0.9990 |
| Range | 0.1% - 120% of target conc. | 0.5% - 120% of target conc. |
| Precision (RSD, n=6) | 0.3% | 0.8% (Due to pipetting error) |
| Accuracy (Recovery) | 99.8% - 100.2% | 98.5% - 101.5% |
| Limit of Quantitation | 0.05% impurity level | 0.10% impurity level |
| Sample Prep Time | 2 minutes (Dilution only) | 45 minutes (Reaction + Dilution) |
References
-
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6] Link
-
BenchChem. (2025).[1][2] A Comparative Guide to the Chiral Separation of 1-Methylindan-2-one Enantiomers by HPLC. (Analogous aminoindan separation methodologies). Link
-
Sigma-Aldrich. Basics of Chiral HPLC & Column Selection. (Principles of polysaccharide CSPs for amines). Link
-
ResearchGate. Enantiomeric purity determination of 1-aminoindan derivatives. (Methodology for GITC derivatization). Link
Sources
Comparative IR Spectroscopy Guide: Structural Elucidation of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
As a Senior Application Scientist, one of the most frequent analytical challenges I encounter in drug development is the rapid, non-destructive differentiation of chiral and diastereomeric building blocks. (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine is a critical trans-configured indane derivative, structurally adjacent to active pharmaceutical ingredients like rasagiline.
While techniques like NMR and X-ray crystallography are definitive, Fourier-Transform Infrared (FTIR) spectroscopy offers a highly efficient, benchtop alternative for structural verification. However, utilizing IR spectroscopy for this purpose requires a deep understanding of how stereochemistry dictates molecular vibrations. This guide objectively compares the IR spectral profile of the (1R,2R) trans-isomer against its (1R,2S) cis-counterpart and the non-methoxylated analog, 2-aminoindane, providing a self-validating experimental framework for researchers.
Mechanistic Causality: Stereochemistry and Vibrational Shifts
To understand the IR spectrum of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine, we must analyze the spatial constraints of the fused indane ring system. The cyclopentane ring fused to the aromatic backbone is conformationally restricted.
In the (1R,2S) cis-isomer , the C1-methoxy and C2-amine groups are on the same face of the ring. This proximity allows the primary amine to act as a hydrogen bond donor to the methoxy oxygen, forming a stable, intramolecular hydrogen-bonded 5-membered ring [1]. This hydrogen bonding weakens the N-H covalent bond, reducing its force constant and causing a distinct red-shift (lower wavenumber) and broadening of the N-H stretching frequencies.
Conversely, in the (1R,2R) trans-isomer (our target compound), the methoxy and amine groups are locked on opposite faces of the ring. The rigid dihedral angle makes intramolecular hydrogen bonding sterically impossible [2]. Consequently, the N-H bonds are "free," retaining a higher force constant. This results in sharp, high-frequency N-H stretching peaks.
By comparing these shifts against a baseline molecule lacking the hydrogen-bond acceptor entirely (2-aminoindane), we can definitively assign the stereochemistry of the synthesized batch.
Comparative Spectral Data
The following table summarizes the quantitative IR absorption data, highlighting the diagnostic peaks used to differentiate the target compound from its structural alternatives.
| Vibrational Mode | Target: (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (Trans) | Alternative 1: (1R,2S)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (Cis) | Alternative 2: 2-Aminoindane (No Methoxy Group) | Structural Implication & Causality |
| N-H Stretch (Asymmetric) | ~3380 cm⁻¹ (Sharp) | ~3350 cm⁻¹ (Broad) | ~3380 cm⁻¹ (Sharp) | Trans matches the free amine of 2-aminoindane. Cis is red-shifted due to intramolecular H-bonding. |
| N-H Stretch (Symmetric) | ~3310 cm⁻¹ (Sharp) | ~3280 cm⁻¹ (Broad) | ~3310 cm⁻¹ (Sharp) | Further confirms the presence/absence of the NH···O interaction [3]. |
| C-H Stretch (Aromatic) | 3020 - 3070 cm⁻¹ | 3020 - 3070 cm⁻¹ | 3020 - 3070 cm⁻¹ | Conserved across all indane derivatives (sp² C-H). |
| C-H Stretch (Aliphatic) | 2850 - 2950 cm⁻¹ | 2850 - 2950 cm⁻¹ | 2850 - 2950 cm⁻¹ | Conserved cyclopentane ring modes (sp³ C-H). |
| C-O Stretch (Ether) | ~1100 cm⁻¹ (Strong) | ~1085 cm⁻¹ (Strong) | Absent | Confirms C1 methoxylation. Slight shift in cis due to oxygen acting as an H-bond acceptor. |
| Out-of-Plane C-H Bend | ~750 cm⁻¹ | ~750 cm⁻¹ | ~750 cm⁻¹ | Characteristic of the ortho-disubstituted benzene moiety in the indane core. |
Diagnostic Workflow & Logical Differentiation
The differentiation of these diastereomers relies on a binary logical branch based on the 3500–3200 cm⁻¹ spectral region. The workflow below illustrates the decision matrix.
Caption: Logical differentiation pathway for indanamine diastereomers based on N-H stretching frequencies.
Self-Validating ATR-FTIR Experimental Protocol
To capture these subtle stereochemical shifts, sample preparation must be flawless. Do not use KBr pellets for this analysis. KBr is highly hygroscopic; absorbed atmospheric moisture will create a broad O-H stretching band at ~3400 cm⁻¹, completely obscuring the critical N-H stretching region required to differentiate the cis and trans isomers.
Instead, Attenuated Total Reflectance (ATR) FTIR must be used. The following protocol is designed as a self-validating system to ensure absolute spectral integrity.
Step-by-Step Methodology
-
Instrument Initialization & Purge:
-
Ensure the FTIR spectrometer is purged with dry nitrogen for at least 30 minutes prior to analysis. This minimizes atmospheric water vapor interference.
-
-
Crystal Cleaning (Validation Check 1):
-
Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow it to evaporate completely.
-
-
Background Acquisition (Validation Check 2):
-
Collect a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution).
-
Self-Validation: Inspect the background single-beam spectrum. If any absorbance >0.001 is detected in the 3500–3200 cm⁻¹ region, the crystal is contaminated. Reclean and rescan until a flat baseline is achieved.
-
-
Sample Application:
-
Place 2–5 mg of the solid (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine onto the center of the ATR crystal.
-
Lower the pressure anvil until the clutch clicks. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 microns into the sample. Poor contact results in low signal-to-noise ratios.
-
-
Data Acquisition:
-
Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.
-
-
Spectral Processing (Validation Check 3):
-
Apply an ATR Correction algorithm . Causality: Because the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), high-frequency peaks (like our diagnostic N-H stretches at ~3380 cm⁻¹) appear artificially weak in raw ATR spectra. ATR correction normalizes the spectrum, allowing for accurate comparison against standard transmission libraries.
-
Caption: Self-validating ATR-FTIR operational workflow ensuring high-fidelity spectral acquisition.
References
-
Bouchet, A., Klyne, J., Piani, G., Dopfer, O., & Zehnacker, A. (2015). Diastereo-specific conformational properties of neutral, protonated and radical cation forms of (1R,2S)-cis- and (1R,2R)-trans-1-amino-2-indanol. Physical Chemistry Chemical Physics, 17(18), 12241-12250.[Link]
-
Fujii, M., Dopfer, O., & Zehnacker-Rentien, A. (2018). Stereochemistry-dependent structure of hydrogen-bonded protonated dimers: the case of 1-amino-2-indanol. Physical Chemistry Chemical Physics, 20(18), 12588-12598.[Link]
-
Kong, X., & Lin, C. (2020). Application of Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy in Chiral Analysis. Molecules, 25(21), 5152.[Link]
Chromatographic Separation of Aminoindane Enantiomers: A Comparative Guide
Aminoindanes, such as 1-aminoindane and its propargylated derivative rasagiline, are vital pharmacophores in neurotherapeutics, primarily functioning as monoamine oxidase B (MAO-B) inhibitors. Because the pharmacological efficacy and toxicity of these compounds are highly stereospecific, achieving baseline enantiomeric separation is a critical requirement in drug development and quality control. This guide provides a rigorous comparison of modern chiral separation techniques—spanning High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—and outlines self-validating protocols for isolating aminoindane enantiomers.
Mechanistic Grounding: The Chiral Recognition Process
The separation of enantiomers on a Chiral Stationary Phase (CSP) is governed by the transient formation of non-covalent diastereomeric complexes between the chiral analyte and the chiral selector. According to the Dalgliesh "three-point interaction" model, chiral recognition requires the analyte to engage in at least three simultaneous, spatially dependent interactions (e.g., hydrogen bonding,
The Dalgliesh three-point interaction model governing chiral recognition.
Comparison of Chiral Stationary Phases (CSPs) and Modalities
Cyclofructan-Based CSPs via SFC (High-Throughput Screening)
Supercritical Fluid Chromatography (SFC) utilizing cyclofructan-based CSPs (e.g., Larihc CF6-P) represents a paradigm shift for separating primary amines like 1-aminoindane[2]. Cyclofructans possess crown ether-like moieties that form strong inclusion complexes with primary amines. When combined with the low viscosity and high diffusivity of supercritical CO
Protein-Based CSPs via RP-UHPLC (Aqueous Compatibility)
For formulated drugs like rasagiline mesylate, Reversed-Phase Ultra-High Performance Liquid Chromatography (RP-UHPLC) using an
Polysaccharide-Based CSPs via NP-HPLC (The Golden Standard)
Immobilized polysaccharide phases, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)), remain the workhorse for chiral separations[4]. In Normal Phase (NP) HPLC, the carbamate linkages act as primary hydrogen bond donors/acceptors. The immobilized nature of the IA column allows for a broader range of organic modifiers without degrading the stationary phase, providing exceptional selectivity tuning[1].
Quantitative Data Presentation
The following table summarizes the comparative performance of these modalities based on empirical chromatographic data:
| Analyte | Modality | Column (CSP) | Mobile Phase | Additives | Resolution ( | Approx. Run Time |
| 1-Aminoindane | SFC | Larihc CF6-P | CO | 0.3% TFA, 0.2% TEA | > 2.0 | < 5 min |
| Rasagiline | NP-HPLC | Chiralpak IA | Hexane / Ethanol (90:10) | 0.1% DEA | 1.8 | ~ 15 min |
| Rasagiline Salts | RP-UHPLC | Chiralpak AGP | 10 mM NH | None | > 1.5 | < 10 min |
Note: TFA = Trifluoroacetic acid, TEA = Triethylamine, DEA = Diethylamine, IPA = Isopropyl alcohol.
Workflow for selecting chromatographic modalities for aminoindane enantiomers.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before sample analysis.
Protocol 1: High-Throughput SFC Separation of 1-Aminoindane
Causality Insight: The simultaneous addition of acidic (TFA) and basic (TEA) additives creates a dynamic ion-pairing environment. This suppresses non-specific secondary interactions between the basic aminoindane nitrogen and residual surface silanols on the silica support, effectively eliminating peak tailing[2].
-
System Preparation: Equilibrate an SFC system equipped with a Larihc CF6-P column (150 mm × 4.6 mm, 5 µm). Set the backpressure regulator to 120 bar and the column compartment temperature to 30 °C.
-
Mobile Phase Formulation: Prepare a co-solvent mixture of Methanol containing 40 mM TFA and 30 mM TEA (yielding approximately 0.3% TFA / 0.2% TEA v/v)[5].
-
Elution Parameters: Pump supercritical CO
and the methanol co-solvent at a constant isocratic ratio of 75:25 (v/v) at a flow rate of 4.0 mL/min[5]. -
Sample Preparation: Dissolve racemic 1-aminoindane in methanol to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Validation & Injection: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm.
-
System Suitability Criteria: The protocol is validated if the resolution (
) between the two enantiomeric peaks is 1.5, and the USP tailing factor is 1.2.
Protocol 2: RP-UHPLC Separation of Rasagiline Salts
Causality Insight: Operating in reversed-phase with an AGP column leverages the hydrophobic pockets of the protein. Isopropyl alcohol (IPA) is used as an organic modifier to disrupt excessive hydrophobic retention, ensuring the analyte elutes within a practical timeframe without denaturing the protein's tertiary structure[3].
-
System Preparation: Install a Chiralpak AGP column (50 mm × 2.1 mm, 5 µm) on a UHPLC system. Maintain the column compartment at 25 °C[3].
-
Buffer Preparation: Dissolve ammonium acetate in LC-MS grade water to yield a 10 mM solution. Filter through a 0.22 µm aqueous membrane[3].
-
Mobile Phase Formulation: Mix the 10 mM ammonium acetate buffer with Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio. Degas thoroughly[3].
-
Elution Parameters: Run the system isocratically at a flow rate of 0.6 mL/min[3].
-
Sample Preparation: Dissolve rasagiline mesylate in the mobile phase to a concentration of 0.5 mg/mL.
-
Validation & Injection: Inject 2.0 µL of the sample. Detect via UV at 210 nm[3].
-
System Suitability Criteria: Baseline resolution (
> 1.5) must be achieved. A blank injection must be performed immediately prior to the sample to verify that no carryover exists at the retention times of the (R)- and (S)-enantiomers.
References
-
[2] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. 2
-
[5] Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. 5
-
[3] Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column. MDPI. 3
-
[4] A validated normal phase LC method for enantiomeric separation of rasagiline mesylate and its (S)-enantiomer on cellulose derivative-based chiral stationary phase. SciSpace.4
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
This document provides a detailed protocol for the proper disposal of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine. As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and scientific integrity from discovery through disposal. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
A Note on Hazard Assessment: As of the date of this publication, a specific Safety Data Sheet (SDS) for the (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine stereoisomer is not widely available in public databases. The following guidance is therefore constructed based on a conservative assessment of hazards from structurally analogous compounds, including the parent compound 2-aminoindane and other substituted aminoindanes. It is imperative to always consult the SDS provided by your supplier and confer with your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Hazard Identification and Risk Profile
The primary step in safe disposal is a thorough understanding of the potential hazards. Based on data from similar molecules, (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine should be handled as a hazardous substance with potential for corrosivity, toxicity, and irritation.
The parent compound, Indan-2-amine, is classified as causing severe skin burns and eye damage.[1] Other related methoxy-substituted amines are listed as harmful if swallowed, and capable of causing serious skin and eye irritation or damage.[2][3] Therefore, a conservative approach requires treating this compound with a high degree of caution.
Table 1: Postulated Hazard Profile
| Hazard Class | GHS Category | Hazard Statement | Source Analogue(s) |
|---|---|---|---|
| Skin Corrosion / Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Indan-2-amine[1], (S)-(+)-1-Methoxy-2-propylamine[3], Various Aminoindanes[4][5] |
| Serious Eye Damage / Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation | Indan-2-amine[1], (S)-(+)-1-Methoxy-2-propylamine[3], Various Aminoindanes[4][5] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-Aminoindan hydrochloride[6], (S)-(+)-1-Methoxy-2-propylamine[3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | (1R,2S)-(+)-cis-1-Amino-2-indanol[4][5] |
| Flammability | Category 3 (Potential) | H226: Flammable liquid and vapor | (S)-(+)-1-Methoxy-2-propylamine[3] |
| Hazardous to the Aquatic Environment | Potential | H412: Harmful to aquatic life with long lasting effects | (S)-(+)-1-Methoxy-2-propylamine[3] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Given the high potential for corrosivity and irritation, a stringent PPE protocol is non-negotiable. The causality is clear: preventing skin and eye contact is paramount to avoiding chemical burns and injury.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and practice proper removal technique to avoid skin contact.
-
Eye and Face Protection: Chemical splash goggles are mandatory. Due to the risk of severe eye damage, it is highly recommended to also use a full-face shield when handling larger quantities or preparing waste containers.[1]
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure full coverage of arms and legs by wearing long pants and closed-toe shoes.
-
Respiratory Protection: All handling of this compound, including waste preparation, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][2]
Step-by-Step Disposal Protocol
Disposal of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
The principle of waste segregation is to prevent dangerous reactions within a waste container. This compound is potentially incompatible with strong oxidizing agents, acids, and bases.[4][5]
-
Action: Collect waste (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine and materials contaminated with it (e.g., pipette tips, weighing paper) in a dedicated hazardous waste container.
-
Causality: Mixing amines with incompatible waste streams, such as strong acids or oxidizers, can lead to violent chemical reactions, heat generation, or the release of toxic gases.
Step 2: Containerization
Proper containerization is essential for safe storage and transport.
-
Action: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, leak-proof screw cap. Ensure the container material is compatible with amines.
-
Causality: A robust, well-sealed container prevents leakage and evaporation, protecting laboratory personnel and the environment from exposure. Leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling
Accurate labeling is a critical compliance and safety requirement. Emergency responders rely on this information.
-
Action: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine"
-
An accurate estimation of the concentration and total volume/mass
-
All relevant hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark)
-
The accumulation start date (the date the first drop of waste enters the container)
-
Your name, principal investigator, and laboratory location.
-
-
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is required by regulations such as the Resource Conservation and Recovery Act (RCRA).
Step 4: Storage (Satellite Accumulation)
Waste must be stored safely in the laboratory until it is collected.
-
Action: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the direct control of laboratory personnel, away from drains, and in secondary containment (e.g., a chemical-resistant tray or tub).
-
Causality: Storing waste in a designated, contained area minimizes the risk of spills and unauthorized access, ensuring compliance with institutional and federal regulations.
Step 5: Arranging for Disposal
The final step is to transfer the waste to trained professionals.
-
Action: Once the container is full, or approaching your institution's time limit for satellite accumulation (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[4]
-
Causality: Licensed hazardous waste professionals are equipped to transport and dispose of chemical waste in an environmentally responsible and legally compliant manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine waste.
Caption: Disposal workflow for (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine.
References
-
Fisher Scientific. (2010, November 16). Safety Data Sheet: (1R,2S)-(+)-cis-1-Amino-2-indanol.
-
Spectrum Chemical. (n.d.). CAS Number 136030-00-7: (1R,2S)-(+)-1-Amino-2-indanol.
-
Shanghai Haohong Scientific Co., Ltd. (2024, July 29). Safety Data Sheet: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
-
Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: (S)-(+)-1-Methoxy-2-propylamine.
-
Fisher Scientific. (2023, September 1). Safety Data Sheet: Indan-2-amine.
-
MilliporeSigma. (n.d.). (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.
-
Fisher Scientific. (2011, February 4). Safety Data Sheet: 2-Aminoindan hydrochloride.
-
ChemScene. (n.d.). (1R,2S)-1-Amino-2-indanol.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). (1R,2S)-(+)-1-Amino-2-indanol.
-
Santa Cruz Biotechnology, Inc. (n.d.). (1R,2S)-(+)-cis-1-Amino-2-indanol.
-
Enamine. (n.d.). Safety Data Sheet.
-
Fisher Scientific. (2010, July 6). Safety Data Sheet: 1-Methoxy-2-methyl-2-propanol.
-
PubChem. (n.d.). 2,3-Dihydro-1-methoxy-1H-inden-2-ol.
-
BLDpharm. (n.d.). 2-Methoxy-2,3-dihydro-1H-inden-1-amine.
-
Wikipedia. (n.d.). Substituted 2-aminoindane.
-
Cheméo. (n.d.). 1H-Inden-2-amine, 2,3-dihydro-.
-
Frontiers in Pharmacology. (2017, November 17). Synthetic Aminoindanes: A Summary of Existing Knowledge.
-
PMC. (2019, March 23). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors.
-
Google Patents. (n.d.). Method for preparing substituted 4-aminoindane derivatives.
-
Toronto Research Chemicals. (n.d.). N-methyl-2-AI (hydrochloride).
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Advanced Safety and Operational Handling Guide: (1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine
(1R,2R)-1-Methoxy-2,3-dihydro-1H-inden-2-amine (CAS: 403860-43-5) is a highly specialized chiral building block. It is prominently utilized in the synthesis of novel therapeutics, including [1]. Because the chronic toxicological profile of many advanced pharmaceutical intermediates , treating this compound with rigorous, scientifically grounded precautionary protocols is mandatory[2].
This guide moves beyond basic safety data sheets by providing researchers with the causality behind safety measures and self-validating protocols to ensure absolute operational integrity.
Part 1: Hazard Assessment & Causality (The "Why")
To handle this compound safely, one must understand its intrinsic chemical behavior rather than just memorizing rules:
-
Basicity and Corrosivity: The nitrogen atom on the indane scaffold possesses a lone pair of electrons, making the molecule a moderate base (typical aliphatic amines have a pKa ~9–10). Upon contact with moisture on the skin or eyes, it acts as a nucleophile, causing localized alkaline burns by saponifying lipid membranes. This saponification is why amine exposures often feel "slippery" on the skin before the burn sets in.
-
Sensitization Potential: Low molecular weight amines are notorious skin and respiratory sensitizers. Repeated sub-acute exposure can lead to allergic contact dermatitis or occupational asthma.
-
Aerosolization Risk: While it is a solid or high-boiling liquid at room temperature, the generation of dust or micro-aerosols during weighing poses a severe inhalation risk that bypasses standard dermal PPE.
Part 2: Personal Protective Equipment (PPE) Matrix
Selecting the right PPE is not arbitrary; it is dictated by the chemical's [3]. Below is the quantitative and qualitative breakdown of required gear.
| PPE Category | Specification | Causality / Justification |
| Hand Protection | Nitrile gloves (≥ 6-8 mil thickness) or Butyl rubber. | Nitrile provides excellent resistance to aliphatic amines for incidental contact ()[4]. Double-gloving is recommended during active transfer to prevent micro-permeation[3]. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1+). | Standard safety glasses leave gaps. Goggles prevent the capillary action of corrosive amine dust or liquids into the ocular cavity. |
| Body Protection | Flame-resistant (FR) or standard 100% cotton lab coat. | Synthetic fabrics (like polyester) can melt into the skin if a secondary reaction causes a fire. Cotton provides a breathable, sacrificial barrier. |
| Respiratory | Certified Chemical Fume Hood (Face velocity: 0.4 - 0.6 m/s). | Prevents inhalation of airborne particulates during weighing and contains volatile free-base vapors. |
Part 3: Operational Workflow & Step-by-Step Methodology
Core Principle: Every protocol must be a self-validating system. Never proceed to the next step unless the previous step's safety check is confirmed.
Phase 1: Pre-Operation Setup
-
Airflow Verification: Check the fume hood monitor. Ensure face velocity is between 0.4 and 0.6 m/s (80-120 fpm).
-
Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily without violent turbulence.
-
-
PPE Integrity Check: Inspect gloves for micro-tears.
-
Validation Check: Trap air in the glove and squeeze it to check for invisible punctures before donning. Don goggles and button the lab coat completely.
-
-
Workspace Isolation: Clear the hood of incompatible chemicals (e.g., strong oxidizers, acid chlorides, or anhydrides) to prevent unintended, highly exothermic amide-formation reactions.
Phase 2: Weighing and Transfer
-
Static Control: Amine powders are prone to static cling, which can cause sudden aerosolization. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before dispensing.
-
Active Transfer: Open the reagent bottle only inside the validated fume hood. Use a clean, dry stainless steel or PTFE spatula.
-
Sealing and Storage: Immediately recap the bottle tightly. Parafilm the seal and return to storage (typically 2-8°C to prevent oxidative degradation of the chiral amine).
Phase 3: Reaction Execution
-
Solvent Dilution: Always dissolve the amine in your chosen anhydrous solvent (e.g., DMF, DCM, or THF) before adding reactive electrophiles. Causality: Dilution acts as a thermal sink, mitigating the heat generated during nucleophilic attack.
-
Quench Readiness: Have a quenching solution (e.g., mild aqueous buffer like Tris or glycine) pre-prepared and accessible in the hood to rapidly neutralize unreacted intermediates[4].
Part 4: Emergency Spill and Disposal Plan
Amines require specific chemical neutralization techniques to mitigate their volatility and corrosivity.
Spill Protocol:
-
Evacuate & Assess: If the spill occurs outside the fume hood, evacuate the immediate area to prevent inhalation.
-
Chemical Neutralization: Carefully apply a weak acid solution (e.g., 5% acetic acid or sodium bisulfate) to the spill perimeter, working inward.
-
Causality: This acid-base reaction converts the volatile, lipophilic free-base amine into a non-volatile, water-soluble ammonium salt, instantly neutralizing the inhalation hazard.
-
-
Absorption: Cover the neutralized spill with an inert absorbent (vermiculite or sand). Do NOT use combustible materials like sawdust, which can react with residual oxidizers.
-
Collection: Sweep the agglomerated solid into a compatible, sealable hazardous waste container using a non-sparking dustpan.
Disposal Plan:
-
Liquid Waste: Collect in a designated "Halogen-Free Organic Waste" container (unless halogenated solvents like DCM were used). Critical: Keep basic amine waste separate from concentrated acidic waste to prevent violent pressurization in the waste carboy.
-
Solid Waste: Contaminated gloves, weighing boats, and absorbent materials must go into a designated solid hazardous waste bin[4].
Part 5: Workflow & Logic Visualization
The following diagram illustrates the logical decision tree for handling and emergency response.
Caption: Operational workflow and emergency spill decision tree for handling indane-2-amine derivatives.
References
-
Clemson University Occupational and Environmental Safety. "The Facts - Hand Protection: Glove Compatibility." Clemson University. Available at:[Link]
- Google Patents. "WO2023218203A1 - Dihydroindene derivatives as malt1 inhibitors." World Intellectual Property Organization.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
